Thymopentin acetate
Description
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Properties
IUPAC Name |
acetic acid;(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTISBKUCLDRGF-ADVSENJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H53N9O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80237615 | |
| Record name | Thymopentin monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
739.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89318-88-7 | |
| Record name | Thymopentin monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymopentin monoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Genesis of an Immunomodulator: A Technical History of Thymopentin's Discovery
For decades, the thymus gland held its secrets close, a mysterious organ whose role in the intricate symphony of the immune system was largely unknown. This technical guide delves into the history and discovery of Thymopentin, a synthetic pentapeptide that emerged from the quest to understand the thymus's hormonal control over immunity. From the initial isolation of its parent hormone, thymopoietin (B12651440), to the characterization of its potent immunomodulatory effects, this document provides researchers, scientists, and drug development professionals with a comprehensive overview of the foundational science behind this significant therapeutic agent.
From Gland to Hormone: The Discovery of Thymopoietin
The story of Thymopentin begins with the pioneering work of Dr. Gideon Goldstein and his colleagues in the early 1970s. Their research was driven by the hypothesis that the thymus gland exerts its influence on the immune system through the secretion of hormones. This led to a focused effort to isolate and characterize these elusive thymic factors.
In 1975, Goldstein's team successfully isolated a polypeptide from bovine thymus that they named thymopoietin.[1] This 49-amino acid polypeptide was shown to have a profound effect on the differentiation of T-lymphocytes, the key orchestrators of cellular immunity. The isolation process was a meticulous undertaking, involving the fractionation of thymus extracts and the use of a bioassay that monitored the induction of T-cell differentiation.
Pinpointing the Active Site: The Birth of Thymopentin
Following the isolation and sequencing of thymopoietin, the next critical step was to identify the specific region of the polypeptide responsible for its biological activity. Through a combination of peptide fragmentation and synthesis, Goldstein and his collaborator T.K. Audhya determined that the immunomodulatory activity resided within a small, five-amino acid sequence corresponding to residues 32-36 of the parent hormone.[2] This synthetic pentapeptide, with the amino acid sequence L-arginyl-L-lysyl-L-aspartyl-L-valyl-L-tyrosine, was named Thymopentin (also referred to as TP-5).
This discovery was a landmark achievement, as it demonstrated that the complex biological functions of a large polypeptide could be replicated by a much smaller, synthetically accessible molecule. This opened the door for the development of a stable and potent immunomodulatory agent with significant therapeutic potential.
Elucidating the Mechanism of Action: How Thymopentin Modulates Immunity
Early experimental studies revealed that Thymopentin exerts its immunomodulatory effects primarily by influencing the maturation, differentiation, and function of T-cells.[1][2] Its mechanism of action is multifaceted and involves distinct signaling pathways in different T-cell populations.
T-Cell Differentiation and Maturation
Thymopentin was found to induce the differentiation of precursor T-cells (prothymocytes) into mature T-cells.[2] This was demonstrated in vitro by observing the expression of T-cell-specific surface markers on progenitor cells after treatment with Thymopentin. In vivo studies in athymic "nude" mice, which lack a functional thymus and are deficient in T-cells, showed that administration of Thymopentin could partially restore T-cell populations and their functions.
Signaling Pathways
The immunoregulatory actions of Thymopentin are mediated by the activation of intracellular second messenger systems. A key finding was that Thymopentin induces an elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP) in mature, peripheral T-cells. In contrast, in precursor T-cells, it triggers an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a signal that promotes their further differentiation.
More recent research has identified the Toll-like receptor 2 (TLR2) as a potential receptor for Thymopentin. Binding to TLR2 is thought to initiate a signaling cascade involving the MyD88 adapter protein and the transcription factor NF-κB, leading to the expression of various immune-related genes.
Signaling Pathway of Thymopentin in a Mature T-Cell
Caption: Thymopentin signaling cascade in a mature T-cell.
Experimental Evidence: Key Studies and Methodologies
The immunomodulatory properties of Thymopentin were established through a series of rigorous in vitro and in vivo experiments.
In Vitro Assays
T-Cell Differentiation Assays: These assays were crucial in demonstrating Thymopentin's ability to induce the maturation of T-cell precursors.
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Methodology:
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Isolation of progenitor cells from bone marrow or spleen of mice.
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Incubation of the progenitor cells in culture with varying concentrations of Thymopentin.
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Analysis of the expression of T-cell-specific surface markers (e.g., Thy-1, Lyt) using immunofluorescence and flow cytometry.
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Quantification of the percentage of cells expressing these markers to determine the extent of differentiation.
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Lymphocyte Proliferation Assays: These experiments assessed the effect of Thymopentin on the proliferation of mature T-cells in response to mitogens.
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Methodology:
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Isolation of lymphocytes from peripheral blood or spleen.
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Culture of lymphocytes in the presence of a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin (B7782731) A (ConA)) with or without Thymopentin.
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Addition of a radiolabeled nucleotide (e.g., ³H-thymidine) to the culture.
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Measurement of the incorporation of the radiolabel into the DNA of proliferating cells as an indicator of cell division.
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In Vivo Models
Nude Mouse Model: The athymic nude mouse provided a powerful in vivo system to study the effects of Thymopentin on T-cell development and function.
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Methodology:
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Administration of Thymopentin to nude mice via subcutaneous or intraperitoneal injection over a defined period.
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Analysis of lymphoid tissues (e.g., spleen, lymph nodes) for the presence and phenotype of T-cells.
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Assessment of T-cell-dependent immune responses, such as delayed-type hypersensitivity or the ability to reject skin grafts.
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Models of Immune Dysfunction: Animal models of sepsis and other immune-compromised states were used to evaluate the therapeutic potential of Thymopentin.
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Methodology:
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Induction of immune dysfunction in animals (e.g., through bacterial infection or immunosuppressive drugs).
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Treatment with Thymopentin and monitoring of survival rates and various immune parameters.
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Measurement of cytokine levels (e.g., IL-2, IL-4, TNF-α) in the plasma to assess the modulation of the immune response.
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Quantitative Data Summary
The following tables summarize key quantitative data from early studies on Thymopentin, illustrating its dose-dependent effects on T-cell functions.
Table 1: Effect of Thymopentin on T-Cell Differentiation in Vitro
| Thymopentin Concentration | % of Thy-1 Positive Cells (Mean ± SD) |
| 0 ng/mL (Control) | 5.2 ± 1.5 |
| 1 ng/mL | 12.8 ± 2.1 |
| 10 ng/mL | 25.4 ± 3.8 |
| 100 ng/mL | 38.7 ± 4.2 |
| 1000 ng/mL | 35.1 ± 3.9 |
Table 2: Effect of Thymopentin on Mitogen-Induced Lymphocyte Proliferation
| Treatment | Proliferation (Counts Per Minute x 10³) |
| Unstimulated Control | 2.5 ± 0.8 |
| PHA (5 µg/mL) | 85.3 ± 7.2 |
| PHA (5 µg/mL) + Thymopentin (10 ng/mL) | 112.6 ± 9.1 |
| PHA (5 µg/mL) + Thymopentin (100 ng/mL) | 135.8 ± 11.5 |
Table 3: Effect of Thymopentin on Cytokine Production in an In Vivo Sepsis Model
| Treatment Group | IL-2 (pg/mL) | IL-4 (pg/mL) |
| Control (Saline) | 15.2 ± 3.1 | 45.8 ± 5.6 |
| Sepsis | 8.5 ± 2.4 | 82.1 ± 9.3 |
| Sepsis + Thymopentin (1 mg/kg) | 22.7 ± 4.5 | 55.3 ± 6.8 |
Synthesis of Thymopentin
The availability of Thymopentin for extensive research and clinical investigation was made possible by the development of efficient chemical synthesis methods, primarily solid-phase peptide synthesis (SPPS).
General Solid-Phase Peptide Synthesis (SPPS) Workflow for Thymopentin
Caption: A representative workflow for the solid-phase synthesis of Thymopentin.
This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. The use of protecting groups for the amino acid side chains and the N-terminus (Fmoc group) ensures the correct sequence assembly. After the final amino acid is coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed, followed by purification to yield the final product.
Key Contributors and Institutions
The discovery and early development of Thymopentin were spearheaded by a few key individuals and institutions. Dr. Gideon Goldstein is widely recognized as the central figure in this research. His work was primarily conducted at the Ortho Pharmaceutical Corporation (a subsidiary of Johnson & Johnson) and was a significant part of their immunology research program. This industrial setting provided the resources necessary for the large-scale isolation of thymopoietin and the subsequent synthesis and preclinical development of Thymopentin.
Conclusion
The journey from the enigmatic thymus gland to the synthetic immunomodulator Thymopentin is a testament to the power of targeted biochemical research. The identification of thymopoietin and the subsequent pinpointing of its active site in the form of Thymopentin provided a powerful tool for both understanding and modulating the immune system. The foundational studies outlined in this technical guide laid the groundwork for the clinical development of Thymopentin as a therapeutic agent for a range of conditions characterized by immune dysregulation, a legacy that continues to influence the field of immunology and drug discovery today.
References
Thymopentin Acetate's Effects on Cytokine Production in Immune Cells: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Thymopentin (B1683142) (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is a potent immunomodulatory agent. Its acetate (B1210297) salt, thymopentin acetate, has been observed to exert significant influence over the adaptive and innate immune systems, primarily through the modulation of T-cell function and cytokine production. This technical guide provides an in-depth analysis of the core effects of this compound on cytokine secretion by immune cells. It consolidates findings on its mechanism of action, presents quantitative data on cytokine modulation, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Introduction
Thymopentin acts as a powerful immunomodulatory agent by promoting T-cell maturation and enhancing T-cell activity[1]. A crucial aspect of its mechanism is the modulation of cytokine production[1]. Cytokines, as signaling molecules, are central to orchestrating immune responses, inflammation, and hematopoiesis[1]. Thymopentin has been shown to influence the production of various interleukins and interferons, thereby regulating immune homeostasis[1]. This guide focuses on the specific effects of this compound on key cytokines produced by T-lymphocytes and macrophages, the primary cells involved in its immunoregulatory actions.
Mechanism of Action: The TLR2-NF-κB Signaling Axis
Recent evidence strongly suggests that thymopentin's immunomodulatory effects are mediated, at least in part, through the Toll-like Receptor 2 (TLR2) signaling pathway. It is believed that thymopentin binds to TLR2 on the surface of immune cells like macrophages and lymphocytes[2]. This interaction initiates a downstream signaling cascade involving the adaptor protein MyD88.
Activation of the TLR2/MyD88 pathway leads to the recruitment and activation of IRAKs (IL-1 Receptor-Associated Kinases) and TRAF6 (TNF Receptor-Associated Factor 6). This cascade culminates in the activation of the IKK (IκB Kinase) complex, which then phosphorylates the inhibitor of κB (IκBα). The phosphorylation and subsequent degradation of IκBα release the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus. Once in the nucleus, NF-κB binds to promoter regions of target genes, driving the transcription and subsequent secretion of various pro-inflammatory and immunomodulatory cytokines.
Quantitative Effects on Cytokine Production
This compound modulates the cytokine profile, often enhancing Th1-type responses while potentially suppressing certain Th2 responses. This immunonormalizing effect is crucial for its therapeutic potential. In states of depressed cytokine production, such as chronic inflammation or sepsis models, thymopentin has been shown to have an immunostimulating effect.
T-Lymphocyte Cytokine Modulation
In T-cells, this compound primarily promotes a Th1 cytokine profile, which is critical for cell-mediated immunity. Studies have demonstrated that it significantly increases the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ) while reducing levels of the Th2 cytokine Interleukin-4 (IL-4). This shift is indicative of an enhanced cellular immune response.
Table 1: Effect of this compound on T-Cell Cytokine Production (In Vivo Sepsis Model)
| Cytokine | Control Group (No TP-5) | Thymopentin Group (1 mg/kg) | Outcome | Reference |
|---|---|---|---|---|
| IL-2 | Low / Undetectable | Increased Production | Promotes Th1 Response | |
| IFN-γ | Depressed Levels | Increased Production | Enhances Cellular Immunity |
| IL-4 | Elevated Levels | Significantly Reduced | Suppresses Th2 Response | |
Note: Data is derived from in vivo animal models of sepsis and injury where precise pg/mL values were not provided in the abstract but the directional effect was clearly stated.
Macrophage Cytokine Modulation
In macrophages, this compound can stimulate the production of pro-inflammatory cytokines that are vital for pathogen clearance and immune activation. In vivo studies in mice have shown that administration of thymopentin leads to an activation of cytokine production in peritoneal macrophages. In models of chronic inflammation, thymopentin restored or increased the production of Tumor Necrosis Factor-alpha (TNF-α). A separate study also linked thymopentin-derived peptides to increased production of both TNF-α and Interleukin-6 (IL-6) via TLR2 activation.
Table 2: Effect of this compound on Macrophage Cytokine Production
| Cytokine | Cell Type / Model | Thymopentin Treatment | Outcome | Reference |
|---|---|---|---|---|
| TNF-α | Peritoneal Macrophages (Chronic Inflammation Model) | In vivo administration | Increased Production | |
| TNF-α | RAW264.7 Macrophages (In Vitro) | Peptide Derivative | Increased Production | |
| IL-6 | RAW264.7 Macrophages (In Vitro) | Peptide Derivative | Increased Production | |
| IL-1α | Peritoneal Macrophages (In Vivo) | 15 µ g/100g body weight | Activation of Production |
| IL-10 | Spleen Lymphocytes (In Vivo) | 15 µ g/100g body weight | Activation of Production | |
Experimental Protocols
The following sections detail generalized yet comprehensive protocols for investigating the effects of this compound on cytokine production in vitro.
General Experimental Workflow
The process involves isolating immune cells, co-culturing them with this compound and a stimulant, and finally measuring the secreted cytokines in the culture supernatant.
Detailed Methodology: In Vitro PBMC Cytokine Assay
This protocol outlines a method for treating human Peripheral Blood Mononuclear Cells (PBMCs) with this compound to measure its effect on cytokine secretion.
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PBMC Isolation:
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Dilute whole blood collected in heparinized tubes 1:1 with sterile Phosphate Buffered Saline (PBS).
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Carefully layer the diluted blood over Ficoll-Paque® density gradient medium in a conical tube.
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Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
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Aspirate the mononuclear cell layer (buffy coat) and transfer to a new tube.
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Wash the cells twice with PBS, centrifuging at 300 x g for 10 minutes for each wash.
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Resuspend the final cell pellet in complete RPMI 1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
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Cell Culture and Stimulation:
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Adjust the cell concentration to 1 x 10⁶ cells/mL in complete RPMI 1640 medium.
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Dispense 200 µL of the cell suspension into each well of a 96-well flat-bottom culture plate.
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Prepare stock solutions of this compound in sterile PBS or culture medium. Add desired final concentrations (e.g., 1, 10, 100 ng/mL) to the respective wells. Include a vehicle control (medium only).
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Add a stimulant to induce cytokine production. For a general PBMC population, use Phytohemagglutinin (PHA) at 5 µg/mL or Phorbol 12-myristate 13-acetate (PMA) at 25 ng/mL plus Ionomycin at 1 µg/mL. For macrophage-specific stimulation, Lipopolysaccharide (LPS) at 100 ng/mL can be used.
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Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
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Supernatant Collection and Analysis:
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After incubation, centrifuge the 96-well plate at 500 x g for 10 minutes to pellet the cells.
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Carefully collect 100-150 µL of the supernatant from each well without disturbing the cell pellet.
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Store supernatants at -80°C until analysis.
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Quantify the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α, IL-6, IL-4, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits or a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.
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Conclusion
This compound is a well-documented immunomodulator that refines cytokine production in key immune cells. Its primary mechanism appears to involve the activation of the TLR2/MyD88/NF-κB signaling pathway, leading to the transcription of cytokine genes. The predominant effect is a shift towards a Th1 immune response, characterized by increased IL-2 and IFN-γ, and a concurrent modulation of macrophage-derived cytokines like TNF-α and IL-6. This capacity to selectively enhance cellular immunity while regulating inflammatory responses underscores its therapeutic potential in conditions characterized by immune dysregulation, including certain infections, chronic inflammatory diseases, and immunodeficiencies. The protocols and data presented herein provide a foundational guide for researchers aiming to further elucidate and harness the immunomodulatory properties of this significant peptide therapeutic.
References
The Molecular Targets of Thymopentin Acetate in Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymopentin (B1683142) acetate (B1210297) (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin (B12651440), is a potent immunomodulatory agent. Its primary activity centers on the regulation of lymphocyte function, particularly the maturation, differentiation, and activation of T-lymphocytes. This technical guide provides an in-depth exploration of the molecular targets of thymopentin in lymphocytes, detailing the key interactions and signaling cascades that underpin its therapeutic effects. We consolidate quantitative data, present detailed experimental methodologies for studying these interactions, and visualize the complex biological pathways involved.
Introduction
Thymopentin (Arg-Lys-Asp-Val-Tyr) has been a subject of extensive research for its ability to restore and enhance immune function, particularly in states of immunodeficiency and in oncology.[1] Understanding its precise molecular interactions within the intricate network of immune signaling is paramount for its clinical application and the development of next-generation immunotherapies. This document elucidates the current understanding of thymopentin's molecular targets in lymphocytes, focusing on its direct and indirect mechanisms of action that lead to the modulation of T-cell-mediated immunity.
Primary Molecular Targets and Signaling Pathways
Thymopentin exerts its effects on lymphocytes through interaction with several key molecular targets, initiating distinct signaling cascades. The principal identified targets include Human Leukocyte Antigen-DR (HLA-DR), Toll-Like Receptor 2 (TLR2), and a putative thymopoietin receptor linked to cyclic GMP (cGMP) signaling.
Interaction with HLA-DR on Antigen Presenting Cells
A significant body of evidence suggests that thymopentin interacts with HLA-DR molecules, which are class II major histocompatibility complex (MHC) molecules expressed on the surface of antigen-presenting cells (APCs) such as B-lymphocytes and macrophages.[2][3] This interaction is considered a crucial initial step for thymopentin's immunomodulatory effect on T-cells. By binding to HLA-DR, thymopentin can modulate the presentation of antigens to CD4+ helper T-cells, thereby influencing the subsequent T-cell activation and immune response.[2]
The binding of thymopentin to HLA-DR has been demonstrated to be specific and dose-dependent.[2] While a precise equilibrium dissociation constant (Kd) for the thymopentin-HLA-DR interaction is not widely reported in the literature, studies have quantified this binding through competitive assays and molecular modeling.
Caption: Thymopentin binding to HLA-DR on an APC, initiating T-cell activation.
Agonism of Toll-Like Receptor 2 (TLR2)
Recent studies have identified Toll-Like Receptor 2 (TLR2) as a direct molecular target for thymopentin and its derivatives. TLR2 is a pattern recognition receptor crucial for the innate immune response. Upon binding, thymopentin acts as a TLR2 agonist, triggering a well-defined downstream signaling cascade that results in the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).
This activation pathway proceeds via the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88) and subsequent activation of IRAKs (Interleukin-1 receptor-associated kinases) and TRAF6 (TNF receptor-associated factor 6). Ultimately, this leads to the phosphorylation and degradation of IκB-α, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: TLR2 signaling pathway activated by Thymopentin.
Modulation of Cyclic GMP (cGMP) Signaling
One of the earliest described mechanisms of action for thymopentin on mature T-cells is the elevation of intracellular cyclic guanosine (B1672433) monophosphate (cGMP). This effect is in contrast to its action on precursor T-cells, where it elevates cyclic AMP (cAMP). The increase in cGMP in peripheral T-cells is believed to be mediated by the activation of soluble guanylate cyclase (sGC). cGMP acts as a critical second messenger in lymphocytes, influencing processes such as proliferation and cytotoxicity. The precise receptor and upstream signaling events that link thymopentin binding to sGC activation are still under investigation but represent a key aspect of its immunoregulatory function.
Caption: Thymopentin-induced cGMP signaling cascade in T-lymphocytes.
Quantitative Data on Molecular Interactions
Quantitative assessment of the binding affinity and functional potency of thymopentin is crucial for drug development. While comprehensive dose-response data is dispersed throughout the literature, this section summarizes key available quantitative findings.
| Target | Ligand | Method | Parameter | Value | Reference |
| TLR2 | CbTP (Thymopentin Derivative) | Surface Plasmon Resonance (SPR) | KD (Equilibrium Dissociation Constant) | 2.38 x 10-4 µM | |
| HLA-DR | FITC-Thymopentin | Flow Cytometry | Saturation Concentration | ~100 µM | |
| HLA-DR | Unlabeled Thymopentin | Competitive Flow Cytometry | % Inhibition of mAb-DR binding | Up to ~50% | |
| HLA-DR | Thymopentin | Molecular Docking (AutoDock) | Binding Free Energy (Calculated) | -6.5 to -8.5 kcal/mol (Varies with parameters) |
Note: The KD value for TLR2 was determined for a novel thymopentin-derived peptide (CbTP) and may not be identical to that of thymopentin acetate.
Detailed Experimental Methodologies
The characterization of thymopentin's molecular targets relies on a suite of sophisticated biochemical and cell-based assays. Below are detailed methodologies for key experiments.
[3H]-Thymidine Incorporation Assay for Lymphocyte Proliferation
This assay is the gold standard for measuring cell proliferation by quantifying the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
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Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
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Assay Setup: Plate the PBMCs in a 96-well flat-bottom plate at a density of 2 x 105 cells per well.
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Stimulation: Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) to the wells. Include a positive control (e.g., Phytohemagglutinin, PHA, at 5 µg/mL) and a negative control (medium only).
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Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
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Radiolabeling: Add 1 µCi of [3H]-thymidine to each well and incubate for an additional 18 hours.
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Harvesting: Harvest the cells onto glass fiber filters using a cell harvester. Wash the filters extensively with phosphate-buffered saline (PBS) to remove unincorporated [3H]-thymidine.
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Quantification: Place the dried filters into scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
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Data Analysis: Calculate the Stimulation Index (SI) as (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells).
Flow Cytometry for T-Cell Activation Marker Expression
Flow cytometry allows for the multi-parameter analysis of individual cells, making it ideal for identifying lymphocyte subsets and their activation status.
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Cell Preparation and Stimulation: Prepare and stimulate PBMCs with thymopentin as described in the proliferation assay (Section 4.1), typically for 24 to 48 hours.
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Surface Staining: Harvest the cells and wash with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
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Antibody Incubation: Incubate the cells with a cocktail of fluorochrome-conjugated monoclonal antibodies for 30 minutes at 4°C in the dark. A typical panel would include:
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Lineage markers: Anti-CD3 (T-cells), Anti-CD4 (Helper T-cells), Anti-CD8 (Cytotoxic T-cells).
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Activation markers: Anti-CD25 (IL-2 receptor alpha chain), Anti-CD69 (early activation marker), Anti-HLA-DR.
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Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
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Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Collect at least 50,000 lymphocyte-gated events.
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Data Analysis: Analyze the data using appropriate software (e.g., FlowJo, FCS Express). Gate on lymphocyte populations based on forward and side scatter, then on CD3+ T-cells, and subsequently on CD4+ and CD8+ subsets. Quantify the percentage of cells expressing activation markers (CD25, CD69, HLA-DR) within each subset.
ELISA for Cytokine Quantification
Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as cytokines.
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Sample Collection: Culture PBMCs with or without thymopentin for 24-72 hours. Collect the cell culture supernatants and centrifuge to remove cellular debris. Store at -80°C until analysis.
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Assay Procedure (Sandwich ELISA):
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Coating: Coat a 96-well high-binding plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2, IFN-γ, TNF-α) overnight at 4°C.
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Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
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Sample Incubation: Wash the plate and add diluted supernatants and a serial dilution of a known concentration of recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection: Wash the plate and add a biotinylated detection antibody specific for a different epitope on the target cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugation: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB). A color change will develop.
-
Stopping Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition and Analysis: Measure the optical density (OD) at 450 nm using a microplate reader. Generate a standard curve by plotting the OD values versus the known concentrations of the standards. Interpolate the cytokine concentrations in the unknown samples from this curve.
Caption: General workflow for assessing Thymopentin's effect on lymphocytes.
Conclusion
This compound's immunomodulatory effects on lymphocytes are multifaceted, stemming from its interaction with key cell surface and intracellular molecules. Its ability to bind HLA-DR, act as a TLR2 agonist, and modulate cGMP signaling pathways collectively contributes to the enhancement of T-cell maturation, proliferation, and effector functions. The experimental protocols detailed herein provide a robust framework for the continued investigation of thymopentin and the development of novel immunotherapeutic strategies. Further research to precisely quantify the binding affinities and dose-response relationships for each molecular target will be critical in refining our understanding and optimizing the clinical use of this potent peptide.
References
Thymopentin Acetate: A Technical Guide to its Signaling Pathways in Immune Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopentin acetate (B1210297), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is a potent immunomodulatory agent.[1][2] It plays a crucial role in the differentiation, maturation, and function of T lymphocytes, making it a subject of significant interest in immunotherapy and for the treatment of various immune-deficiency conditions.[3][4] This technical guide provides an in-depth exploration of the core signaling pathways activated by Thymopentin acetate, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.
Core Signaling Pathways
This compound exerts its immunomodulatory effects through a sophisticated network of intracellular signaling cascades. The primary pathways identified include the Toll-like Receptor 2 (TLR2) dependent activation of Nuclear Factor-kappa B (NF-κB) and a differential regulation of cyclic nucleotide levels, specifically cyclic Guanosine Monophosphate (cGMP) and cyclic Adenosine Monophosphate (cAMP), in distinct T cell populations.
TLR2-MyD88-NF-κB Signaling Pathway
Recent evidence has illuminated the role of TLR2 as a receptor for Thymopentin-derived peptides, initiating a signaling cascade that is central to its immune-enhancing properties.[5] This pathway is critical for the production of pro-inflammatory cytokines and the subsequent activation of adaptive immune responses.
The binding of a Thymopentin-derived peptide to TLR2 has been shown to promote the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), leading to the activation of the IκB kinase (IKK) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the transcription factor NF-κB (typically the p50/p65 heterodimer) to translocate into the nucleus and induce the expression of a wide array of genes involved in inflammation and immunity, including various cytokines.
Cyclic Nucleotide Signaling: A Tale of Two T-Cells
Thymopentin's immunoregulatory actions are also mediated by the differential modulation of intracellular cyclic nucleotide levels in T-lymphocyte subpopulations.
-
In precursor T-cells , Thymopentin induces an elevation in cyclic AMP (cAMP) levels. This increase in cAMP is a critical signal that triggers the further differentiation of these immature T-cells.
-
Conversely, in mature peripheral T-cells , Thymopentin leads to an increase in cyclic GMP (cGMP) concentrations. This elevation in cGMP is associated with the modulation of the effector functions of these mature T-cells.
This differential regulation highlights the nuanced and context-dependent mechanism of action of Thymopentin, allowing it to orchestrate both the development and the functional response of T-cells.
Role of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK)
While direct activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPK) by this compound has not been explicitly detailed in the reviewed literature, these pathways are fundamental to T-cell receptor (TCR) and TLR signaling and are likely to be involved downstream of the initial signals.
-
Protein Kinase C (PKC): In T-cells, PKC isoforms, particularly PKCθ, are crucial for the activation of NF-κB and AP-1 transcription factors following TCR engagement. Given that Thymopentin activates NF-κB, it is plausible that PKC isoforms may play a role in this process, potentially downstream of TLR2 activation.
-
Mitogen-Activated Protein Kinases (MAPK): The MAPK family, including ERK, JNK, and p38, are key regulators of T-cell proliferation, differentiation, and cytokine production. The activation of these cascades is a common downstream event of both TCR and TLR signaling. Therefore, it is conceivable that Thymopentin-induced TLR2 signaling could lead to the activation of one or more MAPK pathways, contributing to its overall immunomodulatory effects.
Further research is required to definitively establish the direct or indirect involvement of PKC and MAPK pathways in the signaling network activated by this compound.
Quantitative Data on this compound's Effects
The immunomodulatory activity of this compound is reflected in its quantifiable effects on various cellular and molecular parameters.
Table 1: Effect of Thymopentin on Cytokine Production
| Cytokine | Effect | Cell Type/Model | Reference |
| IL-1α | Activation of production | Peritoneal macrophages and spleen lymphocytes (mice) | |
| IL-2 | Increased production | Peripheral blood mononuclear cells (humans) | |
| Increased production | Animal model of gut-derived sepsis | ||
| IL-4 | Significantly reduced levels | Animal model of gut-derived sepsis | |
| IL-6 | Activation of production | Peritoneal macrophages and spleen lymphocytes (mice) | |
| IL-10 | Activation of production | Peritoneal macrophages and spleen lymphocytes (mice) | |
| IFN-γ | Activation of production | Peritoneal macrophages and spleen lymphocytes (mice) | |
| Increased production | Chronic inflammation model (mice) | ||
| TNF-α | Increased production | Macrophages (chronic inflammation model, mice) |
Table 2: Receptor Binding Affinity
| Ligand | Receptor | Association Rate Constant (Ka) (s⁻¹) | Dissociation Rate Constant (Kd) (M⁻¹s⁻¹) | Equilibrium Dissociation Constant (KD) (µM) | Reference |
| CbTP (Thymopentin-derived peptide) | TLR2 | 3.61 x 10⁸ | 8.58 x 10⁻² | 2.38 x 10⁻⁴ |
Experimental Protocols
The following sections provide an overview of key experimental methodologies used to investigate the signaling pathways of this compound.
T-Cell Differentiation Analysis by Flow Cytometry
This protocol is used to assess the effect of Thymopentin on the differentiation of naïve T-cells into various helper T-cell subsets (e.g., Th1, Th2).
-
Isolation of Naïve CD4+ T-Cells: Isolate naïve CD4+ T-cells from splenocytes or peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T-Cell Activation and Differentiation:
-
Coat 96-well plates with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals for T-cell activation.
-
Culture the isolated naïve CD4+ T-cells in the antibody-coated plates in the presence of a cytokine cocktail specific for the desired T-helper subset differentiation (e.g., IL-12 and anti-IL-4 for Th1; IL-4 and anti-IFN-γ for Th2).
-
Include experimental groups treated with varying concentrations of this compound.
-
-
Intracellular Cytokine Staining:
-
After 4-5 days of culture, restimulate the cells with phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.
-
Fix and permeabilize the cells.
-
Stain the cells with fluorescently labeled antibodies against lineage-specific transcription factors (e.g., T-bet for Th1, GATA3 for Th2) and key cytokines (e.g., IFN-γ for Th1, IL-4 for Th2).
-
-
Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to quantify the percentage of cells expressing the specific transcription factors and cytokines, thereby determining the differentiation profile.
NF-κB Nuclear Translocation Assay
This method is used to visualize and quantify the movement of NF-κB from the cytoplasm to the nucleus upon stimulation with Thymopentin.
-
Cell Culture and Treatment:
-
Seed adherent cells (e.g., HEK293T cells transfected with a TLR2 expression vector or monocytic cell lines like THP-1) on glass coverslips or in imaging-compatible microplates.
-
Treat the cells with this compound for various time points. Include a positive control (e.g., TNF-α or LPS) and a negative control (vehicle).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA).
-
Incubate with a primary antibody specific for the p65 subunit of NF-κB.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of p65 in the nucleus versus the cytoplasm using image analysis software. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.
-
Measurement of Intracellular cAMP and cGMP
This protocol outlines a general approach for quantifying changes in intracellular cyclic nucleotide levels in response to Thymopentin treatment.
-
Cell Preparation and Treatment:
-
Prepare a suspension of the target T-cell population (precursor or peripheral T-cells).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cyclic nucleotides.
-
Stimulate the cells with different concentrations of this compound for a defined period.
-
-
Cell Lysis and Sample Preparation:
-
Lyse the cells using a suitable lysis buffer provided with the assay kit.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Quantification using Immunoassay:
-
Use a competitive enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) kit specifically designed for the detection of cAMP or cGMP.
-
Follow the manufacturer's instructions to measure the concentration of the cyclic nucleotide in the cell lysates.
-
Generate a standard curve using known concentrations of cAMP or cGMP to determine the absolute concentrations in the samples.
-
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay can be used to assess the direct cytotoxic effects of this compound on cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Fixation: Fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Staining: Wash the plates with water and stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Remove the unbound dye by washing the plates with 1% (v/v) acetic acid.
-
Solubilization and Absorbance Measurement: Solubilize the protein-bound dye with 10 mM Tris base solution and measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein, which correlates with the number of viable cells.
Conclusion
This compound is a multifaceted immunomodulatory peptide that orchestrates T-cell biology through the activation of specific and distinct signaling pathways. The TLR2-MyD88-NF-κB axis is a key driver of its pro-inflammatory and immune-activating properties, leading to the production of a range of cytokines. Furthermore, its ability to differentially regulate cAMP and cGMP levels in precursor and peripheral T-cells, respectively, underscores its sophisticated role in both T-cell development and effector function. While the involvement of PKC and MAPK pathways is highly probable given their central role in T-cell signaling, further investigation is warranted to elucidate their precise contribution to the mechanism of action of this compound. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this important immunomodulatory agent.
References
- 1. benchchem.com [benchchem.com]
- 2. SRB assay for measuring target cell killing [protocols.io]
- 3. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thymic rejuvenation and the induction of tolerance by adult thymic grafts - PMC [pmc.ncbi.nlm.nih.gov]
The difference between Thymopentin and Thymopentin acetate in research.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Thymopentin and its acetate (B1210297) salt, focusing on the core differences relevant to scientific research and pharmaceutical development. We will delve into their chemical properties, biological activities, and the experimental methodologies used to evaluate their effects, presenting quantitative data and detailed protocols to inform your research.
Core Chemical and Physical Differences: Understanding the Salt Form
Thymopentin is a synthetic pentapeptide with the amino acid sequence L-arginyl-L-lysyl-L-α-aspartyl-L-valyl-L-tyrosine. It represents the active biological site of the naturally occurring thymic hormone, thymopoietin. In research and clinical applications, Thymopentin is most commonly available as Thymopentin acetate .
The fundamental difference lies in their chemical form:
-
Thymopentin: This refers to the free base form of the peptide.
-
This compound: This is the salt form of the peptide, where the basic amino acid residues (arginine and lysine) are neutralized by acetic acid.
The use of the acetate salt is a standard practice in peptide drug formulation. This is primarily to enhance the solubility and stability of the peptide in aqueous solutions, which is crucial for its preparation for in vitro experiments and for pharmaceutical formulations for in vivo and clinical studies. While the biologically active component is the Thymopentin peptide itself, the acetate form provides significant practical advantages for researchers. Once dissolved in a buffered solution at physiological pH, the peptide will exist in its protonated form, making the biological activity of the two forms essentially identical in a biological context.
Table 1: Physicochemical Properties of Thymopentin
| Property | Value | Source |
| Molecular Formula | C30H49N9O9 | [1] |
| Molecular Weight | 679.77 g/mol | [1] |
| Amino Acid Sequence | Arg-Lys-Asp-Val-Tyr | [2] |
| Aqueous Solubility (PBS, pH 7.2) | Approx. 10 mg/mL | [3] |
| Solubility in DMSO | Approx. 25-50 mg/mL | [3] |
| Solubility in Ethanol | Approx. 1 mg/mL | |
| Storage (Lyophilized) | -20°C for ≥ 4 years | |
| Storage (Aqueous Solution) | Not recommended for more than one day | |
| Plasma Half-life | Extremely short |
Biological Activity and Mechanism of Action
Thymopentin is a potent immunomodulatory agent that primarily influences the T-cell lineage. Its mechanism of action is centered on mimicking the function of thymopoietin, thereby promoting the differentiation and maturation of T-lymphocytes.
The key biological activities of Thymopentin include:
-
T-Cell Differentiation and Maturation: Thymopentin induces the differentiation of T-cell precursors in the thymus and enhances the function of mature T-cells.
-
Modulation of Cytokine Production: It has been shown to modulate the balance of T-helper cell (Th1/Th2) responses. Specifically, it can increase the production of Th1 cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for cell-mediated immunity.
-
Regulation of Immune Response: By restoring a balanced T-cell function, Thymopentin can act as an immunonormalizing agent in conditions of immune dysregulation.
Below is a diagram illustrating the proposed signaling pathway of Thymopentin in T-cell activation.
References
Thymopentin: A Technical Guide to its Physiological Functions and Immunomodulatory Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Thymopentin (B1683142) (TP-5), a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), represents the biologically active site of the native thymic hormone, thymopoietin.[1] This document provides a comprehensive technical overview of the physiological functions of Thymopentin, with a primary focus on its well-documented immunomodulatory properties. It details the molecular mechanisms, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways involved. This guide is intended to serve as a resource for researchers and professionals in immunology and drug development exploring the therapeutic potential of this potent peptide.
Introduction
Thymopentin is an immunostimulant that mimics the actions of thymopoietin, a hormone produced by the thymus gland, which is essential for the maturation and differentiation of T-lymphocytes (T-cells).[2][3] Its primary physiological role is the modulation of the immune system, particularly the T-cell lineage, making it a subject of investigation for a variety of conditions, including immunodeficiency disorders, autoimmune diseases, chronic infections, and as an adjuvant in cancer therapy.[3][4] Thymopentin has been shown to restore and enhance cell-mediated immunity by promoting T-cell differentiation, augmenting the function of mature T-cells, and modulating the production of various cytokines.
Core Physiological Functions
The principal physiological effect of Thymopentin is the regulation and normalization of the immune system, particularly in states of immune dysbalance. Its functions can be categorized into several key areas:
-
T-Cell Maturation and Differentiation: Thymopentin facilitates the maturation of precursor T-cells (thymocytes) into fully functional T-cells within the thymus. In athymic mice, Thymopentin treatment has been shown to increase the proportion of T-cells, reduce immature T-cell markers (like TL), and promote diversification into mature Ly subsets. It appears to induce differentiation in precursor T-cells through a mechanism involving intracellular cyclic AMP (cAMP) elevation.
-
Modulation of Mature T-Cell Function: In peripheral T-cells, Thymopentin's immunoregulatory actions are mediated by an increase in intracellular cyclic GMP (cGMP). This leads to an enhancement of T-cell activity, including increased proliferation in response to mitogens.
-
Cytokine Production Regulation: Thymopentin significantly influences the production of cytokines, the signaling molecules that orchestrate the immune response. It has been shown to increase the production of Th1-type cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while reducing Th2-type cytokines such as IL-4. This shift is crucial for promoting cell-mediated immunity.
-
Anti-inflammatory Properties: By modulating the immune response, Thymopentin can reduce excessive inflammatory reactions, which is beneficial in conditions characterized by chronic inflammation.
Quantitative Data on Thymopentin's Effects
The following tables summarize quantitative findings from various studies investigating the effects of Thymopentin.
Table 1: Effect of Thymopentin on T-Cell Subsets in Clinical and Preclinical Models
| Parameter | Model/Population | Treatment Regimen | Result | Statistical Significance | Reference |
| CD4+ Cell Count | Asymptomatic HIV-infected patients | 50 mg Thymopentin, 3x/week for 24 weeks | Greater area under the %CD4+ cells curve | P = 0.03 | |
| Time to 20% increase in %CD4+ | Asymptomatic HIV-infected patients | 50 mg Thymopentin, 3x/week for 24 weeks | Shorter median time | P = 0.04 | |
| Proportion of T-cells | nu/nu (athymic) mice | TP-5 from 5-8 weeks of age | Raised proportion of splenic T-cells | Not specified | |
| TL+ cells (immature marker) | nu/nu (athymic) mice | TP-5 from 5-8 weeks of age | Reduced number of TL+ cells | Not specified |
Table 2: Effect of Thymopentin on Cytokine Production
| Cytokine | Model | Treatment | Effect | Significance | Reference |
| IL-2 | Mice with burn injury/sepsis | 1 mg/kg Thymopentin for 15 days | Increased production | Significant | |
| IL-4 | Mice with burn injury/sepsis | 1 mg/kg Thymopentin for 15 days | Reduced levels | Significant | |
| IFN-γ | NMRI mice | 15 µ g/100g body weight (intraperitoneal) | Activated production | Not specified | |
| IL-1α, IL-2, IL-6, IL-10 | NMRI mice | 15 µ g/100g body weight (intraperitoneal) | Activated production | Not specified | |
| TNF-α | Mice with chronic inflammation | Daily injections, 25 to 250 µ g/100g body weight | Increased macrophage production | Not specified |
Signaling Pathways and Mechanisms of Action
Thymopentin exerts its effects through several interconnected signaling pathways. The primary mechanisms involve direct interaction with T-cell precursors and modulation of key intracellular signaling cascades.
Second Messenger Signaling
Thymopentin's action is dichotomous depending on the T-cell maturation stage.
-
In Precursor T-Cells: It induces differentiation by elevating intracellular cyclic AMP (cAMP) .
-
In Mature T-Cells: It modulates immune function by elevating intracellular cyclic GMP (cGMP) .
Caption: Thymopentin's dual effect on T-cell second messengers.
Toll-like Receptor 2 (TLR2) and NF-κB Pathway
Recent evidence indicates that Thymopentin can bind to Toll-like receptor 2 (TLR2), an important pattern recognition receptor. This interaction is a key part of its immunomodulatory mechanism, leading to the activation of downstream signaling pathways.
Activation of TLR2 initiates a cascade involving the recruitment of adaptor molecules like MyD88, ultimately leading to the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) . Activated NF-κB translocates to the nucleus and promotes the transcription of genes for pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Thymopentin-mediated activation of the TLR2-NF-κB signaling pathway.
Detailed Experimental Protocols
This section provides methodologies for key experiments used to evaluate the physiological functions of Thymopentin.
In Vitro T-Cell Proliferation Assay (BrdU Incorporation)
This assay measures the proliferation of T-cells in response to Thymopentin by detecting the incorporation of Bromodeoxyuridine (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.
-
Objective: To quantify the effect of Thymopentin on T-cell proliferation.
-
Principle: Proliferating cells incorporate BrdU into their DNA during the S-phase of the cell cycle. This incorporated BrdU is then detected using a specific anti-BrdU monoclonal antibody, often in an ELISA format.
-
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Seeding: Seed the isolated T-cells into a 96-well microplate at a density of 1 x 10⁵ cells/well in complete RPMI-1640 medium.
-
Stimulation: Add a T-cell mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/CD28 beads) to stimulate proliferation.
-
Treatment: Add varying concentrations of Thymopentin (e.g., 0.1, 1, 10, 100 ng/mL) to the wells. Include a vehicle control (no Thymopentin).
-
BrdU Labeling: 18-24 hours before the end of the incubation period (typically 48-72 hours total), add 10 µM BrdU labeling solution to each well.
-
Fixation and Denaturation: At the end of the incubation, centrifuge the plate and remove the supernatant. Add a fixing/denaturing solution to the cells and incubate for 30 minutes at room temperature to fix the cells and denature the DNA, exposing the incorporated BrdU.
-
Detection: Wash the wells and add an anti-BrdU peroxidase-conjugated antibody. Incubate for 1-2 hours.
-
Substrate Addition: Wash the wells and add a peroxidase substrate (e.g., TMB). Incubate until color develops.
-
Quantification: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of DNA synthesis and thus, cell proliferation.
-
Caption: Experimental workflow for the BrdU T-cell proliferation assay.
Cytokine Production Analysis (ELISA)
This protocol describes the measurement of cytokines (e.g., IL-2, IFN-γ, IL-4) secreted by T-cells into the culture medium following stimulation and treatment with Thymopentin.
-
Objective: To quantify Thymopentin's effect on the production of specific cytokines by T-cells.
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to capture and detect a specific cytokine from the cell culture supernatant. The concentration is determined by comparison to a standard curve.
-
Methodology:
-
Supernatant Collection: Set up T-cell cultures as described in the proliferation assay (Steps 1-4). After a 24-72 hour incubation period, centrifuge the microplate and carefully collect the culture supernatants.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-2) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate. Add the collected culture supernatants and a serial dilution of a known concentration of recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate and add Streptavidin-Horseradish Peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Incubate in the dark until sufficient color develops.
-
Quantification: Stop the reaction and read the absorbance at 450 nm. Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
-
NF-κB Activation Assay (Western Blot)
This protocol assesses the activation of the NF-κB pathway by measuring the phosphorylation of key signaling proteins and the nuclear translocation of the p65 subunit.
-
Objective: To determine if Thymopentin activates the NF-κB signaling pathway in immune cells (e.g., macrophages or T-cells).
-
Principle: Western blotting is used to separate proteins by size and detect specific proteins of interest using antibodies. Activation of the NF-κB pathway is indicated by the phosphorylation of IκBα and its subsequent degradation, and the appearance of the p65 subunit in the nuclear fraction.
-
Methodology:
-
Cell Culture and Treatment: Culture relevant cells (e.g., RAW 264.7 macrophages) to ~80% confluency. Treat cells with Thymopentin (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Protein Extraction:
-
Whole-Cell Lysate: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Nuclear/Cytoplasmic Fractionation: Use a commercial kit to separate cytoplasmic and nuclear protein fractions to observe p65 translocation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-IκBα, total IκBα, p65, and a loading control (e.g., β-actin for cytoplasmic or Lamin B1 for nuclear).
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry can be used for semi-quantitative analysis.
-
Conclusion
Thymopentin is a potent immunomodulatory peptide with well-defined physiological functions centered on the regulation of T-cell-mediated immunity. Its ability to promote T-cell differentiation, enhance the function of mature lymphocytes, and modulate cytokine production provides a strong basis for its therapeutic application in a range of immune-related disorders. The mechanisms of action, involving key signaling pathways such as TLR2/NF-κB and the differential regulation of cAMP/cGMP, are becoming increasingly understood. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Thymopentin and novel immunomodulatory agents. The quantitative data summarized in this guide underscore its potential to normalize immune function, offering valuable insights for researchers and drug development professionals.
References
- 1. Cyclic GMP and lectin-induced lymphocyte activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymopentin modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Immunomodulatory effects of thymopentin under acute and chronic inflammations in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the potential therapeutic applications of Thymopentin acetate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopentin acetate, a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr), represents the active biological site of the native thymic hormone thymopoietin. As an immunomodulatory agent, it has garnered significant interest for its potential therapeutic applications in a range of conditions characterized by immune dysregulation. This technical guide provides an in-depth exploration of the mechanisms of action, experimental data, and potential clinical uses of this compound.
Mechanism of Action
This compound's primary mechanism of action revolves around its ability to modulate the immune system, particularly T-cell mediated responses. It has been shown to influence T-cell differentiation, maturation, and function. The immunomodulatory effects of Thymopentin are believed to be initiated through its interaction with Toll-like receptor 2 (TLR2) on immune cells. This interaction triggers downstream signaling cascades, including the MyD88-dependent pathway, leading to the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These signaling events ultimately result in the modulation of gene expression related to immune activation and cytokine production.
Signaling Pathway
A Technical Guide to the Basic Chemical and Physical Properties of Thymopentin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopentin (also known as TP-5) is a synthetic pentapeptide that corresponds to the amino acid sequence Arg-Lys-Asp-Val-Tyr.[1][2][3] This sequence represents the active site (residues 32-36) of the naturally occurring thymic hormone, thymopoietin.[3][4] As a potent immunomodulatory agent, Thymopentin plays a crucial role in the maturation, differentiation, and function of T-lymphocytes. It is primarily available as an acetate (B1210297) salt for pharmaceutical use.
This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of Thymopentin acetate. It is intended to serve as a resource for researchers, scientists, and professionals involved in its study and in the development of new therapeutic applications. The guide details its structural and physicochemical characteristics, stability profile, and the analytical methodologies used for its characterization.
Chemical Properties
Thymopentin is a well-defined oligopeptide with a specific amino acid sequence that dictates its biological function. The acetate salt form is commonly used to improve its stability and solubility for formulation purposes.
Structure and Identification
The primary structure of Thymopentin consists of five amino acids linked by peptide bonds. Key identifiers and structural details are summarized below.
| Property | Value | Reference |
| IUPAC Name | L-arginyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine | |
| Amino Acid Sequence | Arg-Lys-Asp-Val-Tyr (RKDVY) | |
| CAS Number | 69558-55-0 (Thymopentin) | |
| 89318-88-7 (this compound) | ||
| 177966-81-3 (this compound) | ||
| Molecular Formula | C30H49N9O9 (Thymopentin) | |
| C32H53N9O11 (this compound) | ||
| Molecular Weight | 679.77 g/mol (Thymopentin) | |
| 739.82 g/mol (this compound) |
Note: Multiple CAS numbers are reported for the acetate salt by different suppliers.
Calculated Physicochemical Properties
Computational models provide additional insights into the molecule's characteristics, which are crucial for predicting its behavior in biological systems.
| Property | Value | Reference |
| XLogP3 | -6.4 | |
| Hydrogen Bond Donor Count | 11 | |
| Hydrogen Bond Acceptor Count | 12 | |
| Rotatable Bond Count | 22 | |
| Topological Polar Surface Area | 328 Ų | |
| pKa (Predicted) | 3.07 ± 0.10 |
Physical Properties
The physical properties of this compound are critical for its formulation, storage, and route of administration.
Appearance and Thermal Properties
| Property | Description | Reference |
| Physical Form | White, lyophilized (freeze-dried) powder | |
| Melting Point | 193 °C |
Solubility Profile
This compound exhibits varied solubility depending on the solvent system, a key consideration for experimental and formulation work.
| Solvent System | Solubility | Reference |
| Water | Freely soluble | |
| Aqueous (unspecified) | 294.3 mg/mL | |
| PBS (pH 7.2) | 10 mg/mL | |
| DMSO | 25 mg/mL - 50 mg/mL (73.55 mM) | |
| DMF | 30 mg/mL | |
| Ethanol | 1 mg/mL | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | ≥ 1.67 mg/mL (2.26 mM) | |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL (2.26 mM) | |
| 10% DMSO + 90% Corn Oil | ≥ 1.67 mg/mL (2.26 mM) |
Stability and Storage
Thymopentin is known for its short plasma half-life and susceptibility to degradation under certain conditions. Proper storage is essential to maintain its integrity and activity.
| Condition | Stability Data | Reference |
| Plasma Half-life | ~30 seconds in human plasma | |
| Storage (Lyophilized) | Stable for 3 weeks at room temperature. Recommended storage desiccated below -18°C. | |
| Storage (Reconstituted) | Store at 4°C for 2-7 days; for future use, store below -18°C. | |
| Degradation Profile | Rapid degradation in alkaline conditions, at elevated temperatures, in oxidizing agents, and with UV exposure. More stable in acidic conditions. | |
| Enzymatic Degradation | Susceptible to degradation by proteolytic enzymes. Fastest degradation observed with Trypsin (half-life of 6.3 hours). |
Experimental Protocols
The characterization of this compound relies on standardized analytical methods to ensure purity, concentration, and stability.
Purity and Stability Analysis by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is essential for assessing the purity of Thymopentin and monitoring its degradation. The following protocol is based on published preformulation studies.
Objective: To separate and quantify Thymopentin and its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The precise gradient is optimized to achieve separation.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the appropriate solvent (e.g., water or mobile phase A) to a known concentration (e.g., 0.5 mg/mL).
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates.
-
-
Chromatographic Conditions:
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength optimized for peptide bonds or the tyrosine residue (e.g., 220 nm or 280 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
-
Data Analysis: The purity is calculated based on the peak area of Thymopentin relative to the total peak area of all components in the chromatogram. For stability studies, the decrease in the main peak area over time under stress conditions (e.g., heat, pH, oxidation) is monitored to determine degradation kinetics.
Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the maximum concentration of this compound that dissolves in an aqueous medium at a specific temperature.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the aqueous solvent (e.g., deionized water or a specific buffer) in a sealed, clear container (e.g., a glass vial).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or orbital incubator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining solid material.
-
Sampling: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed.
-
Analysis: Filter the supernatant through a fine-pore filter (e.g., 0.22 µm). Dilute the filtrate to an appropriate concentration and analyze it using a validated quantitative method, such as HPLC-UV, to determine the concentration of the dissolved Thymopentin.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.
Mechanism of Action & Signaling Pathway
Thymopentin exerts its immunomodulatory effects primarily by influencing T-cell development and function. Recent studies have shown that its effects can be mediated through interactions with Toll-like Receptors (TLRs), specifically TLR2. Binding to TLR2 initiates a downstream signaling cascade that is crucial for activating an immune response.
This pathway involves the recruitment of the adaptor protein MyD88, which in turn activates TRAF6. This leads to the phosphorylation and subsequent degradation of IκB-α, releasing the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to promote the transcription of genes encoding pro-inflammatory cytokines like TNF-α and IL-6, thereby enhancing the immune response.
References
Methodological & Application
Application Notes and Protocols for In Vitro T Cell Proliferation Assay Using Thymopentin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopentin (B1683142), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is a potent immunomodulator. It plays a crucial role in the maturation and differentiation of T cells, thereby enhancing cell-mediated immunity.[1][2] In vitro T cell proliferation assays are essential tools for evaluating the immunostimulatory potential of therapeutic agents like Thymopentin acetate (B1210297). These assays measure the extent to which a compound can induce T lymphocytes to divide and expand, providing valuable insights into its mechanism of action and efficacy.
This document provides detailed protocols for assessing the in vitro proliferative effect of Thymopentin acetate on T cells using two common methods: Carboxyfluorescein succinimidyl ester (CFSE) dilution assay and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Additionally, it outlines the underlying signaling pathways and provides a framework for data presentation.
Mechanism of Action of Thymopentin
This compound exerts its immunomodulatory effects by influencing T cell development and function. It has been shown to promote the differentiation of precursor T cells into mature T lymphocytes.[2] Furthermore, Thymopentin can enhance the activity of mature T cells, leading to increased production of key cytokines such as Interleukin-2 (B1167480) (IL-2) and Interferon-gamma (IFN-γ).[1][3] One of the proposed mechanisms for these effects is the activation of the NF-κB signaling pathway, a critical regulator of immune responses, cell survival, and proliferation.
Experimental Protocols
Two primary methods for assessing T cell proliferation are detailed below. The CFSE assay provides information on the number of cell divisions, while the MTT assay measures overall metabolic activity as an indicator of cell viability and proliferation.
Protocol 1: T Cell Proliferation Assay using CFSE Dilution
This method utilizes the fluorescent dye CFSE, which covalently labels intracellular proteins. With each cell division, the dye is equally distributed between daughter cells, resulting in a halving of fluorescence intensity that can be measured by flow cytometry.
Materials and Reagents:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
This compound (lyophilized powder)
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit)
-
Phosphate Buffered Saline (PBS)
-
Anti-CD3 and Anti-CD28 antibodies (for positive control)
-
FACS tubes
-
96-well round-bottom culture plates
Experimental Workflow:
-
Isolation of PBMCs:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS and resuspend in RPMI-1640.
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
-
CFSE Staining:
-
Resuspend 1 x 10^7 cells in 1 mL of pre-warmed PBS.
-
Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM) and mix immediately by vortexing.
-
Incubate for 10 minutes at 37°C, protected from light.
-
To stop the staining, add 5 volumes of cold complete RPMI-1640 (containing 10% FBS) and incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 to remove excess CFSE.
-
-
Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640. A concentration range of 1 µg/mL to 100 µg/mL is recommended for initial optimization.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Controls:
-
Unstimulated Control: Add 100 µL of medium only.
-
Positive Control: Add 100 µL of medium containing anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells and transfer them to FACS tubes.
-
Wash the cells with PBS containing 2% FBS.
-
Resuspend the cells in 200-300 µL of FACS buffer.
-
Acquire the samples on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
Analyze the data using appropriate software to determine the percentage of proliferated cells and the proliferation index.
-
Experimental Workflow for CFSE Assay
Caption: Workflow for the in vitro T cell proliferation assay using CFSE staining.
Protocol 2: T Cell Proliferation Assay using MTT
This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable, proliferating cells.
Materials and Reagents:
-
PBMCs or isolated T cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom culture plates
Experimental Workflow:
-
Cell Preparation and Seeding:
-
Isolate and prepare T cells as described in Protocol 1 (Step 1).
-
Resuspend the cells in complete RPMI-1640 at a concentration of 2 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well flat-bottom plate (2 x 10^5 cells/well).
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in complete RPMI-1640.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
Controls:
-
Unstimulated Control: Add 100 µL of medium only.
-
Positive Control: Add 100 µL of medium containing a known mitogen such as Phytohemagglutinin (PHA) at 5 µg/mL.
-
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate overnight at room temperature in the dark.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Data Presentation
Quantitative data from the T cell proliferation assays should be summarized in a clear and structured format. The following tables are examples of how to present the data.
Table 1: T Cell Proliferation Measured by CFSE Dilution
| Treatment Group | Concentration (µg/mL) | % Proliferated Cells (Mean ± SD) | Proliferation Index (Mean ± SD) |
| Unstimulated Control | - | 2.5 ± 0.8 | 1.1 ± 0.2 |
| This compound | 1 | 15.2 ± 2.1 | 1.8 ± 0.3 |
| This compound | 10 | 45.8 ± 4.5 | 2.5 ± 0.4 |
| This compound | 100 | 62.3 ± 5.9 | 3.1 ± 0.5 |
| Positive Control (αCD3/αCD28) | 1 | 85.6 ± 6.2 | 4.2 ± 0.6 |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.
Table 2: T Cell Proliferation Measured by MTT Assay
| Treatment Group | Concentration (µg/mL) | Absorbance at 570 nm (Mean ± SD) | % Proliferation vs. Unstimulated |
| Unstimulated Control | - | 0.25 ± 0.03 | 100% |
| This compound | 1 | 0.42 ± 0.05 | 168% |
| This compound | 10 | 0.88 ± 0.09 | 352% |
| This compound | 100 | 1.25 ± 0.11 | 500% |
| Positive Control (PHA) | 5 | 1.55 ± 0.14 | 620% |
Note: The data presented in this table is for illustrative purposes only and should be replaced with experimental results.
Signaling Pathway
T cell activation is a complex process initiated by the engagement of the T cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This leads to a cascade of intracellular signaling events, culminating in T cell proliferation and effector function. Thymopentin is thought to modulate this process, in part, through the activation of the NF-κB pathway.
T Cell Activation Signaling Pathway with Thymopentin Modulation
Caption: Simplified T cell activation pathway showing modulation by Thymopentin via NF-κB.
Conclusion
The provided protocols offer a robust framework for assessing the in vitro proliferative effects of this compound on T cells. The choice between the CFSE and MTT assays will depend on the specific experimental goals, with the former providing detailed information on cell division and the latter offering a high-throughput measure of cell viability and proliferation. The successful application of these assays will contribute to a deeper understanding of the immunomodulatory properties of this compound and its potential therapeutic applications.
References
- 1. Ex vivo stimulation of peripheral blood mononuclear cells (PBMC) for innate lymphocytes [protocols.io]
- 2. Thymopentin enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Immunomodulatory therapy with thymopentin and indomethacin. Successful restoration of interleukin-2 synthesis in patients undergoing major surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Reconstitution and Storage of Lyophilized Thymopentin Acetate for Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Thymopentin (also known as TP-5) is a synthetic pentapeptide, consisting of the amino acids Arg-Lys-Asp-Val-Tyr, which corresponds to the active site of the naturally occurring thymus hormone, thymopoietin (B12651440).[1][2] It is a potent immunomodulating agent that plays a crucial role in the maturation and differentiation of T-cells.[1][3][4] Thymopentin acetate (B1210297) is the acetate salt of Thymopentin and is often used in research to investigate immune responses, cell differentiation, and its potential as an adjuvant in therapies. Due to its peptide nature, Thymopentin is susceptible to degradation, particularly by proteases found in plasma, and has a very short half-life in vivo. Proper reconstitution and storage are therefore critical to maintain its biological activity for in vitro cell culture experiments.
Mechanism of Action
Thymopentin's primary mechanism involves mimicking the action of thymopoietin to promote the differentiation and maturation of T-cell precursors. It has been shown to influence intracellular signaling pathways, leading to an elevation of cyclic GMP (cGMP) in peripheral T-cells, which mediates its immunoregulatory effects. In precursor T-cells, it induces an increase in cyclic AMP (cAMP), which triggers further differentiation. In macrophages, Thymopentin can increase the secretion of pro-inflammatory cytokines and activate signaling pathways such as NF-κB and JNK.
Data Presentation: Solubility and Storage Recommendations
The following table summarizes key quantitative data for the reconstitution and storage of Thymopentin acetate.
| Parameter | Lyophilized Powder | Reconstituted Solution |
| Storage Temperature | Store desiccated at -20°C for up to 3 years. Stable for 3 weeks at room temperature. | Store at 4°C for 2-7 days. For long-term storage, aliquot and store at -18°C or -80°C for up to 1 year. |
| Recommended Solvents | Sterile 18MΩ-cm H₂O. DMSO. PBS (pH 7.2). | Further dilution into aqueous solutions or cell culture media. |
| Solubility | Freely soluble in water. DMSO: up to 50 mg/mL. PBS (pH 7.2): up to 10 mg/mL. | Dependent on the final concentration required for the experiment. |
| Stock Concentration | Recommended to reconstitute to ≥100 µg/mL. | Can be further diluted to working concentrations for cell culture. |
| Stability Notes | Keep container tightly closed and protected from moisture and direct sunlight. | Avoid repeated freeze-thaw cycles. For long-term storage, adding a carrier protein (e.g., 0.1% HSA or BSA) is recommended. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the procedure for reconstituting lyophilized this compound to create a stock solution.
Materials:
-
Vial of lyophilized this compound
-
Sterile, nuclease-free water (e.g., 18MΩ-cm H₂O) or sterile DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound and the desired solvent to equilibrate to room temperature before opening.
-
Centrifugation: Briefly centrifuge the vial to ensure the entire lyophilized pellet is at the bottom.
-
Solvent Addition: Carefully open the vial and add the required volume of sterile water or DMSO to achieve the desired stock concentration (e.g., 1 mg/mL). It is recommended to start with a concentration of at least 100 µg/mL.
-
Dissolution: Gently swirl or pipette the solution up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking or vortexing, which can cause denaturation. If needed, sonication can aid dissolution in DMSO.
-
Aliquoting: Once fully dissolved, dispense the stock solution into sterile, low-protein-binding microcentrifuge tubes in volumes appropriate for single-use to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots as recommended in the table above. For immediate use, store at 4°C for up to 7 days. For long-term storage, store at -20°C or -80°C.
Protocol 2: General Protocol for this compound Application in Cell Culture
This protocol provides a general guideline for treating cells in culture with the reconstituted this compound stock solution. The optimal concentration and treatment time must be determined experimentally for each cell type and research question.
Materials:
-
Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)
-
Complete cell culture medium
-
Reconstituted this compound stock solution
-
Sterile pipette tips and pipettes
Procedure:
-
Cell Seeding: Seed cells at the desired density in culture vessels and allow them to adhere and stabilize overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solution: Thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final desired working concentration using pre-warmed complete cell culture medium. Mix gently by inversion.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. Alternatively, add a small volume of a concentrated working solution directly to the existing medium in the culture vessel and mix gently.
-
Incubation: Return the cells to the incubator and culture for the desired experimental duration.
-
Analysis: Following incubation, proceed with the intended downstream analysis (e.g., cell proliferation assay, cytokine analysis, flow cytometry).
Mandatory Visualization
The following diagrams illustrate the experimental workflow for reconstitution and a simplified representation of a potential signaling pathway influenced by Thymopentin.
References
Application Note and Protocol: HPLC Analysis and Purification of Thymopentin Acetate
This document provides detailed methodologies for the analysis and purification of Thymopentin acetate (B1210297) using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and preparation of this immunomodulatory peptide.
Introduction
Thymopentin (TP-5) is a synthetic pentapeptide with immunomodulatory properties, corresponding to the active site of the thymic hormone thymopoietin. As a therapeutic peptide, ensuring its purity and accurate quantification is critical. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the analysis and purification of peptides like Thymopentin. This application note describes robust analytical and preparative HPLC methods for Thymopentin acetate.
Analytical HPLC Method for this compound
The analytical method is designed for the accurate quantification and purity assessment of this compound. A gradient elution on a C18 column provides excellent resolution of the main peptide from potential impurities.
Experimental Protocol: Analytical
-
Sample Preparation :
-
Dissolve the this compound sample in the initial mobile phase (Mobile Phase A) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
-
-
Chromatographic Conditions :
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes to ensure a stable baseline.
-
Set the column temperature to 30°C.
-
Inject the prepared sample (typically 10-20 µL).
-
Run the gradient elution program as detailed in Table 1.
-
Monitor the elution profile at 220 nm.
-
-
Data Analysis :
-
Integrate the peak corresponding to Thymopentin to determine its retention time and peak area.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Data Presentation: Analytical Method
Table 1: Analytical HPLC Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 5% to 45% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Expected Retention Time | Approximately 12.5 minutes |
Preparative HPLC Method for this compound Purification
This method is designed to scale up the analytical separation for the purification of larger quantities of this compound, achieving high purity and recovery. The principles of method scale-up are applied to transition from the analytical to the preparative scale.
Experimental Protocol: Preparative
-
Sample Preparation :
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A. The concentration will depend on the loading capacity of the preparative column, but can be significantly higher than in the analytical method.
-
Filter the concentrated sample solution to remove any insolubles.
-
-
Chromatographic Conditions :
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Inject the prepared crude sample onto the preparative column.
-
Run the scaled-up gradient elution program as detailed in Table 2.
-
Monitor the elution profile and collect fractions corresponding to the main Thymopentin peak.
-
-
Post-Purification Processing :
-
Analyze the collected fractions using the analytical HPLC method to confirm purity.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the organic solvent (Acetonitrile) and lyophilize the pooled fractions to obtain the purified this compound as a solid.
-
Data Presentation: Preparative Method
Table 2: Preparative HPLC Parameters for this compound Purification
| Parameter | Condition |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN) |
| Gradient | 10% to 50% B over 40 minutes |
| Flow Rate | 20.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Ambient |
| Loading | Up to 100 mg of crude peptide per injection |
| Expected Purity | >98% |
| Expected Recovery | >85% |
Visualizations
Analytical Workflow
Caption: Workflow for the analytical HPLC of this compound.
Purification Workflow
Caption: Workflow for the preparative HPLC of this compound.
Application Note: Cell-Based Assays for Determining the Bioactivity of Thymopentin Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopentin (B1683142) acetate (B1210297), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is a potent immunomodulatory agent.[1] It plays a crucial role in the maturation, differentiation, and function of T-cells, which are key players in the adaptive immune system. Accurate and reproducible methods for quantifying the bioactivity of Thymopentin acetate are essential for research, drug development, and quality control purposes. This application note provides detailed protocols for two robust cell-based assays to measure the bioactivity of this compound: a T-cell proliferation assay and a cytokine release assay. These assays provide quantitative data on the dose-dependent effects of this compound on primary human T-cell functions.
Principle of the Assays
The bioactivity of this compound is determined by its ability to modulate T-cell responses. This can be quantified by measuring two key aspects of T-cell activation:
-
T-Cell Proliferation: The ability of this compound to enhance the proliferation of T-cells in response to a sub-optimal stimulus is a direct measure of its immunopotentiating activity. This is assessed using a Carboxyfluorescein succinimidyl ester (CFSE) based flow cytometry assay, which tracks the division of T-cells.
-
Cytokine Release: Activated T-cells secrete a variety of cytokines that mediate the immune response. This compound has been shown to modulate the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2][3][4] The levels of these cytokines in cell culture supernatants are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway of this compound
This compound is understood to exert its immunomodulatory effects through the activation of specific signaling cascades within T-cells. One proposed mechanism involves the interaction with Toll-like receptor 2 (TLR2), which initiates a downstream signaling cascade through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB. This, in turn, promotes the expression of genes involved in T-cell activation, proliferation, and cytokine production.
Data Presentation
The following tables summarize representative quantitative data from in vitro cell-based assays measuring the bioactivity of this compound. This data is for illustrative purposes to demonstrate the expected dose-response relationship.
Table 1: Effect of this compound on Human T-Cell Proliferation
| This compound (µg/mL) | Mean Percentage of Divided Cells (%) | Standard Deviation (%) |
| 0 (Vehicle Control) | 15.2 | 2.1 |
| 0.1 | 25.8 | 3.5 |
| 1 | 48.6 | 5.2 |
| 10 | 65.3 | 6.8 |
| 100 | 68.1 | 7.1 |
Table 2: Effect of this compound on Cytokine Production by Human PBMCs
| This compound (µg/mL) | IL-2 Concentration (pg/mL) | IFN-γ Concentration (pg/mL) |
| 0 (Vehicle Control) | 55.4 | 120.7 |
| 0.1 | 150.2 | 350.1 |
| 1 | 380.5 | 850.6 |
| 10 | 550.9 | 1200.3 |
| 100 | 580.3 | 1250.8 |
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE Staining
This protocol details the steps to measure T-cell proliferation in response to this compound using CFSE dye dilution analyzed by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD3+ T-Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
This compound (various concentrations)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD8)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolation of Human T-Cells:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD3+ T-cells from the PBMC population using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
-
-
CFSE Staining:
-
Resuspend the isolated T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1 µM and incubate for 10 minutes at 37°C in the dark.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium by centrifugation (300 x g for 5 minutes).
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
-
Cell Culture and Stimulation:
-
Coat a 96-well plate with anti-CD3 antibody (1 µg/mL in PBS) overnight at 4°C. Wash the wells three times with sterile PBS before use.
-
Add 100 µL of the CFSE-labeled T-cell suspension to each well.
-
Add 50 µL of complete RPMI-1640 medium containing soluble anti-CD28 antibody (1 µg/mL).
-
Add 50 µL of complete RPMI-1640 medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µg/mL).
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells with flow cytometry staining buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against T-cell surface markers (e.g., anti-CD4, anti-CD8) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in 200 µL of staining buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to gate on the T-cell populations and quantify the percentage of divided cells based on the dilution of the CFSE signal.
-
Protocol 2: Cytokine Release Assay using ELISA
This protocol describes the measurement of IL-2 and IFN-γ secreted by PBMCs in response to this compound stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium (as described in Protocol 1)
-
Phytohemagglutinin (PHA)
-
This compound (various concentrations)
-
Human IL-2 and IFN-γ ELISA kits
-
96-well flat-bottom culture plates
-
Microplate reader
Procedure:
-
Isolation and Culture of PBMCs:
-
Isolate PBMCs from healthy donor blood as described in Protocol 1.
-
Resuspend the PBMCs in complete RPMI-1640 medium at a concentration of 2 x 10^6 cells/mL.
-
Add 100 µL of the PBMC suspension to each well of a 96-well flat-bottom plate.
-
-
Cell Stimulation:
-
Add 50 µL of complete RPMI-1640 medium containing a sub-optimal concentration of PHA (e.g., 1 µg/mL).
-
Add 50 µL of complete RPMI-1640 medium containing various concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µg/mL).
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Collection of Supernatants:
-
Centrifuge the 96-well plate at 300 x g for 5 minutes.
-
Carefully collect the cell-free supernatants from each well without disturbing the cell pellet.
-
Supernatants can be used immediately or stored at -80°C for later analysis.
-
-
ELISA for IL-2 and IFN-γ:
-
Perform the sandwich ELISA for human IL-2 and IFN-γ according to the manufacturer's instructions provided with the respective kits. A general procedure is outlined below:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected culture supernatants and a series of cytokine standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add the TMB substrate solution.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of IL-2 and IFN-γ in the experimental samples by interpolating their absorbance values from the standard curve.
-
Express the results in pg/mL or ng/mL.
-
Conclusion
The described cell-based assays provide reliable and quantitative methods to assess the bioactivity of this compound. The T-cell proliferation assay directly measures the compound's effect on immune cell expansion, while the cytokine release assay provides insights into its modulatory effects on key signaling molecules of the immune response. These detailed protocols and the accompanying illustrative data serve as a valuable resource for researchers and drug development professionals working with this compound and other immunomodulatory agents.
References
- 1. Thymopoietin to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymopentin enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo immunopotentiating activity of thymopentin in aging humans: increase of IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymopentin modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Thymopentin Acetate in Primary T Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thymopentin (B1683142) (also known as TP-5) is the synthetic pentapeptide Arg-Lys-Asp-Val-Tyr, which corresponds to the active site of the naturally occurring thymic hormone, thymopoietin.[1] As a potent immunomodulatory agent, thymopentin plays a crucial role in the maturation, differentiation, and function of T cells.[2] It is widely used in research and clinical settings to study and manipulate T cell-mediated immune responses. These application notes provide a comprehensive guide for the use of thymopentin acetate (B1210297) in primary T cell culture, including its mechanism of action, recommended dosage for in vitro experiments, and detailed protocols for assessing its effects on T cell proliferation, differentiation, and cytokine production.
Mechanism of Action
Thymopentin exerts its effects by mimicking the biological activities of thymopoietin, primarily influencing T cell development and function. Its key mechanisms include:
-
T Cell Differentiation and Maturation: Thymopentin promotes the differentiation of T cell precursors into mature, functional T lymphocytes.[2]
-
Modulation of T Cell Activity: It enhances the activity of mature T cells, leading to increased proliferation and a more robust immune response.
-
Cytokine Production: Thymopentin stimulates the production of key cytokines involved in T cell signaling, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[3][4]
-
Signaling Pathways: The immunoregulatory effects of thymopentin on peripheral T cells are associated with the activation of the NF-κB signaling pathway and elevations in intracellular cyclic GMP (cGMP).
Data Presentation: Recommended In Vitro Concentrations
The optimal concentration of thymopentin acetate can vary depending on the specific cell type, assay, and experimental goals. A dose-response study is strongly recommended to determine the ideal concentration for your specific experimental setup. The effects of thymopentin can be biphasic, with stimulation at certain concentrations and inhibition at others.
| Cell Type | Application/Assay | Effective Concentration Range | Notes |
| Human Promyelocytic Leukemia (HL-60) | Proliferation Inhibition & Differentiation Induction | Concentration-dependent | The study noted a clear dose-response relationship, suggesting a range should be tested. |
| Human PBMCs | IgG Production (PWM-induced) | Concentration-dependent | Can either stimulate or inhibit IgG production depending on the dose. |
| Human T and B Cells | Pokeweed Mitogen (PWM) Response | Not specified | Addition to in vitro cultures improved the response. |
| Human Embryonic Stem Cells | T-cell Lineage Differentiation | Not specified | Used in combination with a sequential cytokine cocktail. |
Recommended Starting Range for Primary T Cells: Based on available literature for related cell types and general use of peptides in culture, a starting concentration range of 1 µg/mL to 50 µg/mL is recommended for initial dose-response experiments.
Experimental Protocols
This section provides a detailed methodology for treating primary human T cells with this compound and assessing the cellular response.
-
Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound: Lyophilized powder, reconstituted in sterile, tissue culture-grade water or PBS to a stock concentration of 1 mg/mL.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
T Cell Isolation Kit: (e.g., Human Pan T Cell Isolation Kit or CD4+/CD8+ MicroBead Kits).
-
T Cell Activation: Plate-bound or soluble anti-CD3 (e.g., clone OKT3) and anti-CD28 (e.g., clone CD28.2) antibodies.
-
Reagents for Proliferation Assay: Carboxyfluorescein succinimidyl ester (CFSE).
-
Reagents for Cytokine Analysis: ELISA kits (for IL-2, IFN-γ, etc.) or fluorescently-conjugated antibodies for intracellular cytokine staining (ICS).
-
Reagents for Phenotyping: Fluorescently-conjugated antibodies against T cell surface markers (e.g., CD4, CD8, CD25, CD69).
-
Isolate PBMCs: Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Purify T Cells: Purify total T cells, or specific CD4+ or CD8+ subsets, from the PBMC population using a negative selection magnetic bead-based kit according to the manufacturer's protocol. This minimizes unintended cell activation.
-
Cell Counting and Seeding: Count the purified T cells and assess viability (e.g., using trypan blue). Resuspend the cells in complete RPMI-1640 medium and seed them in a 96-well or 24-well culture plate at a density of 1 x 10^6 cells/mL .
-
Prepare Thymopentin Dilutions: From the 1 mg/mL stock, prepare a series of working solutions in complete culture medium to achieve final concentrations for a dose-response curve (e.g., 0, 1, 5, 10, 25, 50 µg/mL).
-
Add Thymopentin: Add the prepared thymopentin solutions to the appropriate wells containing the seeded T cells. Include a vehicle control (medium without thymopentin).
-
Activate T Cells: For T cell activation, use pre-coated plates or soluble antibodies.
-
Plate-Bound Activation: Pre-coat wells of a culture plate with anti-CD3 antibody (1-2 µg/mL) overnight at 4°C. Wash wells with sterile PBS before adding cells. Add soluble anti-CD28 antibody (1 µg/mL) to the culture medium.
-
Soluble Activation: Add soluble anti-CD3 and anti-CD28 antibodies directly to the cell suspension. Titration may be required to find the optimal concentration.
-
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 3 to 5 days. The optimal incubation time will depend on the specific assay being performed.
A. T Cell Proliferation Assay (CFSE Method)
-
Labeling: Before seeding, resuspend purified T cells in pre-warmed PBS at 1 x 10^6 cells/mL and add CFSE to a final concentration of 0.5-5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Stop the reaction by adding 5 volumes of cold complete RPMI-1640 medium.
-
Culture: Wash the cells, resuspend in fresh medium, and proceed with the treatment and activation protocol (Section 4.3).
-
Analysis: After 4-5 days of incubation, harvest the cells. Stain with antibodies for T cell surface markers (e.g., CD4, CD8) if necessary. Analyze by flow cytometry. Proliferating cells will show successive halving of CFSE fluorescence intensity.
B. Cytokine Production Analysis (ELISA)
-
Supernatant Collection: After the desired incubation period (e.g., 48-72 hours), centrifuge the culture plates at 400 x g for 10 minutes.
-
Storage: Carefully collect the supernatant from each well without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
ELISA: Quantify the concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.
C. Phenotypic and Intracellular Cytokine Analysis (Flow Cytometry)
-
Restimulation (for ICS): For intracellular cytokine staining, restimulate the cells for 4-6 hours with a cell stimulation cocktail (e.g., PMA and Ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).
-
Surface Staining: Harvest cells and wash with FACS buffer (PBS + 2% FBS). Stain for surface markers (e.g., anti-CD4, anti-CD8, anti-CD25) for 30 minutes at 4°C.
-
Fixation and Permeabilization (for ICS): If performing ICS, fix and permeabilize the cells using a commercial kit according to the manufacturer's protocol.
-
Intracellular Staining: Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-2) for 30 minutes at 4°C.
-
Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the expression of activation markers and the frequency of cytokine-producing cells.
Disclaimer: This document is intended for research use only. The protocols and concentrations provided should be considered as a starting point and must be optimized for specific experimental conditions.
References
- 1. Thymopentin (TP5), an immunomodulatory peptide, suppresses proliferation and induces differentiation in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunologic effects of long-term thymopentin treatment in patients with HIV-induced lymphadenopathy syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymopentin enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymopentin modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Enhancing T-Cell Differentiation from Human Embryonic Stem Cells with Thymopentin Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing thymopentin (B1683142) acetate (B1210297) to promote the differentiation of human embryonic stem cells (hESCs) into T cells. This methodology offers a promising avenue for generating T cells for research, immunotherapy development, and regenerative medicine.
Introduction
T lymphocytes are critical components of the adaptive immune system, playing a central role in cell-mediated immunity. The generation of T cells from human embryonic stem cells (hESCs) in vitro provides a potentially limitless source for therapeutic applications, including cancer immunotherapy and treatment for immunodeficiency disorders. Thymopentin, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has been shown to enhance the generation of T-cell lineages from hESCs. It mimics the natural thymic environment, promoting the maturation of T-cell progenitors.[1][2]
This document outlines a strategy that combines sequential cytokine treatments with thymopentin stimulation in a collagen matrix culture to effectively drive hESC differentiation towards a T-cell fate.
Data Summary
The following tables summarize the key quantitative outcomes from studies utilizing thymopentin to enhance hESC differentiation into T cells.
Table 1: Hematopoietic Progenitor Cell Generation from hESCs
| Marker | Percentage of Positive Cells (Day 14) | Lineage Potential |
| CD34 | ~30.75% | Erythroid, Lymphoid, Myeloid |
Data derived from a study enhancing T-cell lineage differentiation from hESCs using thymopentin.[2]
Table 2: T-Cell Lineage Marker Expression Following Thymopentin Treatment
| Gene/Surface Marker | Expression Status |
| T-Cell Related Genes | |
| IKAROS | Expressed |
| DNTT | Expressed |
| TCRγ | Expressed |
| TCRβ | Expressed |
| T-Cell Surface Markers | |
| CD3 | Expressed |
| Cytoplasmic CD3 | Expressed |
| CD5 | Expressed |
| CD27 | Expressed |
| TCRγδ | Expressed |
| CD4 | Expressed |
| CD8 | Expressed |
Expression of these markers was observed in CD34+CD45RA+CD7+ cells sorted from hematopoietic progenitor cells and cultured with thymopentin.[2]
Table 3: Functional Assessment of Differentiated T Cells
| Cytokine | Production in Response to Stimulation |
| IFN-γ | Produced |
| IL-2 | Produced |
| TNF-α | Produced |
This cytokine profile provides evidence for the T-cell function of the differentiated cells.[2]
Signaling Pathways in T-Cell Differentiation
T-cell development is a complex process regulated by multiple signaling pathways. The differentiation of hESCs into T cells in vitro aims to recapitulate these developmental stages. Key pathways involved include the Notch, Wnt, and cytokine signaling pathways. Thymopentin is believed to act by mimicking thymic peptides, thereby providing crucial signals for T-cell lineage commitment and maturation.
Caption: Signaling in hESC to T-cell differentiation.
Experimental Protocols
This section provides a detailed, multi-stage protocol for the differentiation of hESCs into T cells using a combination of cytokine cocktails and thymopentin acetate.
Stage 1: Generation of Hematopoietic Progenitor Cells (HPCs) from hESCs
This stage focuses on inducing hematopoietic differentiation from hESCs to generate CD34+ HPCs.
Materials:
-
hESCs
-
Collagen IV-coated plates
-
hESC culture medium
-
Hematopoietic differentiation medium A (DMEM/F12, 20% KnockOut Serum Replacement, 1% Non-Essential Amino Acids, 1 mM L-glutamine, 0.1 mM β-mercaptoethanol)
-
Cytokine Cocktail 1: BMP-4, VEGF
-
Collagenase IV
Protocol:
-
Culture hESCs on Collagen IV-coated plates in hESC culture medium.
-
To initiate differentiation, replace the hESC medium with Hematopoietic differentiation medium A supplemented with Cytokine Cocktail 1.
-
Culture for 3-4 days to form embryoid bodies (EBs).
-
Transfer the EBs to low-attachment plates and continue culture in Hematopoietic differentiation medium A with Cytokine Cocktail 1 for an additional 4-5 days.
-
On day 8, transfer the EBs to a collagen matrix culture. Prepare the collagen gel solution on ice.
-
Culture the EBs in the collagen matrix with Hematopoietic differentiation medium B (supplemented with a different cytokine cocktail including SCF, TPO, and FLT3-L) for approximately 14 days.
-
Harvest the cells from the collagen matrix by digestion with collagenase IV.
-
Analyze the cell suspension for the expression of CD34 by flow cytometry to confirm the generation of HPCs.
Caption: Workflow for HPC generation from hESCs.
Stage 2: T-Cell Lineage Differentiation from HPCs with this compound
This stage details the differentiation of HPCs into T-cell progenitors and their subsequent maturation.
Materials:
-
CD34+ HPCs (from Stage 1)
-
T-cell differentiation medium (e.g., IMDM supplemented with 20% FBS, SCF, FLT3-L, IL-7, and IL-2)
-
This compound solution
-
CD34, CD45RA, and CD7 antibodies for cell sorting
-
Flow cytometer and cell sorter
Protocol:
-
Isolate the CD34+ HPCs from the harvested cell population using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Sort the CD34+ population for cells co-expressing CD45RA and CD7 (CD34+CD45RA+CD7+), which are considered T-cell progenitors.
-
Culture the sorted progenitor cells in T-cell differentiation medium.
-
Supplement the culture medium with an effective concentration of this compound. The optimal concentration should be determined empirically but can start in the range of 1-10 µg/mL.
-
Continue the culture for 14-21 days, refreshing the medium and this compound every 2-3 days.
-
Monitor the expression of T-cell specific markers such as CD3, CD4, CD8, CD5, and TCRγδ by flow cytometry at different time points to assess differentiation.
-
Analyze the expression of key T-cell development transcription factor genes like IKAROS and DNTT, and T-cell receptor gene rearrangements (TCRγ and TCRβ) using RT-PCR.
Caption: Workflow for T-cell differentiation with thymopentin.
Stage 3: Functional Analysis of Differentiated T Cells
This stage describes the assessment of the functional capacity of the generated T cells.
Materials:
-
Differentiated T cells
-
T-cell activators (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin)
-
ELISA or CBA kits for cytokine detection (IFN-γ, IL-2, TNF-α)
-
Culture medium
Protocol:
-
Harvest the differentiated T cells from the culture.
-
Plate the cells at a suitable density in a 96-well plate.
-
Stimulate the cells with T-cell activators for 24-48 hours.
-
Collect the culture supernatant.
-
Measure the concentration of secreted cytokines (IFN-γ, IL-2, TNF-α) in the supernatant using ELISA or a cytometric bead array (CBA).
-
Compare the cytokine production of stimulated cells to unstimulated controls to confirm functional activation.
Conclusion
The use of this compound in conjunction with a directed cytokine-based differentiation protocol significantly enhances the generation of functional T cells from human embryonic stem cells. This approach provides a valuable platform for studying T-cell development and for the production of T cells for various therapeutic applications. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to implement and further optimize this promising methodology.
References
Application Notes and Protocols for Thymopentin Acetate Solutions: Ensuring Stability Through Proper Handling and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopentin acetate (B1210297), a synthetic pentapeptide analogue of the active site of thymopoietin, is a potent immunomodulatory agent. The stability of Thymopentin acetate in solution is critical for maintaining its biological activity and ensuring the validity and reproducibility of research and development outcomes. This document provides detailed application notes and protocols for the proper handling and storage of this compound solutions to preserve their stability.
This compound is known to be susceptible to degradation under various conditions, including alkaline pH, elevated temperatures, oxidation, and exposure to ultraviolet (UV) light. Conversely, it exhibits greater stability in acidic environments.[1] Degradation of the peptide can lead to a loss of therapeutic efficacy and the formation of undesirable impurities. Therefore, strict adherence to proper handling and storage procedures is paramount.
These guidelines are intended for researchers, scientists, and drug development professionals working with this compound in various applications, from basic research to formulation development.
Physicochemical Properties and Stability Profile
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its proper handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₉N₉O₉ ⋅ xCH₃COOH | |
| Appearance | White or off-white lyophilized powder | |
| Aqueous Solubility | Highly soluble | [1] |
| Log P (Octanol/Water) | -4.2 | [1] |
The stability of this compound in solution is influenced by several factors. The following table summarizes its known stability profile under various stress conditions.
Table 2: Summary of this compound Solution Stability
| Condition | Observation | Recommendation | Reference |
| pH | Rapid degradation in alkaline conditions. Longer half-life in acidic conditions. Stable at pH 2, 5, and 7 in phosphate (B84403) buffer at 37°C for 24 hours. | Prepare and store solutions in a slightly acidic buffer (pH 4-6). Avoid alkaline conditions. | [1][2] |
| Temperature | Degradation increases at elevated temperatures. Stable in a 60°C water bath for 24 hours. | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh daily. | |
| Light Exposure | Susceptible to degradation upon UV exposure. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. | |
| Oxidizing Agents | Degrades in the presence of oxidizing agents. | Avoid contact with oxidizing agents such as hydrogen peroxide. Use high-purity solvents and reagents. | |
| Enzymatic Degradation | Rapidly degraded in human plasma (half-life of approximately 30 seconds). Degraded by aminopeptidases. | For in vitro studies with biological matrices, consider the use of protease inhibitors or perform experiments at low temperatures. |
Recommended Solvents and Solution Preparation
The choice of solvent is critical for dissolving this compound and maintaining its stability.
Table 3: Recommended Solvents for this compound
| Solvent System | Maximum Solubility | Notes |
| Sterile Water | High | For immediate use. If storing, filter-sterilize and store in aliquots at ≤ -20°C. |
| Phosphate-Buffered Saline (PBS) | High | Ensure the pH is neutral to slightly acidic. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL | A common vehicle for in vivo studies. Prepare fresh for each use. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.67 mg/mL | Another option for in vivo administration. |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL | Suitable for certain experimental designs. |
Protocol 1: Preparation of a Stock Solution in Sterile Water
-
Aseptically weigh the required amount of lyophilized this compound powder.
-
Reconstitute the powder in sterile, nuclease-free water to the desired concentration (e.g., 10 mg/mL).
-
Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent peptide aggregation.
-
If not for immediate use, aliquot the stock solution into smaller, single-use volumes in sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for in vivo Studies
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
To prepare the final working solution, use a co-solvent system. For example, to prepare a 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:
-
Take 100 µL of the 10 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix.
-
Finally, add 450 µL of saline to bring the total volume to 1 mL.
-
-
Ensure the final solution is clear and free of precipitation. If precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
It is strongly recommended to prepare this working solution fresh on the day of use.
Storage and Handling Recommendations
Logical Flow for Handling and Storage of this compound
References
Application Notes: Flow Cytometry Analysis of T Cell Activation Markers Following Thymopentin Acetate Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymopentin (B1683142), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is a potent immunomodulatory agent.[1] It plays a crucial role in the maturation, differentiation, and function of T cells, which are central to the adaptive immune response.[2][3] Thymopentin has been shown to promote the proliferation of T lymphocytes and enhance their ability to respond to pathogens and abnormal cells.[2] One of its key mechanisms involves the activation of the NF-κB signaling pathway, a critical step in T cell activation.[1] Assessing the activation state of T cells following treatment is essential for understanding the efficacy and mechanism of action of immunomodulatory drugs like thymopentin acetate (B1210297).
Flow cytometry is a powerful and indispensable technique for this purpose, allowing for the multi-parametric analysis of individual cells within a heterogeneous population. By using fluorescently-labeled monoclonal antibodies, researchers can simultaneously identify T cell subsets (e.g., CD4+ helper T cells and CD8+ cytotoxic T cells) and quantify the expression of various cell surface and intracellular markers associated with activation.
Commonly analyzed T cell activation markers include:
-
CD69: An early marker of lymphocyte activation, with expression detectable within hours of stimulation.
-
CD25: The alpha chain of the Interleukin-2 (IL-2) receptor. Its upregulation is a hallmark of T cell activation, as IL-2 is a critical cytokine for T cell proliferation and survival.
-
HLA-DR: A Major Histocompatibility Complex (MHC) class II molecule, its expression on T cells indicates a prolonged state of activation.
-
Intracellular Cytokines (IFN-γ, IL-2): The production of effector cytokines like Interferon-gamma (IFN-γ) and IL-2 is a definitive functional indicator of T cell activation.
This document provides detailed protocols and application notes for utilizing flow cytometry to analyze the effects of thymopentin acetate on T cell activation markers.
T Cell Receptor (TCR) Signaling Pathway
T cell activation is initiated through the T Cell Receptor (TCR) complex. The binding of an antigen presented by an MHC molecule triggers a signaling cascade. Thymopentin is understood to influence these downstream pathways, potentially amplifying the signal and leading to a more robust activation, proliferation, and effector function. One proposed mechanism is its ability to activate the NF-κB signaling pathway.
Experimental Workflow
The overall process involves isolating immune cells, treating them with this compound, stimulating them to induce activation, staining with fluorescent antibodies, and finally, analyzing the samples on a flow cytometer.
Data Presentation
Treatment with thymopentin has been shown to modulate T cell populations, leading to an improved immune status. The following table summarizes representative data from a study on end-stage renal disease patients undergoing hemodialysis, demonstrating the in vivo effects of thymopentin on key T lymphocyte subsets.
| T Cell Subset | Control Group (% of Lymphocytes, Mean ± SD) | Thymopentin-Treated Group (% of Lymphocytes, Mean ± SD) | P-value |
| CD3+ | 62.61 ± 10.23 | 70.32 ± 11.54 | < 0.05 |
| CD4+ | 45.21 ± 5.89 | 50.43 ± 6.12 | < 0.05 |
| CD8+ | 25.01 ± 5.47 | 20.14 ± 5.25 | < 0.05 |
| CD4+/CD8+ Ratio | 1.71 ± 0.32 | 2.50 ± 0.41 | < 0.05 |
Table adapted from a clinical study on the effects of thymopentin. The data shows a significant increase in total T cells (CD3+) and helper T cells (CD4+), a decrease in cytotoxic T cells (CD8+), and a significant improvement in the CD4+/CD8+ ratio, indicating immune function restoration.
Experimental Protocols
This protocol provides a general method for the in vitro stimulation of human Peripheral Blood Mononuclear Cells (PBMCs) to assess the effect of this compound on T cell activation marker expression.
I. Materials and Reagents
-
Cells: Freshly isolated or cryopreserved human PBMCs
-
Reagents:
-
This compound (sterile, stock solution)
-
Vehicle Control (e.g., sterile PBS or DMSO, depending on drug solvent)
-
Density Gradient Medium (e.g., Ficoll-Paque™)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine)
-
T Cell Stimulant:
-
Anti-CD3/CD28 antibodies (functional grade) OR
-
Phorbol 12-myristate 13-acetate (PMA) and Ionomycin
-
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
FACS Buffer (PBS + 2% FBS + 0.05% Sodium Azide)
-
Fixation/Permeabilization Buffer Kit
-
-
Antibodies (Fluorochrome-conjugated):
-
Anti-Human CD3 (T cell lineage marker)
-
Anti-Human CD4 (Helper T cell marker)
-
Anti-Human CD8 (Cytotoxic T cell marker)
-
Anti-Human CD69 (Early activation marker)
-
Anti-Human CD25 (Late activation marker)
-
Anti-Human IFN-γ (Intracellular cytokine)
-
Anti-Human IL-2 (Intracellular cytokine)
-
Appropriate Isotype Controls
-
-
Equipment:
-
Biosafety Cabinet
-
Centrifuge
-
CO₂ Incubator (37°C, 5% CO₂)
-
96-well U-bottom culture plates
-
Flow Cytometer
-
II. PBMC Isolation and Culture
-
Isolate PBMCs from whole blood using density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension (1 x 10⁵ cells) into the wells of a 96-well U-bottom plate.
III. Cell Treatment and Stimulation
-
Prepare working solutions of this compound at various concentrations (e.g., 1 µg/mL, 10 µg/mL, 100 µg/mL) and the corresponding vehicle control in complete RPMI-1640.
-
Add 50 µL of the thymopentin or vehicle control solutions to the appropriate wells.
-
Incubate for 1-2 hours in a humidified incubator at 37°C, 5% CO₂.
-
Prepare a 4X working solution of your T cell stimulant (e.g., anti-CD3/CD28 antibodies at 1 µg/mL each, or PMA/Ionomycin at 50 ng/mL and 1 µg/mL respectively).
-
Add 50 µL of the 4X stimulant solution to each well (except for unstimulated controls).
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 24-72 hours.
-
Note: For CD69 expression, a shorter incubation (18-24 hours) is optimal. For CD25 and cytokine production, a longer incubation (48-72 hours) is recommended.
-
-
For intracellular cytokine analysis, add a protein transport inhibitor (e.g., Brefeldin A) for the final 4-6 hours of incubation.
IV. Antibody Staining for Flow Cytometry
-
Harvest cells by gently resuspending and transferring them to FACS tubes or a V-bottom plate.
-
Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Surface Staining: a. Prepare a cocktail of surface antibodies (e.g., anti-CD3, CD4, CD8, CD69, CD25) in FACS buffer. b. Resuspend the cell pellet in 50 µL of the antibody cocktail. c. Incubate for 20-30 minutes at 4°C in the dark. d. Wash cells with 1 mL of FACS Buffer, centrifuge, and discard the supernatant.
-
Intracellular Staining (if applicable): a. Following surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer. Incubate for 20 minutes at room temperature in the dark. b. Wash cells with Permeabilization Buffer. Centrifuge and discard the supernatant. c. Prepare a cocktail of intracellular antibodies (e.g., anti-IFN-γ, IL-2) in Permeabilization Buffer. d. Resuspend the cell pellet in 50 µL of the intracellular antibody cocktail. e. Incubate for 30 minutes at room temperature in the dark. f. Wash cells once with Permeabilization Buffer and once with FACS Buffer.
-
Resuspend the final cell pellet in 200-300 µL of FACS Buffer for analysis.
V. Flow Cytometry Acquisition and Analysis
-
Acquire samples on a properly calibrated flow cytometer. Collect a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
-
Use single-color controls to set up compensation correctly.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
-
Gating Strategy: a. Gate on lymphocytes using FSC-A vs. SSC-A. b. Gate on singlets using FSC-H vs. FSC-A. c. Gate on live cells (if a viability dye was used). d. From the live singlets, gate on CD3+ T cells. e. From the CD3+ population, gate on CD4+ and CD8+ subsets. f. For each subset (CD4+ and CD8+), analyze the expression of activation markers (CD69, CD25, IFN-γ, IL-2) by comparing stimulated samples to unstimulated controls.
-
Quantify the percentage of positive cells and the Mean Fluorescence Intensity (MFI) for each marker in the control vs. thymopentin-treated groups.
References
- 1. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of thymopentin on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymopentin enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Models Studying Thymopentin Acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various in vivo experimental models to study the immunomodulatory and therapeutic effects of Thymopentin acetate (B1210297). The included methodologies, quantitative data summaries, and signaling pathway diagrams are intended to guide researchers in designing and executing robust preclinical studies.
Sepsis Model: Cecal Ligation and Puncture (CLP) in Mice
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection. The Cecal Ligation and Puncture (CLP) model is a widely used and clinically relevant animal model of polymicrobial sepsis. Thymopentin acetate has been shown to improve survival in septic mice by modulating the inflammatory response.[1]
Quantitative Data Summary
| Animal Model | Treatment Protocol | Outcome Measures | Results |
| C57BL/6 Mice (Male) | This compound (1, 5, or 10 mg/kg) administered intraperitoneally (i.p.) 1 hour post-CLP. | Survival Rate (%) | Increased survival rate in a dose-dependent manner. |
| Serum Cytokine Levels (pg/mL) at 6 hours post-CLP | Decreased levels of pro-inflammatory cytokines TNF-α and IL-6.[1] | ||
| Peritoneal and Splenic Immune Cell Ratios (%) | Reduced ratios of macrophages and neutrophils.[1] |
Experimental Protocol: CLP-Induced Sepsis
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Anesthesia: Anesthetize mice using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail i.p. or isoflurane (B1672236) inhalation).
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy incision to expose the cecum.
-
Ligate the cecum distal to the ileocecal valve. The ligation length can be adjusted to control the severity of sepsis.
-
Puncture the ligated cecum once or twice with a 21-gauge needle.
-
Gently squeeze the cecum to extrude a small amount of fecal matter.
-
Return the cecum to the peritoneal cavity and close the abdominal incision in two layers (peritoneum and skin) using sutures or surgical clips.
-
-
Fluid Resuscitation: Immediately after surgery, administer 1 mL of sterile saline subcutaneously to prevent dehydration.
-
This compound Administration: At 1 hour post-CLP, administer this compound or vehicle control via intraperitoneal injection.
-
Monitoring: Monitor animals for survival, body weight, and clinical signs of sepsis (e.g., lethargy, piloerection) for up to 7 days.
-
Outcome Assessment:
-
Collect blood samples at specified time points (e.g., 6, 12, 24 hours) for cytokine analysis (e.g., ELISA for TNF-α, IL-6).
-
At the end of the experiment or at specified time points, euthanize mice and collect peritoneal lavage fluid and spleens for immune cell analysis by flow cytometry.
-
Experimental Workflow: CLP Sepsis Model
CLP Sepsis Model Workflow
Cancer Model: B16F10 Melanoma in Mice
The B16F10 melanoma model is a widely used syngeneic model to study tumor growth and metastasis and to evaluate immunotherapies. This compound can modulate the immune response against cancer cells.
Quantitative Data Summary
| Animal Model | Treatment Protocol | Outcome Measures | Results |
| C57BL/6 Mice | B16F10 cells (1 x 105) injected subcutaneously. This compound administered at various doses and schedules. | Tumor Volume (mm³) | Dose-dependent inhibition of tumor growth.[2] |
| Tumor Weight (g) at endpoint | Significant reduction in tumor weight in treated groups.[2] | ||
| Survival Rate (%) | Increased survival in mice receiving treatment. |
Experimental Protocol: B16F10 Melanoma Model
-
Cell Culture: Culture B16F10 melanoma cells in appropriate media (e.g., DMEM with 10% FBS).
-
Animals: Use C57BL/6 mice, 6-8 weeks old.
-
Tumor Inoculation:
-
Harvest B16F10 cells and resuspend in sterile PBS or saline.
-
Inject 1 x 105 cells in a volume of 100 µL subcutaneously into the flank of each mouse.
-
-
Treatment:
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
Administer this compound or vehicle control via a specified route (e.g., subcutaneous, intraperitoneal) and schedule.
-
-
Monitoring:
-
Measure tumor volume every 2-3 days using calipers (Volume = (width² x length)/2).
-
Monitor body weight and overall health of the animals.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at a predetermined study endpoint.
-
Outcome Assessment:
-
Excise tumors and measure their final weight.
-
Process tumors for histological analysis or immune cell infiltration studies by flow cytometry.
-
Experimental Workflow: B16F10 Melanoma Model
B16F10 Melanoma Model Workflow
Immunodeficiency Model: Cyclophosphamide-Induced Immunosuppression in Mice
Cyclophosphamide (B585) (CYP) is an alkylating agent that can induce immunosuppression by depleting lymphocyte populations. This model is useful for evaluating the immuno-restorative effects of agents like this compound.
Quantitative Data Summary
| Animal Model | Treatment Protocol | Outcome Measures | Results |
| BALB/c Mice | Immunosuppression induced by cyclophosphamide (e.g., 80-150 mg/kg i.p.). This compound administered at various doses. | Splenic and Thymic Indices (%) | Increased spleen and thymus indices in treated mice compared to the CYP-only group. |
| Peripheral Blood Lymphocyte Subsets (CD4+/CD8+ ratio) | Restoration of the CD4+/CD8+ T-cell ratio towards normal levels. | ||
| Cytokine Levels (pg/mL) | Modulation of cytokine levels, such as increased IL-2 and IFN-γ. |
Experimental Protocol: Cyclophosphamide-Induced Immunosuppression
-
Animals: Use BALB/c mice, 6-8 weeks old.
-
Immunosuppression Induction:
-
Administer cyclophosphamide (e.g., a single high dose of 150 mg/kg or multiple lower doses) intraperitoneally to induce immunosuppression.
-
-
Treatment:
-
Following CYP administration, begin treatment with this compound or vehicle control. The treatment schedule can vary (e.g., daily for 5-7 days).
-
-
Monitoring: Monitor body weight and general health.
-
Outcome Assessment:
-
At the end of the treatment period, collect blood for complete blood count (CBC) and flow cytometric analysis of lymphocyte subpopulations (CD3+, CD4+, CD8+, CD19+).
-
Euthanize mice and harvest spleen and thymus to calculate organ indices (organ weight/body weight x 100).
-
Spleens can be processed to assess splenocyte proliferation in response to mitogens (e.g., ConA, LPS).
-
Serum can be collected to measure cytokine levels by ELISA.
-
Rheumatoid Arthritis Model: Collagen-Induced Arthritis (CIA) in Rats
Collagen-Induced Arthritis (CIA) is a widely used animal model for rheumatoid arthritis, sharing many immunological and pathological features with the human disease. This compound's immunomodulatory properties make it a candidate for investigation in this model.
Quantitative Data Summary
| Animal Model | Treatment Protocol | Outcome Measures | Results |
| Lewis or Wistar Rats | Arthritis induced by immunization with type II collagen. This compound administered prophylactically or therapeutically. | Arthritis Score (0-4 or 0-16 scale) | Reduction in the clinical arthritis score. |
| Paw Swelling (mm) | Decreased paw thickness and swelling. | ||
| Histopathological Score of Joints | Amelioration of synovial inflammation, pannus formation, and cartilage/bone erosion. | ||
| Pro-inflammatory Cytokine Levels (pg/mL) in Serum/Joints | Reduced levels of TNF-α, IL-1β, and IL-6. |
Experimental Protocol: Collagen-Induced Arthritis
-
Animals: Use susceptible rat strains such as Lewis or Wistar rats, 8-10 weeks old.
-
Induction of Arthritis:
-
Prepare an emulsion of bovine or chicken type II collagen with Complete Freund's Adjuvant (CFA).
-
On day 0, administer an intradermal injection of the emulsion at the base of the tail.
-
On day 7 or 21, give a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA).
-
-
Treatment:
-
Prophylactic: Start this compound administration before or at the time of the first immunization.
-
Therapeutic: Begin treatment after the onset of clinical signs of arthritis.
-
Administer this compound or vehicle control via a specified route and schedule.
-
-
Monitoring and Assessment:
-
Visually score the severity of arthritis in each paw regularly using a standardized scoring system (e.g., 0-4 scale per paw).
-
Measure paw thickness using a digital caliper.
-
Monitor body weight.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood to measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
Harvest joints for histopathological examination to assess inflammation, pannus formation, and joint destruction.
-
Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects through various signaling pathways, primarily by influencing T-cell differentiation and maturation, and by activating macrophages.
T-Cell Differentiation and Maturation
Thymopentin, a synthetic peptide corresponding to the active site of thymopoietin, promotes the differentiation of T-cell precursors in the thymus and enhances the function of mature T-cells. This process involves the upregulation of key T-cell markers and the production of effector cytokines.
Thymopentin-Mediated T-Cell Differentiation
TLR2-MyD88-NF-κB Signaling Pathway
Thymopentin has been shown to bind to Toll-like receptor 2 (TLR2), initiating a downstream signaling cascade that leads to the activation of NF-κB and the production of pro-inflammatory cytokines. This pathway is crucial for the activation of innate immune cells like macrophages.
TLR2-MyD88-NF-κB Signaling Pathway
Macrophage Activation
Thymopentin can influence macrophage function, including their phagocytic activity and polarization towards M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.
Macrophage Activation by Thymopentin
References
Troubleshooting & Optimization
Troubleshooting inconsistent results in Thymopentin acetate in vitro assays.
Welcome to the technical support center for Thymopentin acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the consistency and reliability of your in vitro results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with Thymopentin acetate.
Question 1: Why am I observing low or no biological activity of this compound in my assay?
Answer:
Several factors can contribute to reduced or absent bioactivity. A systematic approach to troubleshooting this issue is recommended.
Potential Cause 1: Peptide Degradation
Thymopentin, like other peptides, can degrade if not handled or stored correctly. Peptides are susceptible to several degradation pathways including hydrolysis, deamidation, and oxidation.[1]
-
Solution:
-
Verify Storage Conditions: Ensure the lyophilized peptide has been consistently stored at -20°C or -80°C, protected from light and moisture.[2]
-
Proper Reconstitution: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[2] Reconstitute using a sterile, recommended buffer.
-
Assess for Degradation: If possible, check the peptide's integrity using methods like HPLC or mass spectrometry.[2]
-
Potential Cause 2: Incorrect Peptide Concentration
Inaccurate peptide concentration can lead to seemingly low activity.
-
Solution:
-
Recalculate: Double-check all calculations for dilution series.
-
Weighing Accuracy: Ensure the lyophilized peptide was weighed accurately, accounting for potential moisture absorption.[2]
-
Potential Cause 3: Suboptimal Assay Conditions
The biological activity of Thymopentin is dependent on the specific cell type and assay conditions.
-
Solution:
-
Optimize Concentration Range: Perform a dose-response curve to determine the optimal concentration range for your specific cell line and assay.
-
Incubation Time: The duration of exposure to Thymopentin can be critical. Test various incubation times to find the most effective period.
-
Cell Health and Density: Ensure cells are healthy, within a low passage number, and plated at the optimal density for your assay.
-
Question 2: What is causing the high variability between my experimental replicates?
Answer:
High variability can obscure real biological effects. The source of this variability can often be traced to technical inconsistencies.
Troubleshooting High Variability
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use calibrated pipettes and consistent technique for each well. |
| Edge Effects in Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation. If you must use them, fill the surrounding wells with sterile PBS or media to create a humidity barrier. |
| Reagent Preparation | Prepare master mixes of reagents (e.g., Thymopentin dilutions, assay reagents) to add to all wells, rather than adding components individually. |
| Peptide Aggregation | Peptides with hydrophobic residues can be prone to aggregation. Ensure complete solubilization upon reconstitution. Consider using different solvents or adjusting the pH if solubility is an issue. |
| Inconsistent Incubation Times | Stagger the addition of reagents if there is a significant delay between the first and last plate to ensure uniform incubation times. |
| Improper Washing Steps | In assays requiring wash steps, perform them gently and consistently to avoid dislodging adherent cells. |
Question 3: My cell proliferation assay (e.g., MTT, WST-1) results are inconsistent. How can I troubleshoot this?
Answer:
Cell proliferation assays based on tetrazolium salt reduction are sensitive to several factors.
Troubleshooting Proliferation Assays
| Issue | Potential Cause | Solution |
| High Background Absorbance | - Contamination with bacteria or yeast.- Phenol red or serum in the media interfering with readings. | - Visually inspect plates for contamination.- Use serum-free media during the final incubation step with the reagent.- Include a "media only" blank control. |
| Low Absorbance Readings | - Cell number is too low.- Incubation time with the reagent is too short.- Cells are not metabolically active. | - Optimize the initial cell seeding density.- Increase the incubation time with the reagent (e.g., from 2 to 4 hours).- Ensure cells have adequate recovery time after plating. |
| Formazan Crystals Won't Dissolve (MTT Assay) | - Incomplete mixing of the solubilization agent. | - Increase shaking time or gently pipette to mix.- Ensure the plate is protected from light during solubilization. |
Below is a troubleshooting workflow to help identify the source of inconsistency in your assays.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is best to create single-use aliquots and store them at -20°C or colder to avoid repeated freeze-thaw cycles, which can degrade the peptide.
Q2: What is the recommended solvent for reconstituting this compound?
A2: The manufacturer's instructions should always be the primary reference. However, a common solvent for peptide reconstitution is sterile, distilled water or a buffer such as PBS. For peptides that are difficult to dissolve, a small amount of a solvent like DMSO or DMF can be used before diluting to the final concentration with aqueous buffer.
Q3: Which amino acids in a peptide sequence are most susceptible to degradation?
A3: Certain amino acids are more prone to chemical degradation, which can impact biological activity.
Amino Acid Degradation Susceptibility
| Degradation Pathway | Susceptible Residues | Common Triggers | Mitigation Strategy |
| Oxidation | Cysteine (Cys), Methionine (Met), Tryptophan (Trp) | Exposure to air, certain metal ions | Store under inert gas (e.g., argon), use oxygen-free buffers. |
| Deamidation | Asparagine (Asn), Glutamine (Gln) | Neutral or basic pH | Store and use in slightly acidic buffers (pH 5-6). |
| Hydrolysis | Aspartic Acid (Asp), especially in Asp-Pro or Asp-Gly sequences | Strongly acidic conditions | Avoid buffers with very low pH. |
Q4: What is the mechanism of action for Thymopentin?
A4: Thymopentin is a synthetic immunomodulatory peptide that mimics the active site of thymopoietin, a hormone produced by the thymus gland. Its primary mechanism involves promoting the maturation, differentiation, and function of T-cells. Recent studies suggest that Thymopentin can exert its effects by binding to and activating Toll-like receptor 2 (TLR2), which in turn triggers downstream signaling through the MyD88-NF-κB pathway, leading to the modulation of cytokine production.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using WST-1 Reagent
This protocol is a general guideline for measuring Thymopentin's effect on cell proliferation. Optimization is required for specific cell lines.
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Seed cells in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 12-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Thymopentin Treatment:
-
Prepare a series of this compound dilutions in culture medium at 2x the final desired concentration.
-
Remove the old medium from the wells and add 100 µL of the appropriate Thymopentin dilution or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Assay:
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time depends on the metabolic activity of the cell line.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 420-480 nm using a microplate reader. Use a reference wavelength above 600 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the "media only" blank from all other readings.
-
Calculate the percentage of proliferation relative to the untreated control.
-
Protocol 2: Cytokine Release Assay (ELISA)
This protocol outlines the measurement of a specific cytokine (e.g., IL-6) released into the supernatant following Thymopentin treatment.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., PBMCs or a specific immune cell line) in a 24-well or 96-well plate at an appropriate density.
-
Treat the cells with various concentrations of this compound or controls (e.g., media alone, positive control like LPS).
-
Incubate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.
-
-
Supernatant Collection:
-
Centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet the cells.
-
Carefully collect the supernatant without disturbing the cell pellet.
-
Samples can be used immediately or stored at -80°C for later analysis.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for your specific cytokine kit. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Adding standards, controls, and your collected supernatants.
-
Adding a detection antibody.
-
Adding a substrate (e.g., TMB) to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
-
Data Analysis:
-
Generate a standard curve using the known concentrations of the cytokine standards.
-
Use the standard curve to calculate the concentration of the cytokine in each of your samples.
-
References
Optimizing Thymopentin Acetate for T Cell Stimulation: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of thymopentin (B1683142) acetate (B1210297) in T cell stimulation experiments. Authored for researchers, scientists, and drug development professionals, this resource offers detailed troubleshooting, frequently asked questions (FAQs), experimental protocols, and a deeper look into the underlying signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the optimal in vitro concentration of thymopentin acetate for T cell stimulation?
A1: The optimal concentration of this compound for in vitro T cell stimulation can vary depending on the specific cell type, donor variability, and experimental conditions. However, based on available in vivo data where doses of 15 µg per 100g body weight in mice showed activation of cytokine production, a starting point for in vitro dose-response studies is recommended.[1] A typical approach is to perform a dose-response experiment ranging from 1 µg/mL to 100 µg/mL to determine the optimal concentration for maximal T cell activation in your specific assay.
Q2: What is the primary mechanism of action of this compound on T cells?
A2: this compound is a synthetic pentapeptide that mimics the biological activity of thymopoietin, a hormone produced by the thymus gland.[2] Its primary mechanism involves promoting the differentiation and maturation of T cell precursors into functional T lymphocytes.[2] Furthermore, it enhances the activity of mature T cells, leading to increased production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for an effective immune response.[2] Some evidence also suggests the involvement of the NF-kappaB signaling pathway in its mechanism of action.[1]
Q3: Which markers are best to assess T cell activation in response to this compound?
A3: T cell activation can be assessed by measuring the upregulation of specific cell surface markers. Early activation is commonly identified by the expression of CD69, while later-stage activation is characterized by the expression of CD25 (the alpha chain of the IL-2 receptor). Monitoring the expression of both markers by flow cytometry provides a comprehensive view of the activation kinetics.
Q4: How can I measure T cell proliferation induced by this compound?
A4: T cell proliferation can be quantified using several methods. The most common are dye dilution assays, such as Carboxyfluorescein succinimidyl ester (CFSE) staining, which is measured by flow cytometry. As cells divide, the dye is distributed equally between daughter cells, leading to a stepwise reduction in fluorescence intensity. Another common method is the incorporation of labeled nucleotides, such as BrdU (Bromodeoxyuridine), into newly synthesized DNA, which can also be detected by flow cytometry.
Troubleshooting Guides
This section addresses common issues that may arise during T cell stimulation experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No T Cell Proliferation/Activation | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low or too high, leading to insufficient stimulation or potential toxicity. 2. Poor Cell Viability: T cells may have low viability due to improper handling, thawing, or culture conditions. 3. Insufficient Co-stimulation: T cell activation often requires a co-stimulatory signal in addition to the primary stimulus. | 1. Perform a Dose-Response Curve: Test a range of this compound concentrations (e.g., 1, 10, 50, 100 µg/mL) to determine the optimal dose for your specific cell type and experimental setup. 2. Assess Cell Viability: Check cell viability using a method like Trypan Blue exclusion before and during the experiment. Ensure proper cell handling and culture conditions. 3. Provide Co-stimulation: Consider adding a suboptimal concentration of anti-CD3 and/or anti-CD28 antibodies to provide the necessary co-stimulatory signals for robust T cell activation. |
| High Background Activation in Control Group | 1. Contaminated Reagents or Cultureware: Bacterial or endotoxin (B1171834) contamination can lead to non-specific T cell activation. 2. Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying levels of activating factors. | 1. Use Sterile Techniques: Ensure all reagents and cultureware are sterile and endotoxin-free. 2. Test Serum Lots: Screen different lots of FBS for their potential to induce background T cell activation. Consider using serum-free media if possible. |
| Inconsistent Results Between Experiments | 1. Donor Variability: T cells from different donors can exhibit significant variability in their response to stimuli. 2. Inconsistent Cell Density: Variations in the initial cell seeding density can affect T cell responses. 3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent concentrations of this compound or cell numbers. | 1. Use Multiple Donors: If possible, use cells from multiple donors to account for biological variability. 2. Standardize Cell Seeding: Ensure a consistent cell seeding density across all experiments. 3. Calibrate Pipettes: Regularly calibrate pipettes to ensure accuracy. |
Experimental Protocols
Protocol 1: In Vitro T Cell Proliferation Assay using CFSE
Objective: To determine the optimal concentration of this compound for inducing T cell proliferation.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution of 1 mg/mL in sterile PBS)
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Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or T cells from whole blood using standard methods. Assess cell viability.
-
CFSE Staining: a. Resuspend cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C in the dark. c. Quench the staining by adding 5 volumes of cold complete RPMI-1640 medium. d. Wash the cells twice with complete RPMI-1640 medium.
-
Cell Seeding: Resuspend CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL and seed 100 µL per well into a 96-well plate.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 1 µg/mL to 100 µg/mL. b. Add 100 µL of the this compound dilutions to the respective wells. c. Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin (PHA) at 5 µg/mL).
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells and wash with PBS. b. Analyze the cells on a flow cytometer, gating on the lymphocyte population. c. Assess proliferation by analyzing the dilution of CFSE fluorescence.
Protocol 2: T Cell Activation Marker Expression Analysis
Objective: To evaluate the effect of this compound on the expression of T cell activation markers.
Materials:
-
PBMCs or isolated T cells
-
Complete RPMI-1640 medium
-
This compound
-
Fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69
-
FACS buffer (PBS with 2% FBS)
-
96-well U-bottom culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells/mL in 100 µL of complete RPMI-1640 medium per well in a 96-well plate.
-
This compound Treatment: Add 100 µL of this compound at the predetermined optimal concentration (from Protocol 1) or a range of concentrations. Include negative and positive controls.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
Antibody Staining: a. Harvest the cells and wash with FACS buffer. b. Resuspend the cells in 100 µL of FACS buffer containing the pre-titrated fluorescently labeled antibodies. c. Incubate for 30 minutes at 4°C in the dark. d. Wash the cells twice with FACS buffer.
-
Flow Cytometry Analysis: a. Resuspend the cells in 200 µL of FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the expression of CD25 and CD69 on CD4+ and CD8+ T cell populations.
Data Presentation
Table 1: Example Dose-Response of this compound on T Cell Proliferation
| This compound (µg/mL) | % Proliferated T Cells (Mean ± SD) |
| 0 (Control) | 2.5 ± 0.8 |
| 1 | 15.2 ± 2.1 |
| 10 | 45.8 ± 5.3 |
| 50 | 68.3 ± 7.9 |
| 100 | 72.1 ± 8.5 |
Table 2: Example Effect of this compound on T Cell Activation Marker Expression
| Treatment | % CD25+ of CD4+ T cells | % CD69+ of CD4+ T cells | % CD25+ of CD8+ T cells | % CD69+ of CD8+ T cells |
| Control | 3.1 ± 1.2 | 5.4 ± 1.8 | 2.8 ± 0.9 | 4.9 ± 1.5 |
| This compound (50 µg/mL) | 55.7 ± 6.4 | 78.2 ± 8.1 | 48.9 ± 5.7 | 71.5 ± 7.3 |
Visualizations
Caption: Proposed signaling pathway of this compound in T cells.
Caption: Experimental workflow for T cell proliferation assay.
References
Technical Support Center: The Degradation of Thymopentin Acetate in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thymopentin acetate (B1210297). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of Thymopentin acetate in different cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be losing activity in my cell culture experiments. What are the potential causes?
A1: Loss of this compound activity in cell culture is often due to its degradation. Several factors can contribute to this:
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Enzymatic Degradation: Cells can release proteases and peptidases into the culture medium. Furthermore, if you are using serum (e.g., Fetal Bovine Serum - FBS), it contains various enzymes that can degrade peptides. Thymopentin, a pentapeptide, is particularly susceptible to degradation by aminopeptidases, which cleave amino acids from the N-terminus of the peptide[1].
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pH Instability: this compound is more stable in acidic conditions and degrades rapidly in alkaline environments[2][3]. Standard cell culture media are typically buffered to a physiological pH of 7.2-7.4, which may not be optimal for long-term stability.
-
Temperature: Like most peptides, this compound is sensitive to temperature. Incubation at 37°C for extended periods can accelerate its degradation.
-
Component Interaction: Certain components within the cell culture media could potentially interact with and destabilize the peptide.
Q2: How quickly does this compound degrade in cell culture media?
Q3: Does the presence of Fetal Bovine Serum (FBS) affect the stability of this compound?
A3: Yes, the presence of FBS is expected to significantly decrease the stability of this compound. FBS contains a complex mixture of proteins, including proteases and peptidases, which can enzymatically degrade peptides. The rate of degradation is often dependent on the concentration of FBS used.
Q4: I am observing high variability in my experimental results. Could this be related to this compound instability?
A4: High variability in experimental outcomes is a common consequence of peptide instability. If the peptide is degrading at a variable rate between experiments or even within the same experiment over time, it will lead to inconsistent concentrations of the active compound, resulting in unreliable data.
Q5: What are the primary degradation products of this compound?
A5: Thymopentin (Arg-Lys-Asp-Val-Tyr) degradation typically occurs via a stepwise cleavage from the N-terminal end. The primary degradation products are the tetrapeptide Lys-Asp-Val-Tyr and the tripeptide Asp-Val-Tyr[1].
Troubleshooting Guide
Issue 1: Rapid Loss of Biological Effect
-
Problem: The observed biological effect of this compound diminishes much faster than expected during the course of the experiment.
-
Possible Cause: Rapid degradation of the peptide in the cell culture medium.
-
Solutions:
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Replenish this compound: For longer-term experiments, consider replenishing the medium with freshly prepared this compound at regular intervals (e.g., every 12-24 hours) to maintain a more consistent concentration.
-
Use Protease Inhibitors: The addition of a broad-spectrum protease inhibitor cocktail to the cell culture medium can help to reduce enzymatic degradation. However, it is crucial to first test the compatibility of the inhibitors with your specific cell line and assay to ensure they do not interfere with the experimental outcomes.
-
Optimize Serum Concentration: If your experiment allows, try reducing the concentration of FBS to minimize enzymatic activity. Alternatively, consider using a serum-free medium if your cells can be maintained in such conditions.
-
Conduct a Time-Course Experiment: Perform a pilot study to determine the rate of degradation of this compound under your specific experimental conditions. This will help you to establish a more effective dosing schedule.
-
Issue 2: Inconsistent Results Between Experiments
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Problem: Significant variability in the dose-response or other biological readouts is observed when repeating the experiment.
-
Possible Cause: Inconsistent handling and preparation of this compound stock solutions and working solutions, leading to varying levels of degradation before the experiment begins.
-
Solutions:
-
Standardize Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable, sterile solvent (e.g., sterile water or a buffer at a slightly acidic pH). Aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.
-
Prepare Fresh Working Solutions: Always prepare fresh working solutions of this compound in your cell culture medium immediately before adding it to the cells. Do not store the peptide in the complete cell culture medium for extended periods.
-
Control for Media Batch Variation: Use the same batch of cell culture medium and FBS for a set of comparative experiments to minimize variability from these sources.
-
Quantitative Data on Peptide Degradation
While specific data for this compound is limited, the following table provides representative data for the degradation of other short peptides in cell culture media to illustrate the expected trends.
| Peptide (Sequence) | Cell Culture Medium | Serum Concentration | Half-life (t½) | Reference |
| Model Peptide 1 | DMEM | 15% FBS | ~23 hours | Fictionalized Data |
| Model Peptide 2 | RPMI-1640 | 10% FBS | ~18 hours | Fictionalized Data |
| Model Peptide 3 | DMEM | 0% FBS | > 48 hours | Fictionalized Data |
| Model Peptide 4 | RPMI-1640 | 0% FBS | > 48 hours | Fictionalized Data |
Note: This data is illustrative for similar short peptides and not specific to this compound. The actual degradation rate of this compound should be determined empirically under your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium using RP-HPLC
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound
-
Your cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without FBS
-
Sterile, low-protein binding microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic Acid (TFA), HPLC grade
-
Water, HPLC grade
Procedure:
-
Prepare this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile, HPLC-grade water.
-
Prepare Experimental Samples:
-
In sterile, low-protein binding microcentrifuge tubes, add your cell culture medium (with or without FBS).
-
Spike the medium with the this compound stock solution to achieve your final desired experimental concentration (e.g., 10 µg/mL).
-
Prepare enough tubes for each time point to be analyzed in triplicate.
-
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Collection: At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), remove three tubes for each condition. Immediately stop the degradation process by adding an equal volume of a precipitation solution (e.g., 10% trichloroacetic acid or cold acetonitrile).
-
Sample Preparation for HPLC:
-
Vortex the tubes and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials.
-
-
RP-HPLC Analysis:
-
Inject a defined volume of the supernatant onto the RP-HPLC system.
-
Use a suitable gradient of mobile phase A (e.g., 0.1% TFA in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile) to separate the intact this compound from its degradation products.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound based on its retention time (determined by injecting a fresh standard).
-
Integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact this compound remaining at each time point relative to the time 0 sample.
-
Plot the percentage of remaining peptide against time to determine the degradation profile and calculate the half-life.
-
Visualizations
Caption: Workflow for determining this compound stability.
Caption: Enzymatic degradation pathway of Thymopentin.
References
Technical Support Center: The Impact of Serum Concentration on Thymopentin Acetate Activity In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vitro analysis of Thymopentin acetate (B1210297) (TP5), with a specific focus on the impact of serum concentration on its activity.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during in vitro experiments with Thymopentin acetate, particularly those related to serum variability.
FAQs
Q1: We are observing inconsistent results in our T-cell proliferation assays with Thymopentin. Could the serum concentration be a factor?
A1: Yes, variability in serum concentration is a significant factor that can lead to inconsistent results in T-cell proliferation assays. Fetal Bovine Serum (FBS) contains various growth factors and cytokines that can influence baseline cell proliferation and the cellular response to Thymopentin. Different lots of FBS can also have varying compositions, contributing to variability. It is recommended to screen different lots of FBS or consider using serum-free media to reduce this variability[1].
Q2: Our cytokine measurements (e.g., IL-2, IFN-γ) in response to Thymopentin are lower than expected. Can serum interfere with the assay?
A2: Serum can indeed interfere with cytokine measurements. One study demonstrated that FBS can interfere with the production of various cytokines in vitro, and this interference is dependent on the serum concentration[2][3]. For instance, in some cases, cytokine levels were lower in serum-supplemented media compared to serum-free media[2]. Additionally, serum components can non-specifically bind to assay antibodies, leading to inaccurate readings in ELISA assays[4].
Q3: We are planning to switch to a serum-free medium for our Thymopentin experiments. What should we consider?
A3: Switching to a serum-free medium can enhance the reproducibility of your experiments by eliminating the variability associated with serum. However, you will need to ensure that the chosen serum-free formulation supports the health and viability of your specific cell type. It may be necessary to supplement the medium with specific growth factors or cytokines that are essential for your cells but were previously provided by the serum. Optimization of the serum-free conditions is crucial before proceeding with your Thymopentin activity assays.
Q4: Does heat-inactivation of serum affect T-cell response to Thymopentin?
A4: Heat-inactivation of serum (typically at 56°C for 30 minutes) is a common practice to inactivate complement proteins. However, this process can also lead to the degradation of growth factors and the formation of protein aggregates. Interestingly, one study found that heat-inactivation of human serum can actually promote cytokine secretion and increase the metabolic activity of CD4+ T cells in vitro. Therefore, the use of heat-inactivated versus non-heat-inactivated serum should be consistent throughout your experiments and its potential impact on your results should be considered.
Troubleshooting Common Problems
| Problem | Potential Cause Related to Serum | Recommended Solution |
| High background proliferation in control wells | High serum concentration providing excess growth factors. | Reduce the serum concentration (e.g., from 10% to 5% or 2%). Test different lots of FBS to find one with lower mitogenic activity. Consider using serum-free medium. |
| Low or no response to Thymopentin | Serum components inhibiting Thymopentin activity or cell response. | Test a lower serum concentration. Ensure the serum is not interfering with the binding of Thymopentin to its receptors. Perform a dose-response curve for Thymopentin at different serum concentrations. |
| Poor reproducibility between experiments | Lot-to-lot variability in serum composition. | Purchase a large single lot of FBS for the entire set of experiments. If not possible, qualify each new lot of FBS before use in your assays. |
| Inconsistent cytokine measurements | Interference of serum proteins with the ELISA assay. | Use a specialized assay diluent containing irrelevant immunoglobulins to block non-specific binding. Consider performing a spike-and-recovery experiment to assess serum interference. Run a control with medium and serum alone to check for background cytokine levels. |
Data Presentation: Impact of Serum on In Vitro Assays
Table 1: General Effects of Fetal Bovine Serum (FBS) Concentration on In Vitro Immune Assays
| Assay Type | Parameter Measured | Effect of Increasing FBS Concentration | Reference |
| Cell Proliferation (e.g., MTT, CFSE) | Cell viability and division | Can increase baseline proliferation, potentially masking the specific effect of the test compound. | |
| Cytokine Production (e.g., ELISA) | Secreted cytokine levels (e.g., IL-2, IL-6, TNF-α) | Can interfere with cytokine production, leading to either an increase or decrease in measured levels depending on the specific cytokine and cell type. |
Table 2: Summary of a Study on the Effect of FBS on Cytokine Production by LPS-Activated Apical Papilla Cells
| Cytokine | 0% FBS | 1% FBS | 10% FBS |
| IL-6 | Baseline | Increased | Significantly Increased |
| CCL2 | Baseline | Decreased | No significant change |
| OPG | Higher levels | Lower levels | Lower levels |
| TGF-β1 | Lower levels | Higher levels | Higher levels |
| This table is a qualitative summary based on the findings reported in reference, illustrating the complex and differential effects of serum on cytokine production. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess this compound activity, with considerations for serum concentration.
T-Cell Proliferation Assay (CFSE-based)
This protocol is designed to assess the effect of Thymopentin on the proliferation of primary T-cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
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RPMI-1640 medium
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Fetal Bovine Serum (FBS), heat-inactivated (or serum-free supplement)
-
This compound (TP5)
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Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (as positive controls)
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Carboxyfluorescein succinimidyl ester (CFSE)
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Phosphate-Buffered Saline (PBS)
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96-well round-bottom culture plates
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Flow cytometer
Methodology:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining:
-
Wash PBMCs twice with PBS.
-
Resuspend cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM (optimal concentration should be titrated).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium (containing 10% FBS).
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Seeding:
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Resuspend CFSE-labeled PBMCs in culture medium with the desired FBS concentration (e.g., 2%, 5%, 10%) or in serum-free medium.
-
Seed 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
-
Treatment:
-
Prepare serial dilutions of Thymopentin in the corresponding culture medium.
-
Add the Thymopentin dilutions to the respective wells.
-
Include wells with medium alone (negative control) and a mitogen like PHA (positive control).
-
-
Incubation: Incubate the plate for 4-6 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).
-
Acquire data on a flow cytometer.
-
Analyze the CFSE fluorescence intensity within the gated T-cell populations. Each peak of decreasing fluorescence intensity represents a cell division.
-
Cytokine Production Assay (ELISA)
This protocol details the measurement of cytokines secreted by immune cells in response to Thymopentin.
Materials:
-
PBMCs or a specific immune cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS) or serum-free supplement
-
This compound (TP5)
-
Lipopolysaccharide (LPS) (as a positive control for innate immune cells)
-
Cytokine ELISA kit (e.g., for IL-2, IFN-γ, TNF-α)
-
96-well flat-bottom culture plates
-
Plate reader
Methodology:
-
Cell Seeding:
-
Isolate and prepare your cells of interest.
-
Seed the cells in a 96-well flat-bottom plate at the desired density in culture medium containing the chosen FBS concentration (e.g., 0%, 2%, 5%, 10%).
-
-
Treatment:
-
Add varying concentrations of Thymopentin to the wells.
-
Include appropriate controls (medium alone, positive control like LPS).
-
-
Incubation: Incubate the plate for 24-72 hours (optimal time depends on the cytokine and cell type) at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until the ELISA is performed.
-
-
ELISA Procedure:
-
Follow the manufacturer's instructions for the specific cytokine ELISA kit.
-
Typically, this involves coating a plate with a capture antibody, blocking, adding the collected supernatants and standards, adding a detection antibody, adding an enzyme conjugate, and finally adding a substrate for color development.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Generate a standard curve from the standards and calculate the concentration of the cytokine in your samples.
-
Mandatory Visualizations
Signaling Pathway
Thymopentin has been shown to modulate immune responses, in part, by binding to Toll-like receptor 2 (TLR2). This interaction can trigger a downstream signaling cascade that leads to the activation of transcription factors like NF-κB, ultimately resulting in the production of various cytokines.
Caption: Thymopentin-induced TLR2 signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the impact of serum concentration on Thymopentin's effect on T-cell proliferation.
References
- 1. bowdish.ca [bowdish.ca]
- 2. Immune response - TLR signaling pathways Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model - PMC [pmc.ncbi.nlm.nih.gov]
The long-term stability of reconstituted Thymopentin acetate at 4°C versus -20°C.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of reconstituted Thymopentin (B1683142) acetate (B1210297), along with troubleshooting and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage temperatures for reconstituted Thymopentin acetate?
For short-term storage (up to one month), it is recommended to store reconstituted this compound at 4°C. For long-term storage, the solution should be kept at -20°C.[1] It is crucial to avoid repeated freeze-thaw cycles as this can lead to peptide degradation.
Q2: How long can I expect reconstituted this compound to remain stable at 4°C and -20°C?
While specific long-term stability data for this compound at these exact temperatures is not extensively published, general guidelines for synthetic peptides suggest significantly better stability at -20°C for long-term storage. At 4°C, stability is generally limited to a few weeks, whereas at -20°C, peptides can remain stable for months. A preformulation study has shown that Thymopentin (TP5) is susceptible to degradation in alkaline conditions and at elevated temperatures.
Q3: What are the primary degradation products of this compound?
This compound is a pentapeptide (Arg-Lys-Asp-Val-Tyr) that can be degraded by proteolytic enzymes.[2] Degradation typically involves the cleavage of peptide bonds, resulting in smaller peptide fragments. For instance, in the presence of human lymphocytes, it has been shown to degrade into a tetrapeptide (Lys-Asp-Val-Tyr) and a tripeptide (Asp-Val-Tyr).
Q4: What analytical methods are suitable for assessing the stability of reconstituted this compound?
High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for quantifying the remaining intact this compound and identifying its degradation products.[3] Mass spectrometry (MS) can also be used to identify the molecular weights of degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced biological activity of stored reconstituted this compound. | 1. Improper storage temperature. 2. Repeated freeze-thaw cycles. 3. Extended storage at 4°C. 4. Contamination of the solution. | 1. Ensure storage at -20°C for long-term use. 2. Aliquot the reconstituted solution into single-use vials to avoid multiple freeze-thaw cycles. 3. For storage longer than a few weeks, use the -20°C storage condition. 4. Use sterile techniques for reconstitution and handling. Filter-sterilize the solution if necessary. |
| Precipitate formation in the reconstituted solution after thawing. | 1. The peptide may have come out of solution during freezing. 2. pH of the solution may not be optimal for solubility. | 1. Gently vortex or sonicate the vial to redissolve the peptide. 2. Ensure the reconstitution buffer is at an appropriate pH. Thymopentin has maximum stability in the pH range of 6-8. |
| Inconsistent experimental results using different batches of stored this compound. | 1. Degradation due to improper storage of one or more batches. 2. Inaccurate initial concentration measurement. | 1. Perform a stability check on all batches using HPLC. 2. Re-quantify the peptide concentration before use. |
Data on Long-Term Stability
The following table summarizes the expected stability of reconstituted this compound based on general peptide stability principles and available data.
| Storage Temperature | Expected Stability (Time to >90% Purity) | Key Considerations |
| 4°C | 1 month | Suitable for short-term storage. Avoid for longer periods to minimize degradation. |
| -20°C | > 6 months | Recommended for long-term storage. Aliquoting is essential to prevent freeze-thaw cycles. |
Note: This data is illustrative and based on general scientific knowledge of peptide stability. A formal stability study is recommended for specific applications.
Experimental Protocols
Protocol for Stability Assessment of Reconstituted this compound
This protocol outlines a method to compare the stability of reconstituted this compound at 4°C and -20°C.
1. Reconstitution:
-
Reconstitute lyophilized this compound in a suitable sterile buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1 mg/mL.
-
Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
2. Aliquoting and Storage:
-
Divide the reconstituted solution into multiple sterile microcentrifuge tubes.
-
Store one set of aliquots at 4°C.
-
Store the second set of aliquots at -20°C.
3. Sample Analysis (HPLC):
-
At designated time points (e.g., Day 0, Week 1, Week 4, Month 3, Month 6), retrieve one aliquot from each storage temperature.
-
For the -20°C samples, thaw the aliquot at room temperature.
-
Analyze the samples by reverse-phase HPLC (RP-HPLC) to determine the percentage of intact this compound.
-
Column: C18 column
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid.
-
Detection: UV at 214 nm.
-
-
Quantify the peak area corresponding to the intact this compound.
4. Data Analysis:
-
Calculate the percentage of remaining intact this compound at each time point relative to the Day 0 sample.
-
Plot the percentage of intact peptide versus time for both storage conditions to compare the degradation rates.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for comparing the stability of reconstituted this compound.
Thymopentin and T-Cell Differentiation Signaling
Thymopentin is known to promote the differentiation of T-cell precursors. While the exact and complete signaling cascade is complex and not fully elucidated, it is understood to influence key transcription factors involved in T-cell development. The following diagram illustrates a simplified, representative pathway of T-cell differentiation that Thymopentin is proposed to positively influence.
Caption: Simplified signaling pathway of Thymopentin-influenced T-cell differentiation.
References
- 1. Degradation of thymopentin by human lymphocytes: evidence for aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. Preformulation studies of thymopentin: analytical method development, physicochemical properties, kinetic degradation investigations and formulation perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Thymopentin Acetate and Immunoassay Cross-Reactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with immunoassay performance when working with Thymopentin (B1683142) acetate (B1210297). The following information is intended to help troubleshoot potential cross-reactivity and ensure the accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Thymopentin acetate and how might it interfere with my immunoassay?
This compound is a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr) that is an analog of the naturally occurring thymic hormone, thymopoietin (B12651440).[1][2] As an immunomodulatory agent, it is designed to influence T-cell maturation and cytokine production.[3] Due to its peptide nature, there is a potential for cross-reactivity in immunoassays, particularly those designed to measure other endogenous peptides or proteins that share structural similarities.[4] Interference can lead to inaccurate quantification of the target analyte, manifesting as either falsely elevated or decreased concentrations.[5]
Q2: In which types of immunoassays is cross-reactivity with this compound most likely to occur?
Cross-reactivity is a concern in any immunoassay that relies on antibody-antigen recognition. The likelihood of interference depends on the specificity of the antibodies used in the assay. Assays for other thymic hormones (e.g., thymosin alpha 1, thymulin) or cytokines may be susceptible if the assay antibodies exhibit affinity for this compound. Both competitive and sandwich ELISA formats can be affected. In a competitive ELISA, this compound might compete with the analyte for antibody binding, leading to a falsely high signal. In a sandwich ELISA, it could potentially bind to either the capture or detection antibody, also resulting in an inaccurate signal.
Q3: What are the signs that this compound may be interfering with my assay?
Potential indicators of interference include:
-
Unexpectedly high or low analyte concentrations in samples known to contain this compound.
-
Poor correlation between immunoassay results and other analytical methods.
-
Non-linear dilution of samples containing this compound.
-
High variability between replicate wells for samples containing this compound.
Troubleshooting Guides
Problem: Unexpectedly High Analyte Concentration in a Sandwich ELISA
Possible Cause: The detection antibody in your sandwich ELISA may be cross-reacting with this compound, leading to a false-positive signal.
Troubleshooting Steps:
-
Confirmation of Cross-Reactivity:
-
Spike a known concentration of this compound into a sample matrix that is negative for the target analyte.
-
Run the spiked sample in your ELISA. An increase in signal compared to the un-spiked negative control suggests cross-reactivity.
-
-
Sample Dilution:
-
Perform a serial dilution of the problematic sample. If the calculated analyte concentration does not decrease linearly with dilution, interference is likely.
-
-
Pre-incubation with a Blocking Peptide:
-
If a structural analog of this compound that is known not to interfere with the assay is available, pre-incubate the sample with this peptide to saturate non-specific binding sites on the detection antibody.
-
Problem: Inconsistent Results in a Competitive ELISA
Possible Cause: this compound may be competing with the target analyte for binding to the limited number of antibody sites, leading to inaccurate and variable results.
Troubleshooting Steps:
-
Assess Specificity with a Spike-and-Recovery Experiment:
-
Prepare samples with a known concentration of your target analyte.
-
Spike increasing concentrations of this compound into these samples.
-
A decrease in the measured concentration of your analyte with increasing this compound concentration indicates competitive binding.
-
-
Optimize Antibody Concentration:
-
Titrate the concentration of the primary antibody in the assay. Using a higher concentration of a highly specific antibody may reduce the relative impact of the cross-reacting peptide.
-
-
Consider an Alternative Assay Format:
-
If significant cross-reactivity is confirmed, consider developing or switching to a sandwich ELISA with highly specific monoclonal antibodies for both capture and detection, if the target analyte is large enough.
-
Data Presentation
The following table presents hypothetical data illustrating the potential cross-reactivity of this compound in a sandwich ELISA for a fictional endogenous peptide, "Peptide X."
| This compound Concentration (ng/mL) | Apparent "Peptide X" Concentration (pg/mL) | % Cross-Reactivity |
| 0 | 5.2 | - |
| 10 | 15.8 | 0.11% |
| 50 | 55.4 | 0.10% |
| 100 | 112.1 | 0.11% |
| 500 | 525.9 | 0.11% |
% Cross-Reactivity = (Apparent Concentration / this compound Concentration) * 100
Experimental Protocols
Protocol: Investigating Peptide Interference in a Sandwich ELISA
This protocol outlines a general procedure to test for cross-reactivity of a therapeutic peptide like this compound in a sandwich ELISA.
Materials:
-
ELISA plate pre-coated with capture antibody for the target analyte.
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking Buffer (e.g., 1% BSA in PBS).
-
Target analyte standard.
-
This compound stock solution.
-
Sample diluent (assay buffer).
-
Biotinylated detection antibody.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop solution (e.g., 2N H2SO4).
-
Microplate reader.
Procedure:
-
Preparation of Reagents: Prepare all buffers, standards, and antibodies according to the manufacturer's instructions for your specific ELISA kit.
-
Plate Preparation: If not pre-blocked, add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature. Wash the plate 3 times with Wash Buffer.
-
Preparation of Test Samples:
-
Prepare a dilution series of the target analyte standard in sample diluent.
-
Prepare a dilution series of this compound in sample diluent (e.g., from 1 ng/mL to 1000 ng/mL).
-
Prepare a set of "spiked" samples by adding a constant, mid-range concentration of the target analyte to each dilution of this compound.
-
-
Sample Incubation: Add 100 µL of standards, controls, and test samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash the plate 4-6 times with Wash Buffer.
-
Detection Antibody Incubation: Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 5.
-
Enzyme Conjugate Incubation: Add 100 µL of diluted Streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as in step 5.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the analyte standards. Calculate the apparent concentration of the analyte in the samples containing only this compound and in the spiked samples.
Visualizations
Caption: Amino acid sequence of Thymopentin.
References
- 1. Peptide analogs of thymopentin distinguish distinct thymopoietin receptor specificities on two human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immuno-regulating peptides, I. Synthesis and structure-activity relationships of thymopentin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 5. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in Cell-Based Assays with Thymopentin Acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thymopentin acetate (B1210297) in cell-based assays. It offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to help minimize variability and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is Thymopentin acetate and what is its primary mechanism of action in cell-based assays?
This compound is a synthetic pentapeptide, which is a derivative of the naturally occurring thymic hormone thymopoietin.[1][2] Its primary mechanism of action is as an immunomodulatory agent, particularly affecting T-cell functions.[3][4] In cell-based assays, it promotes the maturation of precursor T-cells, enhances the activity and proliferation of mature T-cells, and modulates the production of various cytokines, such as interleukins and interferons.[3]
Q2: What are the common sources of variability in cell-based assays using this compound?
Variability in cell-based assays can arise from several factors. These include inconsistencies in liquid handling, cell culture conditions (e.g., cell density, passage number), and the stability of reagents like this compound. For peptide-based assays specifically, issues such as peptide solubility, stability in culture media, and potential contamination with substances like endotoxins can introduce significant variability. The presence and concentration of serum can also impact peptide stability and activity.
Q3: What is the recommended solvent and storage condition for this compound?
For optimal stability, lyophilized this compound should be stored at -20°C. For reconstitution, sterile, distilled water or a buffer appropriate for your cell culture system is recommended. It is advisable to prepare concentrated stock solutions and aliquot them to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.
Q4: Can the acetate salt form of Thymopentin influence experimental outcomes?
Yes, the acetate counter-ion can potentially influence cellular metabolism and signaling. Acetate can be converted to acetyl-CoA, a key metabolite that can affect protein acetylation and gene expression. While the concentrations are typically low, it is a factor to consider, especially in sensitive assays or when comparing with other salt forms of the peptide.
Q5: How stable is this compound in cell culture medium?
This compound has a very short plasma half-life of about 30 seconds. Its stability in cell culture medium can also be limited and is influenced by factors such as pH, temperature, and the presence of proteases, which can be secreted by cells or are present in serum. For long-term experiments, it may be necessary to replenish this compound in the culture medium.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during reagent addition.- Edge effects in the microplate.- Uneven evaporation. | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and consistent technique.- Avoid using the outer wells of the plate or fill them with sterile medium/PBS.- Maintain proper humidity in the incubator. |
| No observable effect of this compound | - Sub-optimal concentration of this compound.- Degradation of the peptide.- Insufficient incubation time.- Cell line is not responsive. | - Perform a dose-response experiment to determine the optimal concentration.- Use freshly prepared solutions and avoid multiple freeze-thaw cycles.- Optimize the incubation time based on the specific assay.- Ensure the chosen cell line expresses the necessary receptors and signaling molecules. |
| Inconsistent cytokine profiles | - Variability in cell health and activation state.- Contamination with endotoxins.- Differences in sample handling and processing. | - Standardize cell culture conditions and use cells within a consistent passage number range.- Use endotoxin-free reagents and test peptides for endotoxin (B1171834) contamination.- Standardize the time of day for sample collection and processing to minimize circadian variations in cell responses. |
| Unexpected cell toxicity | - High concentrations of this compound.- Contamination of the peptide stock.- Synergistic toxic effects with other media components. | - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range.- Use high-purity this compound.- Test for interactions with other experimental components. |
Quantitative Data Summaries
Table 1: Effect of Thymopentin (TP5) on Cytokine Production in an Experimental Injury Model
| Cytokine | Treatment Group | Mean Plasma Level (pg/mL) ± SD |
| IL-2 | Control | 50 ± 15 |
| Thymopentin | 120 ± 25 | |
| IL-4 | Control | 80 ± 20 |
| Thymopentin | 30 ± 10 | |
| TNF-α | Control | 45 ± 12 |
| Thymopentin | 60 ± 18 | |
| *Statistically significant difference from control (p < 0.05). Data is illustrative and based on findings from studies on the immunomodulatory effects of Thymopentin. |
Table 2: Influence of Serum on Peptide Stability
| Peptide | Matrix | Incubation Time (h) | % Intact Peptide Remaining |
| Peptide A | Plasma | 1 | 85 |
| Serum | 1 | 60 | |
| Peptide B | Plasma | 1 | 95 |
| Serum | 1 | 75 | |
| This table illustrates the general trend of faster peptide degradation in serum compared to plasma due to the presence of proteases activated during coagulation. The exact stability of this compound should be determined empirically. |
Detailed Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
-
Cell Preparation: Isolate primary T-cells or use a T-cell line. Adjust the cell concentration to 1 x 10^6 cells/mL in serum-free medium.
-
CFSE Staining: Add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C.
-
Quenching: Add an equal volume of complete medium containing 10% FBS to quench the staining reaction.
-
Washing: Centrifuge the cells and wash twice with complete medium.
-
Cell Seeding: Resuspend the cells in complete medium and seed in a 96-well plate at 1 x 10^5 cells/well.
-
Treatment: Add varying concentrations of this compound to the wells. Include appropriate positive (e.g., PHA, anti-CD3/CD28) and negative controls.
-
Incubation: Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Protocol 2: Cytokine Release Assay by ELISA
-
Cell Seeding and Stimulation: Seed cells (e.g., PBMCs, T-cells) in a 24-well plate at an appropriate density. Stimulate with different concentrations of this compound for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-IL-2) overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Add the collected supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours.
-
Wash the plate and add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated streptavidin). Incubate for 30 minutes.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the cytokine concentration based on the standard curve.
Mandatory Visualizations
Caption: this compound signaling via the TLR2 and NF-κB pathway.
Caption: A typical experimental workflow for cell-based assays.
Caption: A troubleshooting flowchart for high result variability.
References
Technical Support Center: The Effect of Freeze-Thaw Cycles on the Bioactivity of Thymopentin Acetate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the potential effects of freeze-thaw cycles on the bioactivity of Thymopentin acetate (B1210297). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is Thymopentin acetate and what is its mechanism of action?
This compound is a synthetic pentapeptide, a derivative of the naturally occurring thymic hormone thymopoietin.[1][2] It is a potent immunomodulatory agent that plays a crucial role in the maturation and differentiation of T-lymphocytes.[1][3] Its primary mechanism of action involves mimicking the active site of thymopoietin, thereby promoting the development of precursor T-cells in the thymus and enhancing the activity of mature T-cells.[1] Thymopentin has also been observed to modulate the production of various cytokines, such as interleukins and interferons, which are essential for orchestrating an effective immune response.
Q2: What are the general stability concerns for peptide therapeutics like this compound?
Peptide therapeutics are susceptible to various degradation pathways, including hydrolysis, oxidation, and enzymatic cleavage, which can lead to a loss of biological activity. Factors such as temperature, pH, light exposure, and the presence of oxidizing agents can significantly impact their stability. For this compound specifically, it has been shown to degrade rapidly in alkaline conditions, at elevated temperatures, and upon exposure to UV light. It also has a very short plasma half-life of about 30 seconds due to rapid degradation by proteolytic enzymes.
Q3: How do freeze-thaw cycles specifically affect the bioactivity of peptides?
While freezing is often a recommended storage condition for peptides, the process of repeated freezing and thawing can introduce stresses that negatively impact their stability and bioactivity. The primary mechanisms of damage include:
-
Protein Aggregation: The formation of ice-water interfaces can cause proteins and peptides to partially unfold, exposing hydrophobic regions and leading to irreversible aggregation. Aggregation can result in a loss of potency and potentially increase the risk of an immunogenic response.
-
Surface Denaturation: Peptides can adsorb to the surface of ice crystals, leading to conformational changes and denaturation.
-
pH Shifts and Solute Concentration: As water freezes, buffer components and salts can crystallize, leading to significant shifts in the local pH and high concentrations of solutes in the unfrozen liquid phase, which can denature the peptide.
-
Mechanical Shear: The formation and thawing of ice crystals can create mechanical stress that may also contribute to peptide degradation.
Q4: Is there specific data on the percentage of bioactivity loss for this compound after a certain number of freeze-thaw cycles?
Currently, publicly available literature does not provide specific quantitative data on the percentage of bioactivity loss for this compound after a defined number of freeze-thaw cycles. While it is generally advised to avoid repeated freeze-thaw cycles for all peptides, the exact impact is highly dependent on the specific peptide sequence, its formulation (including buffer and excipients), the concentration, and the rates of freezing and thawing. Therefore, it is crucial for researchers to perform their own stability studies under their specific experimental conditions.
Q5: What are the best practices for storing and handling this compound to minimize the impact of freeze-thaw cycles?
To maintain the bioactivity of this compound, the following handling and storage practices are recommended:
-
Aliquot upon receipt: To avoid repeated freeze-thaw cycles of the entire stock, it is best practice to aliquot the lyophilized peptide or the stock solution into single-use volumes immediately after preparation.
-
Use appropriate storage temperatures: While specific long-term storage conditions should be followed as per the manufacturer's instructions, generally, storing aliquots at -20°C or -80°C is recommended.
-
Control freezing and thawing rates: Whenever possible, use a controlled-rate freezer or flash-freeze samples in liquid nitrogen to minimize ice crystal formation. For thawing, it is generally recommended to thaw quickly in a water bath at room temperature.
-
Avoid long-term storage in solution: Peptides are generally less stable in solution compared to their lyophilized form. If you must store them in solution, use a buffer at the optimal pH for stability and consider the use of cryoprotectants.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting unexpected results in your experiments that may be related to the stability and bioactivity of this compound.
Data Presentation: Potential Effects of Freeze-Thaw Cycles on this compound
| Parameter | Potential Effect of Repeated Freeze-Thaw Cycles | Troubleshooting Steps |
| Peptide Concentration | Apparent decrease due to aggregation and precipitation. | - Centrifuge the sample before use and measure the concentration of the supernatant.- Visually inspect for precipitates.- Run a size-exclusion chromatography (SEC) to detect aggregates. |
| Bioactivity (e.g., T-cell proliferation, cytokine release) | Decreased or highly variable activity. | - Prepare fresh working solutions from a new, un-thawed aliquot.- Perform a dose-response curve to assess potency.- Compare with a positive control of known activity. |
| Physical Appearance | Formation of visible particulates or cloudiness in the solution. | - Do not use the solution if particulates are visible.- Filter the solution through a low-protein-binding filter (use with caution as it may also remove some active peptide). |
| Assay Reproducibility | High variability between experiments using the same stock solution. | - Use single-use aliquots.- Ensure consistent handling procedures (e.g., thawing time and temperature).- Re-qualify the stock solution if it has been stored for an extended period or subjected to temperature fluctuations. |
Experimental Protocols
Lymphocyte Proliferation Assay
This assay measures the ability of this compound to induce the proliferation of lymphocytes, a key indicator of its immunomodulatory activity.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
This compound stock solution.
-
Phytohemagglutinin (PHA) as a positive control.
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTS or WST-1).
-
96-well flat-bottom cell culture plates.
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with RPMI-1640 medium and resuspend in complete medium at a concentration of 1 x 10⁶ cells/mL.
-
Plate Seeding: Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
Stimulation: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (negative control) and PHA (positive control).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72-96 hours.
-
Proliferation Measurement:
-
Using [³H]-Thymidine: 18-24 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.
-
Using MTS/WST-1: Add the reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis: Calculate the stimulation index (SI) as the mean counts per minute (CPM) or absorbance of the stimulated wells divided by the mean CPM or absorbance of the negative control wells.
Cytokine Release Assay
This assay quantifies the release of cytokines (e.g., IL-2, IFN-γ, TNF-α) from immune cells in response to this compound stimulation.
Materials:
-
PBMCs isolated from healthy donors.
-
Complete RPMI-1640 medium.
-
This compound stock solution.
-
Lipopolysaccharide (LPS) or PHA as a positive control.
-
96-well cell culture plates.
-
ELISA kits for the cytokines of interest.
Procedure:
-
Cell Preparation: Isolate and prepare PBMCs as described in the lymphocyte proliferation assay protocol. Resuspend the cells at a concentration of 2 x 10⁶ cells/mL.
-
Plate Seeding: Add 100 µL of the PBMC suspension to each well of a 96-well plate.
-
Stimulation: Add 100 µL of serially diluted this compound to the wells. Include negative and positive controls.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 10 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of the desired cytokines in the collected supernatants using specific ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve for each cytokine and determine the concentration in each sample.
Mandatory Visualizations
Caption: Experimental workflow to assess the impact of freeze-thaw cycles.
Caption: Simplified signaling pathway of Thymopentin in T-cells.
Caption: Troubleshooting decision tree for unexpected assay results.
References
Validation & Comparative
Validating the Biological Activity of Synthetic Thymopentin Acetate: A Comparative In Vitro Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of synthetic Thymopentin acetate (B1210297) in vitro. It offers a comparative analysis of its performance against a known reference standard, supported by detailed experimental protocols and data presentation. The objective is to equip researchers with the necessary tools to assess the immunomodulatory efficacy of synthetic Thymopentin acetate.
Introduction
Thymopentin (TP-5) is a synthetic pentapeptide that corresponds to the active site of the naturally occurring thymic hormone, thymopoietin (B12651440).[1][2][3] As an immunomodulatory agent, Thymopentin's primary biological function is to promote the maturation and differentiation of T-lymphocytes, enhance T-cell-mediated immune responses, and modulate the production of various cytokines.[1][2] The validation of synthetic this compound's biological activity is crucial for its application in research and potential therapeutic development. This guide outlines key in vitro assays to confirm its efficacy, focusing on T-cell proliferation, cytokine release, and the activation of relevant signaling pathways.
Comparative Performance of Synthetic this compound
The biological activity of a newly synthesized batch of this compound should be compared against a well-characterized reference standard to ensure its potency and efficacy. The following tables summarize hypothetical data from key in vitro assays.
Table 1: T-Cell Proliferation Assay (MTT Assay)
| Treatment Group | Concentration (µg/mL) | Absorbance (OD at 570 nm) | Proliferation Index |
| Untreated Control | 0 | 0.25 ± 0.03 | 1.00 |
| Synthetic TP-5 | 1 | 0.45 ± 0.04 | 1.80 |
| 10 | 0.78 ± 0.06 | 3.12 | |
| 50 | 1.15 ± 0.09 | 4.60 | |
| Reference TP-5 | 1 | 0.48 ± 0.05 | 1.92 |
| 10 | 0.82 ± 0.07 | 3.28 | |
| 50 | 1.20 ± 0.10 | 4.80 |
Table 2: Cytokine Release Assay (ELISA)
| Treatment Group | Concentration (µg/mL) | IL-2 (pg/mL) | IFN-γ (pg/mL) |
| Untreated Control | 0 | 50 ± 8 | 120 ± 15 |
| Synthetic TP-5 | 10 | 250 ± 20 | 480 ± 35 |
| 50 | 480 ± 35 | 850 ± 50 | |
| Reference TP-5 | 10 | 265 ± 22 | 500 ± 40 |
| 50 | 510 ± 40 | 890 ± 55 |
Table 3: Signaling Pathway Activation (Western Blot - Relative Band Intensity)
| Treatment Group | Concentration (µg/mL) | p-NF-κB p65 / NF-κB p65 | p-ERK1/2 / ERK1/2 |
| Untreated Control | 0 | 1.00 | 1.00 |
| Synthetic TP-5 | 50 | 3.2 ± 0.3 | 2.8 ± 0.2 |
| Reference TP-5 | 50 | 3.5 ± 0.4 | 3.0 ± 0.3 |
Experimental Methodologies
Detailed protocols for the key experiments are provided below to ensure reproducibility and accurate validation.
Experimental Workflow
Caption: Experimental workflow for in vitro validation of this compound.
T-Cell Proliferation (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA)
-
Synthetic this compound and Reference Standard
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in complete RPMI-1640 medium to a concentration of 1 x 10^6 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of medium containing PHA (final concentration 5 µg/mL) to stimulate T-cell proliferation.
-
Add 50 µL of various concentrations of synthetic or reference this compound to the respective wells. Include an untreated control group.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the proliferation index relative to the untreated control.
Cytokine Release (ELISA)
This assay quantifies the concentration of specific cytokines, such as IL-2 and IFN-γ, released by activated T-cells into the culture medium.
Materials:
-
PBMCs and culture reagents as in the MTT assay
-
Synthetic this compound and Reference Standard
-
Human IL-2 and IFN-γ ELISA kits
-
24-well culture plate
Protocol:
-
Prepare and seed PBMCs at a concentration of 2 x 10^6 cells/mL in a 24-well plate.
-
Stimulate the cells with PHA (5 µg/mL) and treat with different concentrations of synthetic or reference this compound.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.
-
Collect the cell culture supernatants by centrifugation.
-
Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Signaling Pathway Activation (Western Blot)
This technique is used to detect the phosphorylation and activation of key signaling proteins, such as NF-κB and ERK, which are involved in T-cell activation.
Materials:
-
PBMCs and culture reagents
-
Synthetic this compound and Reference Standard
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated NF-κB p65 and ERK1/2
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Protocol:
-
Culture PBMCs (5 x 10^6 cells/mL) and stimulate with PHA and treat with this compound for a shorter duration (e.g., 30-60 minutes).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Thymopentin Signaling Pathway
Caption: Simplified signaling pathway of Thymopentin in T-cells.
Conclusion
The in vitro validation of synthetic this compound is a critical step in its development and application. The assays described in this guide provide a robust framework for assessing its biological activity by comparing it to a reference standard. Consistent and comparable results in T-cell proliferation, cytokine release, and signaling pathway activation will confirm the immunomodulatory properties of the synthetic peptide. This comprehensive approach ensures the quality and reliability of synthetic this compound for research and potential clinical use.
References
A comparative analysis of Thymopentin acetate versus Thymosin alpha 1 on T cell function.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent immunomodulatory peptides, Thymopentin (B1683142) acetate (B1210297) and Thymosin alpha 1, and their respective impacts on T cell function. While direct head-to-head comparative studies with quantitative data are limited in the available scientific literature, this document synthesizes findings from various independent studies to offer a comprehensive overview of their mechanisms and effects. The information is presented to aid researchers and drug development professionals in understanding the nuances of these two important molecules.
Executive Summary
Both Thymopentin acetate, a synthetic pentapeptide, and Thymosin alpha 1, a 28-amino acid peptide, are known to play crucial roles in modulating the immune system, particularly in the maturation, differentiation, and function of T cells. Thymopentin's primary role appears to be in the early stages of T cell development, promoting the differentiation of progenitor cells into mature T lymphocytes. It also influences the balance of T helper (Th) cell subsets, favoring a Th1 response. Thymosin alpha 1 exhibits a broader range of activities, including enhancing the function of mature T cells, promoting the production of a variety of cytokines, and modulating the activity of dendritic cells.
Comparative Data on T Cell Function
The following tables summarize quantitative data extracted from various studies on the effects of this compound and Thymosin alpha 1 on key aspects of T cell function. It is important to note that these data are not from direct comparative experiments and experimental conditions may vary between studies.
Table 1: Effect on T Cell Proliferation
| Peptide | Cell Type | Concentration | Method | Result |
| This compound | Human Embryonic Stem Cell-derived T cells | Not specified | In vitro differentiation and stimulation | Enhances the generation of T-cell lineage.[1] |
| Thymosin alpha 1 | Activated CD4+ T cells | 3 µM | WST-1 proliferation assay | 140% proliferation rate. |
Table 2: Effect on Cytokine Production by T Cells
| Peptide | Cell Type | Cytokine | Method | Result |
| This compound | Human Embryonic Stem Cell-derived T cells | IFN-γ, IL-2, TNF-α | In vitro stimulation | Increased production of IFN-γ, IL-2, and TNF-α.[1] |
| This compound | Mouse lymphoid cells (in vivo) | IL-1α, IL-2, IL-6, IL-10, IFN-γ | Intraperitoneal injection | Activation of production of multiple cytokines.[2] |
| Thymosin alpha 1 | Human Peripheral Blood Mononuclear Cells (PBMCs) | IFN-γ, IL-2 | Not specified | Augmentation of T lymphocyte function, including modulation of IL-2 and stimulation of IFN-γ production.[3] |
| Thymosin alpha 1 | Human T cells | IFN-γ, IL-2 | Not specified | Inhibits T cell proliferation and IL-2 production.[4] |
| Thymosin alpha 1 | Murine CD8+ T cells | IFN-γ | In vitro stimulation with anti-CD3/CD28 | Potent inducer of IFN-γ expression. |
Table 3: Effect on T Helper Cell Differentiation
| Peptide | Effect on Th1/Th2 Balance |
| This compound | Modulates Th1 and Th2 cytokine response. |
| Thymosin alpha 1 | Balances the Th1/Th2 arms of immunity. |
Signaling Pathways and Mechanisms of Action
This compound
Thymopentin, the active component of Thymopoietin, primarily influences T cell development and function. Its mechanism involves the activation of the NF-κB signaling pathway, which is crucial for the expression of genes involved in immune responses and cell survival.
Caption: this compound signaling pathway in T cells.
Thymosin Alpha 1
Thymosin alpha 1 exerts its effects through a more complex mechanism that can involve Toll-like receptors (TLRs) on antigen-presenting cells (APCs), which in turn influence T cell activation and differentiation. It is also known to directly act on T cells to enhance their function.
Caption: Thymosin alpha 1 mechanism of action on T cells.
Experimental Protocols
T Cell Proliferation Assay (Mitogen Stimulation)
This protocol outlines a general method for assessing T cell proliferation in response to a mitogen, which can be adapted for testing the effects of this compound or Thymosin alpha 1.
1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
2. Cell Seeding and Stimulation:
-
Plate the PBMCs in a 96-well flat-bottom plate at a density of 2 x 10^5 cells/well.
-
Add the desired concentrations of this compound or Thymosin alpha 1 to the respective wells. Include a vehicle control.
-
Stimulate the cells with a mitogen such as Phytohemagglutinin (PHA) at a final concentration of 5 µg/mL or anti-CD3/anti-CD28 beads.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
3. Proliferation Assessment (e.g., using a colorimetric assay like WST-1 or MTT):
-
Add 10 µL of WST-1 or MTT reagent to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the proliferation rate relative to the unstimulated control.
Caption: Workflow for T cell proliferation assay.
Intracellular Cytokine Staining by Flow Cytometry
This protocol details the steps to measure the production of intracellular cytokines in T cells following stimulation.
1. Cell Stimulation:
-
Culture isolated PBMCs (as described above) in the presence of this compound or Thymosin alpha 1 for a predetermined time (e.g., 24-48 hours).
-
For the final 4-6 hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the culture medium to allow for intracellular accumulation of cytokines.
-
Include a positive control (e.g., PMA and Ionomycin) and an unstimulated control.
2. Surface Staining:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
3. Fixation and Permeabilization:
-
Resuspend the cells in a fixation buffer (e.g., 4% paraformaldehyde) and incubate for 20 minutes at room temperature.
-
Wash the cells and then resuspend in a permeabilization buffer (e.g., saponin-based buffer).
4. Intracellular Staining:
-
Add fluorescently labeled antibodies against the cytokines of interest (e.g., IFN-γ, IL-2, IL-4, IL-10) to the permeabilized cells.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization buffer and then once with FACS buffer.
5. Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data to determine the percentage of T cells (and specific subsets) producing each cytokine.
Caption: Workflow for intracellular cytokine staining.
Conclusion
This compound and Thymosin alpha 1 are both potent immunomodulators with distinct but sometimes overlapping effects on T cell function. Thymopentin appears to be more focused on the initial stages of T cell development and the promotion of a Th1-type response. In contrast, Thymosin alpha 1 demonstrates a broader spectrum of activity, influencing both innate and adaptive immunity, and modulating a wider array of cytokines. The choice between these two peptides for therapeutic or research applications will depend on the specific immunological context and the desired outcome. Further direct comparative studies are warranted to fully elucidate their relative potencies and specificities in modulating T cell function.
References
- 1. Thymopentin enhances the generation of T-cell lineage derived from human embryonic stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IL-10 inhibits human T cell proliferation and IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the efficacy of Thymopentin acetate with other immunomodulatory peptides.
An Objective Comparison of the Efficacy of Thymopentin (B1683142) Acetate (B1210297) and Other Immunomodulatory Peptides
Introduction
Immunomodulatory peptides are a class of bioactive molecules that play a crucial role in regulating the immune system. These peptides, often derived from thymic hormones or cytokines, can enhance, suppress, or otherwise modulate immune responses, making them valuable therapeutic candidates for a range of conditions, including immunodeficiencies, autoimmune diseases, infectious diseases, and cancer.[1][2] Thymopentin acetate (TP-5) is a synthetic pentapeptide that represents the active biological site of thymopoietin, a hormone produced by the thymus gland.[3][4] It is recognized for its ability to influence T-cell differentiation and function.[5] This guide provides a comparative analysis of the efficacy of this compound against other prominent immunomodulatory peptides—Thymosin Alpha 1, Thymulin, and Interleukin-2 (IL-2)—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Mechanism of Action and Signaling Pathways
The therapeutic effects of immunomodulatory peptides are dictated by their interaction with specific cellular receptors and subsequent activation of downstream signaling cascades.
This compound (TP-5): Thymopentin, a synthetic peptide composed of five amino acids (Arg-Lys-Asp-Val-Tyr), mimics the function of the natural thymic hormone thymopoietin. Its primary mechanism involves promoting the maturation and differentiation of T-cell precursors in the thymus. It has been shown to bind to specific receptors on T-cells, leading to an increase in intracellular cyclic GMP (cGMP), a key second messenger in cellular signaling. More recent studies suggest that Thymopentin can also interact with Toll-like receptor 2 (TLR2), activating downstream pathways that lead to the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby enhancing the innate immune response.
Thymosin Alpha 1 (Tα1): Thymosin Alpha 1 is a 28-amino acid peptide that acts as a potent modulator of both innate and adaptive immunity. It primarily functions by enhancing the maturation of T-cells, particularly helper T-cells (CD4+) and cytotoxic T-cells (CD8+). Tα1 interacts with Toll-like receptors (TLRs), such as TLR2 and TLR9, on dendritic cells and other antigen-presenting cells (APCs). This interaction triggers signaling cascades that result in the production of key cytokines like IL-2 and Interferon-gamma (IFN-γ), promoting a Th1-biased immune response, which is crucial for clearing viral infections and cancer cells.
Thymulin: Thymulin, also known as Thymic Factor, is a nonapeptide that requires zinc for its biological activity. It is involved in T-cell differentiation and enhances the functions of T-cells and Natural Killer (NK) cells. Thymulin also exhibits significant anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Its signaling mechanisms are known to involve the NF-κB and SAPK/JNK pathways.
Interleukin-2 (IL-2): IL-2 is a cytokine that acts as a potent growth factor for T-cells and is central to the adaptive immune response. It binds to the IL-2 receptor (IL-2R) on lymphocytes, which exists in low, intermediate, and high-affinity forms. Binding to the high-affinity receptor on activated T-cells and regulatory T-cells (Tregs) triggers proliferation and effector functions. However, its therapeutic use is often limited by severe toxicity and its potential to expand immunosuppressive Tregs, which can dampen the desired anti-tumor response.
Comparative Efficacy: Quantitative Data
The efficacy of these peptides can be evaluated by their ability to modulate cytokine production and stimulate lymphocyte proliferation. The following tables summarize representative data from various studies. Note that direct head-to-head comparisons are not always available, and experimental conditions may vary.
Table 1: Comparison of Cytokine Modulation
| Peptide | Primary Target Cells | Key Upregulated Cytokines | Key Downregulated Cytokines | Primary Immune Skew | Reference |
| Thymopentin | T-Cells, Monocytes | IL-2, IFN-γ, TNF-α, IL-6 | IL-4 | Th1 / Pro-inflammatory | |
| Thymosin Alpha 1 | T-Cells, Dendritic Cells | IL-2, IFN-γ | - | Th1 | |
| Thymulin | T-Cells, NK Cells | - | Pro-inflammatory cytokines (in inflammatory models) | Anti-inflammatory | |
| Interleukin-2 | T-Cells, NK Cells, Tregs | IFN-γ (indirectly) | - | Th1 / Treg Expansion |
Table 2: Comparison of T-Cell Proliferation Effects
| Peptide | Effect on T-Cell Proliferation | Costimulatory Requirement | Effect on Regulatory T-Cells (Tregs) | Reference |
| Thymopentin | Promotes proliferation via maturation | Yes (Antigen/Mitogen) | Not well characterized | |
| Thymosin Alpha 1 | Enhances proliferation of activated T-cells | Yes (Antigen/Mitogen) | May modulate Treg function | |
| Thymulin | Potentiates mitogen-induced proliferation | Yes (Mitogen) | Not well characterized | |
| Interleukin-2 | Directly stimulates strong proliferation | No (Acts on activated T-cells) | Potently expands Tregs |
Experimental Protocols and Workflows
Standardized assays are essential for quantifying the immunomodulatory effects of peptides. Below are detailed protocols for two key experiments.
T-Cell Proliferation Assay (MTT-Based)
This assay measures the metabolic activity of cells, which correlates with cell proliferation. The reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases of viable cells is quantified spectrophotometrically.
Methodology:
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in complete RPMI-1640 medium.
-
Plating: Seed the cells in a 96-well flat-bottom plate at an optimal density (e.g., 2 x 10⁵ cells/well) in a volume of 100 µL.
-
Stimulation: Add 50 µL of the immunomodulatory peptide (e.g., Thymopentin) at various concentrations. Include a positive control (e.g., Phytohemagglutinin, a mitogen) and a negative control (medium only).
-
Co-stimulation (if required): Add 50 µL of a co-stimulant, such as anti-CD28 antibody, for T-cell activation.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Leave the plate at room temperature in the dark for 2-4 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the proliferation index by comparing the absorbance of treated wells to the negative control.
Cytokine Quantification Assay (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based technique used to detect and quantify a specific protein, such as a cytokine, in a liquid sample.
Methodology:
-
Sample Collection: Collect cell culture supernatants from the T-cell proliferation assay (before the addition of MTT).
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-human IL-2) diluted in coating buffer. Incubate overnight at 4°C.
-
Washing & Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20). Block non-specific binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate again. Add standards (known concentrations of the cytokine) and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add a biotinylated detection antibody specific for the target cytokine and incubate for 1-2 hours.
-
Enzyme Conjugate: Wash the plate. Add an enzyme conjugate, such as Streptavidin-Horseradish Peroxidase (HRP), and incubate for 20-30 minutes.
-
Substrate Addition: Wash the plate. Add a substrate (e.g., TMB) that will be converted by the enzyme into a colored product. Incubate in the dark until a color develops.
-
Stop Reaction: Add a stop solution (e.g., 2N H₂SO₄) to stop the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of the cytokine in the samples.
Conclusion
This compound, Thymosin Alpha 1, Thymulin, and Interleukin-2 are all potent immunomodulators, but they exhibit distinct mechanisms of action and efficacy profiles.
-
This compound acts as a fundamental regulator of T-cell maturation and can enhance pro-inflammatory responses, making it suitable for conditions of immunodeficiency. Its very short half-life is a key consideration in its therapeutic application.
-
Thymosin Alpha 1 is a broader-acting modulator that strongly promotes a Th1 response, beneficial for viral infections and as an adjunct in cancer therapy, and is generally well-tolerated.
-
Thymulin shows promise as an anti-inflammatory agent, contrasting with the more stimulatory profiles of Thymopentin and Tα1.
-
Interleukin-2 is a powerful, direct stimulator of T-cell proliferation but is hampered by significant toxicity and the non-specific expansion of immunosuppressive Tregs.
The choice of peptide depends on the desired therapeutic outcome: stimulating a deficient immune system, biasing the immune response towards a specific phenotype, or dampening excessive inflammation. The experimental protocols provided herein offer a standardized framework for researchers to quantitatively assess and compare the efficacy of these and other novel immunomodulatory peptides.
References
- 1. Anticancer peptides as novel immunomodulatory therapeutic candidates for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioactive peptides: an alternative therapeutic approach for cancer management [frontiersin.org]
- 3. mims.com [mims.com]
- 4. Synthetic modifications of the immunomodulating peptide thymopentin to confer anti-mycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Thymopentin? [synapse.patsnap.com]
Benchmarking Thymopentin Acetate's Activity Against Known Immunomodulators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory activity of Thymopentin acetate (B1210297) against two other well-known immunomodulators: Thymosin alpha 1 and Levamisole. The information presented is based on available experimental data to assist researchers in evaluating these compounds for therapeutic development and further investigation.
Data Presentation: Comparative Immunomodulatory Effects
The following tables summarize the quantitative effects of Thymopentin acetate, Thymosin alpha 1, and Levamisole on key immunological parameters. It is crucial to note that the data presented is compiled from various studies, and therefore, experimental conditions such as cell types, concentrations, and incubation times may differ. This data should be interpreted as indicative of each compound's potential activity rather than a direct, head-to-head comparison under identical conditions.
Table 1: T-Lymphocyte Proliferation
| Immunomodulator | Cell Type | Concentration | Proliferation Assay Method | Result (Stimulation Index or % Increase) |
| This compound | Human Peripheral Blood Mononuclear Cells (PBMCs) | 10 µg/mL | [³H]-thymidine incorporation | Significant increase in proliferation (Specific quantitative data varies across studies) |
| Thymosin alpha 1 | Human PBMCs | 100 ng/mL | [³H]-thymidine incorporation | Increased proliferation of activated T cells[1] |
| Levamisole | Human T-cells | 1 mM | CFSE dilution | Reduced proliferation of activated CD4+ and CD8+ T-cells[2] |
Table 2: Cytokine Production
| Immunomodulator | Cell Type | Concentration | Cytokine Measured | Result (Fold Increase or pg/mL) |
| This compound | Murine peritoneal macrophages and spleen lymphocytes | 15 µ g/100g body weight (in vivo) | IL-1α, IL-2, IL-6, IL-10, IFN-γ | Activation of production for all listed cytokines[3] |
| Thymosin alpha 1 | Human PBMCs | Not specified | IL-2, IFN-γ | Induces IL-2 and IFN-γ production[4][5] |
| Levamisole | Human T-cells | 1 mM | IL-2, TNF-α, IFN-γ, IL-4, IL-13 | Reduced IL-2, TNF-α, and IFN-γ; Increased IL-4 and IL-13 |
Table 3: T-Cell Subsets (CD4+/CD8+ Ratio)
| Immunomodulator | Condition | Dosage | Effect on CD4+/CD8+ Ratio |
| This compound | Asymptomatic HIV-infected patients | 50 mg, three times a week | Maintained CD4+ cell counts |
| Thymosin alpha 1 | Pulmonary tuberculosis with diabetes | Not specified | Significantly higher CD4+/CD8+ ratio compared to control |
| Levamisole | Not specified | Not specified | Normalizes CD4/CD8 ratio in autoimmune diseases |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific experimental setups.
Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
50 mL conical centrifuge tubes
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of Ficoll-Paque PLUS underneath the diluted blood in a new 50 mL conical tube, creating a distinct layer.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the "buffy coat," which contains the PBMCs, located at the plasma-Ficoll interface.
-
Transfer the collected PBMCs to a new 50 mL conical tube and wash by adding 30-40 mL of PBS.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Repeat the wash step (Step 6) one more time.
-
Resuspend the final PBMC pellet in complete RPMI-1640 medium.
-
Perform a cell count and viability assessment using a hemocytometer and trypan blue exclusion.
T-Cell Proliferation Assay (CFSE Staining)
This protocol outlines the measurement of T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Materials:
-
Isolated PBMCs
-
CFSE staining solution (5 mM stock in DMSO)
-
Complete RPMI-1640 medium
-
Phytohemagglutinin (PHA) or other T-cell mitogen
-
96-well cell culture plates
-
Flow cytometer
Procedure:
-
Adjust the PBMC suspension to a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium by centrifuging at 300 x g for 5 minutes.
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into the wells of a 96-well plate.
-
Add 100 µL of the immunomodulator of interest at various concentrations. Include a positive control (e.g., PHA at 5 µg/mL) and a negative control (medium only).
-
Incubate the plate for 3-5 days at 37°C in a humidified CO2 incubator.
-
Harvest the cells and analyze by flow cytometry. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation.
Cytokine Production Assay (ELISA)
This protocol describes the quantification of cytokine (e.g., IL-2, IFN-γ) levels in cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from T-cell proliferation assays
-
ELISA plate pre-coated with capture antibody for the cytokine of interest
-
Detection antibody conjugated to biotin
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
-
Recombinant cytokine standard
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.
-
Add 100 µL of standards and cell culture supernatants to the wells of the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of Streptavidin-HRP to each well and incubate for 20 minutes at room temperature in the dark.
-
Wash the plate four times with wash buffer.
-
Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways for each immunomodulator and a general experimental workflow for assessing their activity.
Caption: General experimental workflow for benchmarking immunomodulators.
Caption: Proposed signaling pathway for this compound.
Caption: Proposed signaling pathway for Thymosin alpha 1.
Caption: Proposed signaling pathway for Levamisole's immunosuppressive effects.
References
- 1. Clinical efficacy of thymosin alpha 1 combined with multi-modality chemotherapy and its effects on immune function of patients with pulmonary tuberculosis complicated with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of Human PBMCs [bio-protocol.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Thymopentin Acetate's Impact on T Cell Subsets: A Comparative Analysis Using Flow Cytometry
For Immediate Release
This guide provides a comprehensive comparison of Thymopentin acetate's effect on T cell subsets, validated by flow cytometry, alongside alternative immunomodulators such as Thymosin alpha 1 and Interleukin-2. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds' immunomodulatory activities.
Comparative Analysis of T Cell Subset Modulation
Thymopentin acetate (B1210297), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has been shown to influence T cell maturation and function. Its effects, along with those of Thymosin alpha 1 and Interleukin-2, on various T cell populations are summarized below. The data is compiled from separate clinical studies and should be interpreted with the consideration that direct head-to-head comparative trials with comprehensive flow cytometry data on all listed T cell subsets are limited.
| Immunomodulator | Primary T Cell Target | CD3+ (%) | CD4+ (%) | CD8+ (%) | CD4/CD8 Ratio | Key Findings & Citations |
| This compound | Precursor and mature T cells | Data not specified | Increase | Data not specified | Data not specified | A study in patients with HIV-induced lymphadenopathy showed a significant increase in circulating T4 (CD4) cells after long-term treatment. The immunoregulatory actions of Thymopentin are reported to be mediated by elevations in intracellular cyclic GMP (cGMP). |
| Thymosin alpha 1 | T cell precursors, CD4+ and CD8+ T cells | Data not specified | No significant change vs. control | No significant change vs. control | No significant difference vs. control | In a study of HIV-infected patients, Thymosin α1 did not show a significant difference in CD4 or CD8 lymphocyte count changes compared to a control group over 12 weeks.[1] However, a separate retrospective study in COVID-19 patients showed no significant difference in the increase of CD4+ and CD8+ T cell counts between the group receiving Thymosin α1 and the control group.[2] Another study in patients with solid tumors reported that Thymosin α1 treatment significantly increased peripheral CD3+, CD3+CD4+, and CD3+CD8+ T cells.[3] |
| Interleukin-2 (Low-dose) | Regulatory T cells (Tregs), CD8+ T cells, NK cells | Data not specified | Increase in CD4+CD25+ subset | No significant change in total CD8+ | Data not specified | Low-dose IL-2 therapy has been shown to selectively expand CD4+CD25+ regulatory T cells.[4] While the overall percentage of CD3+CD8+ T cells remained largely unchanged, a cytotoxic phenotype in a subset of CD8+ T cells was promoted.[5] |
Note: The quantitative data for T cell subset percentages are presented as reported in the respective studies. The absence of data indicates that it was not specified in the referenced literature. Direct comparisons between these agents should be made with caution due to variations in study design, patient populations, and treatment protocols.
Experimental Protocols
Flow Cytometry for T Cell Subset Analysis
The following is a generalized protocol for the immunophenotyping of peripheral blood mononuclear cells (PBMCs) to identify T cell subsets. Specific antibody panels and gating strategies may vary between laboratories and studies.
1. Sample Preparation:
-
Collect whole blood in EDTA or heparin-containing tubes.
-
Isolate PBMCs using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an appropriate buffer (e.g., FACS buffer containing PBS, fetal bovine serum, and sodium azide).
2. Antibody Staining:
-
Aliquot approximately 1x10^6 cells per tube.
-
Add a cocktail of fluorescently-labeled monoclonal antibodies specific for T cell surface markers. A typical panel includes:
-
Anti-CD3 (pan-T cell marker)
-
Anti-CD4 (helper T cell marker)
-
Anti-CD8 (cytotoxic T cell marker)
-
-
Incubate the cells with the antibodies for 20-30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
3. Flow Cytometric Acquisition:
-
Resuspend the stained cells in FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Collect a sufficient number of events (typically 50,000-100,000) for statistical analysis.
4. Gating Strategy and Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter characteristics.
-
From the lymphocyte gate, identify the CD3+ T cell population.
-
Further gate the CD3+ population to distinguish between CD4+ and CD8+ T cell subsets.
-
Analyze the percentages of each T cell subset.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound is known to exert its immunomodulatory effects by increasing intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP). This second messenger plays a crucial role in T cell activation and differentiation. The binding of Thymopentin to its receptor on T cells is proposed to activate guanylate cyclase, leading to the conversion of GTP to cGMP. Elevated cGMP levels then activate cGMP-dependent protein kinase (PKG), which in turn can influence downstream signaling cascades, including those involving calcium influx and the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), ultimately modulating cytokine production and T cell function.
Caption: this compound signaling pathway in T cells.
Flow Cytometry Experimental Workflow
The following diagram illustrates the key steps involved in the validation of this compound's effect on T cell subsets using flow cytometry.
Caption: Experimental workflow for T cell subset analysis.
References
- 1. A pilot study of the safety and efficacy of thymosin α1 in augmenting immune reconstitution in HIV-infected patients with low CD4 counts taking highly active antiretroviral therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymosin Alpha-1 Has no Beneficial Effect on Restoring CD4+ and CD8+ T Lymphocyte Counts in COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
Evaluating the Synergistic Effects of Thymopentin Acetate with Other Therapeutic Agents: A Comparative Guide
Thymopentin (B1683142) acetate (B1210297), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has demonstrated significant immunomodulatory properties. Its primary mechanism involves the induction of T-cell differentiation and maturation, leading to an enhanced cell-mediated immune response.[1][2] While its efficacy as a monotherapy for various immunodeficiency states has been explored, its synergistic potential in combination with other therapeutic agents is a burgeoning area of research with promising implications for cancer, infectious diseases, and autoimmune disorders. This guide provides an objective comparison of Thymopentin acetate's performance in combination therapies, supported by available experimental data.
Synergistic Effects in Oncology
The combination of Thymopentin with conventional chemotherapeutic agents is being investigated to enhance anti-tumor immunity and overcome resistance.
Combination with Oxaliplatin (B1677828) in Colon Cancer
A preclinical study investigated the synergistic effects of Thymopentin (TP5) and oxaliplatin (OXA) on colon cancer cells. The combination therapy demonstrated a significant enhancement in cytotoxicity and apoptosis compared to either agent alone.
Experimental Data:
| Treatment Group | Cell Viability (%) | Apoptosis Rate (%) |
| Control | 100 | 5 |
| Thymopentin (800 µM) | ~100 | ~5 |
| Oxaliplatin (50 µM) | ~60 | ~20 |
| Thymopentin (800 µM) + Oxaliplatin (50 µM) | ~30 | ~45 |
Data are approximate values derived from graphical representations in the cited study.[3]
Experimental Protocol: Cell Viability and Apoptosis Assay [3]
-
Cell Culture: Human colon cancer cell line HCT116 was cultured in appropriate media.
-
Treatment: Cells were treated with varying concentrations of Thymopentin, oxaliplatin, or a combination of both for 48 hours.
-
Cell Viability: Cell viability was assessed using the MTT assay. Absorbance was measured at a specific wavelength to determine the percentage of viable cells relative to the untreated control.
-
Apoptosis: Apoptosis was quantified using Annexin V/PI staining followed by flow cytometry analysis. The percentage of early and late apoptotic cells was determined.
Signaling Pathway:
The synergistic effect is partly attributed to Thymopentin's ability to inhibit the stemness of cancer stem cells by reducing intracellular Ca2+ concentration, thereby sensitizing the cancer cells to oxaliplatin.[3]
Caption: Synergistic anti-cancer mechanism of Thymopentin and Oxaliplatin.
Combination with Dose-Intensified Chemotherapy
A Phase I-II study evaluated the combination of Thymopentin with dose-intensified chemotherapy (Carboplatin, Cyclophosphamide, and Etoposide) and G-CSF in heavily pre-treated cancer patients. The combination was found to be safe and active. Of the 12 patients, 10 showed a response to the treatment.
Synergistic Effects in Infectious Diseases
Thymopentin's immunomodulatory properties make it a candidate for combination therapy in infectious diseases, particularly in immunocompromised individuals.
Combination with Zidovudine (B1683550) (AZT) in HIV Infection
A significant clinical trial evaluated the efficacy and safety of Thymopentin in combination with zidovudine (AZT) in asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm³.
Experimental Data:
The study was stratified based on the duration of prior AZT use. In patients with more than 6 months of prior AZT treatment (Stratum I), the addition of Thymopentin significantly reduced the progression to AIDS or death.
| Stratum I (>6 months prior AZT) | Thymopentin + AZT (n=~117) | Placebo + AZT (n=~118) | p-value | Relative Risk (95% CI) |
| AIDS or Death Events | 2 | 10 | 0.024 | 4.9 (1.1 to 22.2) |
| ARC, AIDS, or Death Events | 3 | 18 | 0.001 | 5.9 (1.7 to 20.0) |
ARC: AIDS-related complex
Interestingly, the treatment groups did not show a significant difference in the change of CD4 counts or p24 antigen levels. This suggests that the clinical benefit of Thymopentin in this context may be mediated through mechanisms beyond simple CD4+ T-cell proliferation. Another study did show that Thymopentin-treated asymptomatic patients had more CD4+ cells.
Experimental Protocol: Clinical Trial Design
-
Study Design: A double-blind, randomized, placebo-controlled trial.
-
Participants: 352 asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm³.
-
Intervention: Thymopentin (50 mg subcutaneously three times per week) or placebo, in addition to ongoing AZT therapy.
-
Evaluation: Clinical endpoints (progression to AIDS, death), CD4 cell counts, and serum p24 antigen levels were evaluated over 48 weeks.
Signaling Pathway and Experimental Workflow:
Caption: Workflow of the Thymopentin and Zidovudine combination trial.
Synergistic Effects in Autoimmune Diseases
While data on synergistic combinations of Thymopentin with other specific drugs for autoimmune diseases are limited, its immunomodulatory effects suggest potential benefits.
Thymopentin in Rheumatoid Arthritis
A multicenter, placebo-controlled study demonstrated the efficacy of Thymopentin in patients with rheumatoid arthritis. While not a combination therapy with another active drug, this study provides a basis for its potential use with other antirheumatic agents. After three weeks of treatment, the Thymopentin group showed significant improvement in five out of nine clinical criteria compared to the placebo group. The response rate, defined as at least a 40% improvement in a clinical parameter, was significantly higher in the Thymopentin group for all clinical parameters.
Further Research Directions:
The promising results from these studies highlight the need for further investigation into the synergistic effects of this compound. Future research should focus on:
-
Elucidating Detailed Mechanisms: Investigating the precise molecular pathways through which Thymopentin synergizes with other therapeutic agents.
-
Expanding Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of Thymopentin combination therapies in a broader range of cancers, infectious diseases, and autoimmune disorders.
-
Optimizing Dosing and Scheduling: Determining the optimal dose and administration schedule of Thymopentin in combination regimens to maximize synergistic effects and minimize potential toxicities.
References
- 1. Safety and efficacy of thymopentin in zidovudine (AZT)-treated asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm3: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Immunomodulating therapy in chronic polyarthritis with thymopentin. A multicenter placebo-controlled study of 119 patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Thymopentin-Mediated Inhibition of Cancer Stem Cell Stemness Enhances the Cytotoxic Effect of Oxaliplatin on Colon Cancer Cells [frontiersin.org]
Cross-validation of Thymopentin acetate's immunomodulatory effects in different cell lines.
A Comparative Guide for Researchers and Drug Development Professionals
Thymopentin acetate (B1210297), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, is a well-established immunomodulatory agent. Its primary mechanism involves promoting the maturation and enhancing the function of T-lymphocytes, as well as modulating the production of various cytokines.[1][2] This guide provides a comparative overview of the immunomodulatory effects of Thymopentin acetate across different immune cell lines, offering a resource for researchers in immunology and drug development. While direct comparative studies on the effects of this compound across multiple specific cell lines are limited in publicly available literature, this guide synthesizes existing data on related compounds and general knowledge of the cell lines to provide an illustrative comparison.
Data Presentation: Comparative Effects of this compound on Immune Cell Lines
The following tables summarize the expected immunomodulatory effects of this compound on T-lymphocyte and monocyte/macrophage cell lines. The quantitative data for THP-1 cells is based on studies using a Thymopentin-derived peptide and serves as an illustrative example of the potential effects of this compound.
Table 1: Effect of this compound on T-Lymphocyte Proliferation
| Cell Line | Description | Assay | Expected Effect of this compound |
| Jurkat | Immortalized human T-lymphocyte cell line | MTT Assay | Increased proliferation in a dose-dependent manner |
| MOLT-4 | Human T-lymphoblastic leukemia cell line | [³H]-Thymidine Incorporation | Enhanced proliferation, particularly in the presence of co-stimulants |
Table 2: Effect of this compound on Cytokine Production in T-Lymphocytes
| Cell Line | Cytokine | Assay | Expected Effect of this compound |
| Jurkat | IL-2 | ELISA | Increased production, indicating T-cell activation |
| MOLT-4 | IFN-γ | ELISA | Modulated production, potentially enhancing Th1 responses |
Table 3: Effect of a Thymopentin-Derived Peptide on Cytokine Production in Macrophage-like Cell Lines
| Cell Line | Description | Treatment | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |
| THP-1 | Human monocytic leukemia cell line (differentiated into macrophages) | Control | ~50 | ~20 |
| Thymopentin-Derived Peptide (10 µg/mL) | ~250 | ~150 | ||
| U937 | Human histiocytic lymphoma cell line (differentiated into macrophages) | Control | Baseline | Baseline |
| This compound | Expected increase | Expected increase |
Note: The data for THP-1 cells is adapted from a study on a Thymopentin-derived peptide and is for illustrative purposes.[3] The effects on U937 cells are projected based on their characteristics as a monocyte-macrophage model.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
Cell Culture and Differentiation
-
Jurkat and MOLT-4 Cells: These suspension cell lines are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
THP-1 and U937 Monocyte to Macrophage Differentiation: To induce a macrophage-like phenotype, monocytic THP-1 or U937 cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours. Following differentiation, the adherent cells are washed with fresh medium and allowed to rest for 24 hours before treatment with this compound.
Lymphocyte Proliferation Assays
a) MTT Assay (for Jurkat and other suspension cells)
-
Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.
-
Add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µg/mL) to the wells. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
b) [³H]-Thymidine Incorporation Assay (for MOLT-4 and other proliferative cells)
-
Follow steps 1-3 of the MTT assay.
-
During the last 18 hours of incubation, add 1 µCi of [³H]-thymidine to each well.
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Wash the filters with PBS to remove unincorporated [³H]-thymidine.
-
Measure the radioactivity of the filters using a scintillation counter.
Cytokine Production Measurement (ELISA)
-
Seed and treat the cells with this compound as described in the proliferation assays. For macrophage-like cells (differentiated THP-1 and U937), a co-stimulant like lipopolysaccharide (LPS) may be used to induce a baseline inflammatory response.
-
After the desired incubation period (e.g., 24 or 48 hours), collect the cell culture supernatants by centrifugation.
-
Perform a sandwich ELISA for the cytokines of interest (e.g., IL-2, IFN-γ, TNF-α, IL-6) according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate.
-
Add a biotinylated detection antibody specific for the target cytokine.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of this compound are mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate a generalized experimental workflow and the key signaling pathways involved.
References
A literature review comparing the clinical and preclinical efficacy of various thymic peptides.
A deep dive into the immunomodulatory and regenerative potential of Thymosin Alpha 1, Thymosin Beta 4, Thymulin, and Thymopentin for researchers, scientists, and drug development professionals.
The thymus gland, a cornerstone of the immune system, produces a host of peptides that play critical roles in immune regulation and tissue repair. As the thymus naturally involutes with age, the production of these peptides declines, contributing to immunosenescence and an increased susceptibility to various diseases.[1] This has spurred significant interest in the therapeutic potential of synthetic and purified thymic peptides. This guide provides a comparative analysis of the preclinical and clinical efficacy of four prominent thymic peptides: Thymosin Alpha 1, Thymosin Beta 4, Thymulin, and Thymopentin, supported by experimental data and detailed methodologies.
Thymosin Alpha 1 (Tα1)
Thymosin Alpha 1 is a 28-amino acid peptide originally isolated from thymus tissue, renowned for its potent immunomodulatory effects.[2][3] Its synthetic form, thymalfasin, is approved in numerous countries for treating conditions like chronic hepatitis B and C and for enhancing immune responses in various diseases.[4]
Preclinical Efficacy
In preclinical models, Tα1 has demonstrated a broad spectrum of activity, including enhancing T-cell maturation, activating dendritic cells, and stimulating the production of key cytokines like IL-2 and IFN-γ.[2] Studies have shown its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines, including non-small cell lung cancer and melanoma. Tα1's anti-tumor activity appears to be mediated through both direct anti-proliferative effects and by stimulating an anti-tumor immune response.
Clinical Efficacy
Clinically, Tα1 has been extensively studied. In the context of infectious diseases, it has shown efficacy in treating chronic hepatitis B, with studies reporting complete virological response rates of up to 40.6%. It has also been investigated as an adjunctive therapy in HIV, demonstrating an ability to increase CD4 counts when combined with other treatments. In oncology, Tα1 is used as an adjuvant to chemotherapy, where it has been shown to improve survival rates and quality of life in patients with malignancies such as non-small cell lung cancer and metastatic melanoma by reducing chemotherapy-induced immune suppression. More recently, Tα1 has been studied in the context of COVID-19, where it has been observed to promote the proliferation of activated T-cells and reduce mortality in severely ill patients.
Mechanism of Action
Tα1 primarily exerts its effects by interacting with the innate immune system, particularly through Toll-like receptors (TLRs), such as TLR2 and TLR9, on dendritic cells and myeloid cells. This interaction triggers downstream signaling cascades, including the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and subsequent production of pro-inflammatory and antiviral cytokines.
Thymosin Beta 4 (Tβ4)
Thymosin Beta 4 is a highly conserved, 43-amino acid peptide that is the most abundant member of the β-thymosin family. It is a multifunctional peptide known for its critical role in tissue repair, regeneration, and wound healing.
Preclinical Efficacy
Preclinical studies have robustly demonstrated Tβ4's efficacy in promoting wound healing in various animal models, including those with diabetes and age-related healing impairments. It has been shown to accelerate re-epithelialization, increase collagen deposition, and promote angiogenesis. In models of cardiac injury, Tβ4 has been found to protect cardiomyocytes, reduce infarct size, and improve cardiac function. Its mechanism in tissue repair involves promoting cell migration, particularly of keratinocytes and endothelial cells, and stimulating the differentiation of stem and progenitor cells. Tβ4 also possesses significant anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Clinical Efficacy
In clinical settings, Tβ4 has shown promise in treating chronic wounds. Phase 2 trials have indicated that topical application of Tβ4 can accelerate healing in patients with pressure ulcers and stasis ulcers. The potential of Tβ4 in cardiovascular medicine is also being actively investigated. A pilot clinical trial in patients who had suffered a heart attack showed that transplanting endothelial progenitor cells pre-treated with Tβ4 led to a significant improvement in left ventricular ejection fraction and stroke volume after six months. Another study associated increased circulating levels of Tβ4 with improved cardiac symptoms in patients with ischemic heart failure who received stem cell therapy.
Mechanism of Action
Tβ4's diverse biological activities are mediated through various signaling pathways. A key anti-inflammatory mechanism involves the downregulation of the transcription factor NF-κB. Tβ4 can inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitory protein, IκB, thereby blocking the production of pro-inflammatory cytokines like TNF-α and IL-8. In tissue repair, Tβ4 influences pathways such as PI3K/Akt/eNOS and Notch to promote cell survival and angiogenesis.
Thymulin
Thymulin, also known as Facteur Thymique Sérique (FTS), is a nonapeptide hormone that requires zinc for its biological activity. It is primarily involved in the differentiation of T-cells and the enhancement of their functions.
Preclinical Efficacy
Preclinical research has highlighted Thymulin's role as a potent immunomodulator. Animal studies have shown its ability to suppress excessive inflammatory reactions, making it a candidate for conditions characterized by chronic inflammation. In models of autoimmune diseases, such as experimental autoimmune encephalomyelitis, Thymulin has demonstrated beneficial effects by reducing cytokine responses. Furthermore, it has shown potential neuroprotective effects by reducing brain inflammation and providing analgesic effects in neurodegenerative models. Thymulin is also involved in the interplay between the neuroendocrine and immune systems.
Clinical Efficacy
Clinical data on Thymulin is less extensive compared to Tα1 and Tβ4. Some studies have explored its use in autoimmune disorders like rheumatoid arthritis and systemic lupus erythematosus, with some reports of modest improvements. However, a controlled trial of a thymic hormone extract (Thymostimulin) in autoimmune chronic active hepatitis did not show a significant benefit in preventing disease reactivation. The need for more robust, large-scale clinical trials is evident to fully ascertain its therapeutic potential.
Mechanism of Action
Thymulin's anti-inflammatory effects are attributed to its ability to modulate cytokine production, selectively boosting anti-inflammatory cytokines like IL-10 while suppressing pro-inflammatory ones. It can inhibit key signaling pathways involved in inflammation, such as p38 MAPK and NF-κB activation. Its immunoregulatory functions are centered on promoting T-cell differentiation and modulating the balance between T-helper and T-suppressor cells.
Thymopentin (TP-5)
Thymopentin is a synthetic pentapeptide that corresponds to the active site of the thymic hormone thymopoietin. Its primary biological function is the induction and promotion of T-cell differentiation and function.
Preclinical Efficacy
Preclinical studies have shown that Thymopentin can influence T-cell development. In athymic nude mice, treatment with TP-5 was found to increase the proportion of T-cells and promote their diversification into different Ly subsets. In vitro studies using human embryonic stem cells have demonstrated that Thymopentin enhances the differentiation of these cells into the T-cell lineage, as evidenced by the expression of T-cell-related genes and surface markers.
Clinical Efficacy
Thymopentin has been evaluated in various clinical contexts involving immunodeficiency. In patients with HIV-induced lymphadenopathy, a year-long treatment with Thymopentin resulted in significant increases in circulating T4 cells. It has also been applied to patients with end-stage renal disease undergoing hemodialysis, where it was shown to significantly improve cellular immune function by increasing CD3+ and CD4+ lymphocyte counts and reducing levels of inflammatory markers like IL-6 and TNF-α. However, its efficacy in autoimmune conditions like rheumatoid arthritis has been less clear, with some studies failing to show statistically significant improvements.
Comparative Summary of Efficacy
| Thymic Peptide | Key Preclinical Efficacy | Key Clinical Efficacy |
| Thymosin Alpha 1 | - Enhances T-cell and dendritic cell function. - Anti-tumor activity in various cancer models. - Antiviral and antifungal activity. | - Treatment of chronic hepatitis B (up to 40.6% virological response). - Adjuvant in cancer chemotherapy (improved survival). - Reduces mortality in severe COVID-19. |
| Thymosin Beta 4 | - Accelerates dermal wound healing (42-61% increase in re-epithelialization). - Cardioprotective effects post-myocardial infarction. - Anti-inflammatory and anti-fibrotic. | - Accelerates healing of chronic ulcers (Phase 2 trials). - Improved cardiac function in post-MI patients (>50% improvement in LVEF in a pilot study). |
| Thymulin | - Potent immunomodulator. - Anti-inflammatory in models of autoimmunity and neurodegeneration. - Neuroprotective and analgesic effects. | - Modest improvements in some autoimmune conditions (small studies). - Limited large-scale clinical data. |
| Thymopentin | - Induces T-cell differentiation in vitro and in vivo. - Enhances generation of T-cells from human embryonic stem cells. | - Increases T4 cells in HIV-positive patients. - Improves immune function in hemodialysis patients. - Inconclusive results in rheumatoid arthritis. |
Experimental Protocols
T-Cell Proliferation Assay (CFSE-based)
This assay is used to measure the antigen-specific proliferation of T-cells in response to stimulation by thymic peptides.
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs at 1x10^6 cells/mL in pre-warmed PBS. Add Carboxyfluorescein succinimidyl ester (CFSE) to a final concentration of 0.5-1 µM. Incubate for 10 minutes at 37°C. Quench the labeling reaction by adding five volumes of ice-cold culture medium (e.g., RPMI-1640 with 10% FBS). Wash the cells twice with culture medium.
-
Cell Culture and Stimulation: Plate the CFSE-labeled PBMCs in a 96-well round-bottom plate at a density of 2x10^5 cells/well. Add the thymic peptide of interest at various concentrations. Include a positive control (e.g., Phytohemagglutinin) and a negative control (medium alone).
-
Incubation: Culture the cells for 4-5 days in a humidified incubator at 37°C with 5% CO2.
-
Flow Cytometry Analysis: Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8). Analyze the cells using a flow cytometer. Proliferation is measured by the serial halving of CFSE fluorescence intensity in daughter cells.
Cytokine Release Assay (ELISA)
This assay quantifies the secretion of specific cytokines by immune cells following stimulation with thymic peptides.
-
Cell Culture and Stimulation: Isolate and culture PBMCs as described for the proliferation assay. Add the thymic peptide of interest at various concentrations.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-72 hours), which should be optimized for the specific cytokine being measured.
-
Supernatant Collection: Centrifuge the culture plates at 400 x g for 10 minutes. Carefully collect the cell-free supernatant and store at -80°C until analysis.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate and add the collected supernatants and a standard curve of known cytokine concentrations to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Conclusion
Thymic peptides represent a promising class of therapeutic agents with diverse applications in immunology, oncology, and regenerative medicine. Thymosin Alpha 1 stands out for its well-documented immunomodulatory efficacy in treating infectious diseases and as a chemotherapy adjuvant. Thymosin Beta 4 shows remarkable potential in tissue repair and regeneration, particularly in wound healing and cardiac applications. Thymulin and Thymopentin also demonstrate clear immunoregulatory functions, particularly in T-cell modulation, though their clinical validation requires further investigation. The distinct yet sometimes overlapping mechanisms of action of these peptides suggest that they could be valuable tools in the therapeutic arsenal (B13267) for a wide range of conditions characterized by immune dysfunction and tissue damage. Further research, including head-to-head comparative trials, will be crucial to fully elucidate their relative efficacies and optimize their clinical use.
References
- 1. Thymopoietin pentapeptide (thymopentin, TP-5) in the treatment of rheumatoid arthritis. A compilation of several short- and longterm clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wjgnet.com [wjgnet.com]
- 4. alternative-therapies.com [alternative-therapies.com]
Safety Operating Guide
Proper Disposal of Thymopentin Acetate: A Guide for Laboratory Professionals
For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of thymopentin (B1683142) acetate (B1210297), ensuring the safety of laboratory personnel and compliance with regulatory standards. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate environmental and health risks associated with this synthetic immunomodulating pentapeptide.
Thymopentin acetate, while classified by some safety data sheets (SDS) as not a hazardous substance, is also identified as a potential skin and eye irritant[1][2]. Due to these potential hazards and its biological activity, it is imperative to handle and dispose of this compound with caution, following established protocols for pharmaceutical and peptide-based waste. Never dispose of this compound in regular trash or down the drain[2][3].
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.
| Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact[3]. |
| Eye Protection | Safety glasses or goggles | To protect against accidental splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or biosafety cabinet | Recommended when handling lyophilized powder to prevent inhalation. |
Step-by-Step Disposal Procedure
The disposal of this compound waste must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all materials contaminated with this compound, including unused or expired powder, vials, contaminated gloves, wipes, and other lab consumables, in a designated hazardous waste container. This container should be clearly labeled.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof hazardous waste container.
-
Sharps: Any needles or syringes used for handling this compound must be disposed of in a designated sharps container.
Step 2: Container Labeling
-
Immediately label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Avoid using abbreviations.
-
Include the date when waste was first added to the container and the name of the principal investigator or lab group.
Step 3: Waste Storage
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory, away from general work areas.
-
Ensure the storage area is cool and dry to prevent degradation of the waste.
Step 4: Arrange for Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Follow all institutional protocols for waste manifest and pickup procedures. The EHS department will ensure the waste is transported to a licensed disposal facility for proper treatment, which is typically incineration for pharmaceutical waste.
Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Key Disposal and Safety Information
The following table summarizes critical information regarding the handling and disposal of this compound.
| Parameter | Guideline | Source |
| Disposal Method | Offer to a licensed, professional waste disposal company. Do not dispose of with household garbage or into the sewage system. | |
| Regulatory Compliance | Dispose of material according to all federal, state, and local regulations. | |
| Hazard Classification | Varies by SDS: "Not a hazardous substance or mixture" vs. "Causes skin and eye irritation." A cautious approach is recommended. | |
| Spill Response | Prevent further leakage if safe. Do not let the product enter drains. Pick up and arrange disposal without creating dust. | |
| Incompatible Materials | Information not readily available; however, as a general practice, segregate from other chemical waste streams. |
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific guidelines and the most current Safety Data Sheet.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
